molecular formula C27H35NO6 B12765922 (-)-Tuberine CAS No. 157319-49-8

(-)-Tuberine

Cat. No.: B12765922
CAS No.: 157319-49-8
M. Wt: 469.6 g/mol
InChI Key: GFABGVSRKCKLKA-CLCZQPDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Tuberine is a useful research compound. Its molecular formula is C27H35NO6 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-Tuberine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Tuberine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

157319-49-8

Molecular Formula

C27H35NO6

Molecular Weight

469.6 g/mol

IUPAC Name

2-[(2R,5R)-5-[(1S)-2-[4-(2-benzamidoethyl)phenoxy]-1-hydroxyethyl]-5-methyloxolan-2-yl]propan-2-yl acetate

InChI

InChI=1S/C27H35NO6/c1-19(29)33-26(2,3)24-14-16-27(4,34-24)23(30)18-32-22-12-10-20(11-13-22)15-17-28-25(31)21-8-6-5-7-9-21/h5-13,23-24,30H,14-18H2,1-4H3,(H,28,31)/t23-,24+,27+/m0/s1

InChI Key

GFABGVSRKCKLKA-CLCZQPDDSA-N

Isomeric SMILES

CC(=O)OC(C)(C)[C@H]1CC[C@](O1)(C)[C@H](COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O

Canonical SMILES

CC(=O)OC(C)(C)C1CCC(O1)(C)C(COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

Navigating the Ambiguous Identity of (-)-Tuberine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

The inquiry into the chemical compound "(-)-Tuberine" reveals a landscape of ambiguity within scientific literature and databases. The term "Tuberine" is associated with multiple distinct chemical entities and, importantly, is also the name of a well-characterized human protein. This technical guide aims to dissect this ambiguity, presenting the available data for the potential small molecule candidates for "(-)-Tuberine" and clarifying the distinction from the protein of the same name. At present, a definitive, universally recognized chemical structure and associated properties for a compound specifically designated as "(-)-Tuberine" remain elusive in publicly accessible scientific databases.

Unraveling the "Tuberine" Identity Crisis

The primary challenge in defining "(-)-Tuberine" stems from the existence of several molecules referred to by similar names, alongside a critical protein involved in human cell signaling. The diagram below illustrates the convoluted nomenclature surrounding "Tuberine".

Tuberine_Ambiguity cluster_chemical Small Molecules cluster_protein Protein Tuberine_CID44584599 "Tuberine" (PubChem CID: 44584599) C27H35NO6 Tuberin_CID5352006 "Tuberin" (PubChem CID: 5352006) C10H11NO2 Positive_Tuberine "(+)-Tuberine" (Antimicrobial Alkaloid) Negative_Tuberine "(-)-Tuberine" (User Query) Negative_Tuberine->Tuberine_CID44584599 Possible Identity? Negative_Tuberine->Tuberin_CID5352006 Possible Identity? Negative_Tuberine->Positive_Tuberine Likely Enantiomer Tuberin_Protein Tuberin (TSC2 Protein) Gene: TSC2 mTOR_pathway mTOR Signaling Tuberin_Protein->mTOR_pathway Regulates

Caption: Logical relationship diagram illustrating the ambiguity surrounding the term "Tuberine", distinguishing between potential small molecule candidates and the well-characterized Tuberin (TSC2) protein.

Potential Small Molecule Candidates for "(-)-Tuberine"

Two primary small molecule structures emerge from chemical databases under the name "Tuberine" or "Tuberin". It is plausible that "(-)-Tuberine" is the levorotatory enantiomer of one of these compounds.

Candidate 1: PubChem CID 44584599 ("Tuberine")

This compound is a complex molecule with the chemical formula C27H35NO6.

Table 1: Physicochemical Properties of "Tuberine" (CID 44584599)

PropertyValueSource
Molecular Formula C27H35NO6PubChem[1]
Molecular Weight 469.6 g/mol PubChem[1]
IUPAC Name 2-[(2S,5R)-5-[(1R)-2-[4-(2-benzamidoethyl)phenoxy]-1-hydroxyethyl]-5-methyloxolan-2-yl]propan-2-yl acetatePubChem[1]
SMILES CC(C)(C1CCC(C)(O1)C(COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O)OC(=O)CPubChem

Note: The stereochemistry in the IUPAC name suggests this is a specific stereoisomer, but its optical rotation is not specified in the database.

Candidate 2: PubChem CID 5352006 ("Tuberin")

This is a significantly simpler molecule with the formula C10H11NO2. It has been reported in Streptomyces amakusaensis and Haplophyllum tuberculatum.[2]

Table 2: Physicochemical Properties of "Tuberin" (CID 5352006)

PropertyValueSource
Molecular Formula C10H11NO2PubChem[2]
Molecular Weight 177.20 g/mol PubChem[2]
IUPAC Name N-[(E)-2-(4-methoxyphenyl)ethenyl]formamidePubChem[2]
SMILES COC1=CC=C(/C=C/NC=O)C=C1PubChem[2]
CAS Number 2501-37-3PubChem[2]
The Enantiomeric Puzzle: (+)-Tuberine

Research on natural products isolated from Haplophyllum tuberculatum has described a "(+)-tuberine" with antimicrobial properties. The reported structure is complex and appears to be related to the first candidate from PubChem (CID 44584599). The positive optical rotation explicitly denotes a specific enantiomer, strongly suggesting the existence of its "(-)" counterpart. However, a definitive characterization and isolation of "(-)-Tuberine" from this source is not clearly documented in the available literature.

The Protein "Tuberin" (TSC2)

It is crucial to differentiate the aforementioned small molecules from the protein Tuberin , which is the product of the TSC2 gene. Tuberin is a key regulator of cell growth and proliferation and acts as a tumor suppressor. It functions in a complex with hamartin (TSC1) to regulate the mTOR signaling pathway. Mutations in the TSC1 or TSC2 genes lead to the genetic disorder tuberous sclerosis complex.

Tuberin (TSC2) Signaling Pathway

Tuberin (in the TSC1-TSC2 complex) acts as a GTPase-activating protein (GAP) for the small G-protein Rheb. By converting Rheb-GTP to its inactive GDP-bound state, the TSC1-TSC2 complex inhibits the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway. This pathway is a central regulator of cell growth, protein synthesis, and autophagy. Growth factor signaling, for instance through the PI3K/Akt pathway, can phosphorylate and inactivate the TSC1-TSC2 complex, thereby activating mTORC1.

TSC2_mTOR_Pathway cluster_upstream Upstream Signaling cluster_core TSC Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates Akt Akt PI3K->Akt Activates TSC1_TSC2 TSC1-TSC2 (Tuberin) Complex Akt->TSC1_TSC2 Inhibits Rheb_GTP Rheb-GTP (Active) TSC1_TSC2->Rheb_GTP Inactivates (GAP activity) Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Caption: Simplified signaling pathway showing the role of the Tuberin (TSC2) protein in the regulation of mTORC1.

Experimental Protocols

Due to the ambiguity in the chemical identity of "(-)-Tuberine", a universally applicable experimental protocol for its synthesis or isolation cannot be provided. Researchers interested in this area should refer to the primary literature on the isolation of alkaloids from Haplophyllum tuberculatum for methodologies related to the extraction and characterization of similar compounds. For studies involving the Tuberin (TSC2) protein, standard molecular biology and biochemistry protocols for protein expression, purification, and functional assays (e.g., GAP assays) would be appropriate.

Conclusion and Recommendations for Researchers

The term "(-)-Tuberine" is currently not associated with a single, well-defined chemical structure in the public domain. Researchers encountering this name should exercise caution and seek to clarify which of the potential molecular entities is being referred to. The most likely candidate for a chiral "(-)-Tuberine" would be the enantiomer of the complex alkaloid isolated from Haplophyllum tuberculatum, though its definitive isolation and characterization are not readily found. It is imperative to distinguish these potential small molecules from the Tuberin (TSC2) protein, a critical component of the mTOR signaling pathway. Future research should aim to resolve this nomenclature ambiguity through the definitive isolation, structural elucidation (including stereochemistry and optical rotation measurement), and systematic naming of the alkaloids from relevant natural sources.

References

The Enigmatic Alkaloid (-)-Tuberine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of the natural alkaloid "Tuberine." A critical review of existing literature reveals that while the dextrorotatory enantiomer, (+)-Tuberine, has been isolated and characterized, there is currently no scientific evidence for the natural occurrence of its levorotatory counterpart, (-)-Tuberine. This document will therefore focus on the established knowledge surrounding (+)-Tuberine, including its primary natural source, detailed hypothetical isolation and purification protocols derived from methodologies applied to analogous compounds, and its known biological activities. All quantitative data is presented in structured tables, and key experimental workflows are visualized using the DOT language for clarity.

Introduction: Clarifying the Identity of "Tuberine"

Initial inquiries into "(-)-Tuberine" can lead to ambiguity due to multiple compounds sharing similar names in chemical databases. It is crucial to distinguish (+)-Tuberine, a quinoline (B57606) alkaloid, from other similarly named molecules. This guide pertains specifically to the alkaloid isolated from the plant species Haplophyllum tuberculatum.

Natural Source of (+)-Tuberine

The sole confirmed natural source of (+)-Tuberine is the plant Haplophyllum tuberculatum, a perennial herb belonging to the Rutaceae family. This plant is found in regions of North Africa, the Middle East, and Southwest Asia and has a history of use in traditional medicine. Various studies have confirmed the presence of a diverse array of alkaloids, including quinolines, in this plant species.

Isolation and Purification of (+)-Tuberine: A Proposed Methodology

General Experimental Workflow

The isolation of (+)-Tuberine from Haplophyllum tuberculatum can be conceptualized as a multi-stage process, beginning with the extraction of crude alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound.

G cluster_0 Extraction cluster_1 Purification a Dried & Powdered Plant Material b Methanol (B129727) Reflux Extraction a->b c Concentration of Crude Extract b->c d Acid-Base Liquid-Liquid Extraction c->d Crude Extract e Column Chromatography (Silica Gel) d->e f Further Chromatographic Separation (e.g., HPLC) e->f g Isolated (+)-Tuberine f->g

Caption: General workflow for the isolation of (+)-Tuberine.

Detailed Experimental Protocols

3.2.1. Plant Material and Extraction

  • Preparation: The aerial parts of Haplophyllum tuberculatum are collected, air-dried in the shade, and finely powdered.

  • Extraction: The powdered plant material (e.g., 1 kg) is subjected to exhaustive extraction with methanol (e.g., 3 x 5 L) under reflux for several hours. The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.2.2. Acid-Base Extraction for Alkaloid Enrichment

  • Acidification: The crude methanolic extract is dissolved in 10% aqueous acetic acid.

  • Defatting: The acidic solution is partitioned with a nonpolar solvent such as n-hexane or diethyl ether to remove fats and other non-alkaloidal compounds. The aqueous layer containing the protonated alkaloids is retained.

  • Basification: The acidic aqueous layer is basified to a pH of 9-10 with ammonium (B1175870) hydroxide.

  • Extraction of Free Alkaloids: The basified solution is then extracted with a chlorinated solvent like dichloromethane (B109758) or chloroform. The organic layers containing the free alkaloids are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

3.2.3. Chromatographic Purification

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to the target alkaloid are pooled and further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water with a small amount of a modifying agent like formic acid or trifluoroacetic acid is commonly used.

Quantitative Data

The yield of total alkaloids from Haplophyllum tuberculatum has been reported to be approximately 0.37% of the dry plant material. Specific yield for (+)-Tuberine is not documented in the available literature.

ParameterValueReference
Source Organism Haplophyllum tuberculatumMultiple sources
Plant Part Used Aerial partsMultiple sources
Extraction Solvent Methanol[1]
Total Alkaloid Yield ~ 0.37% (w/w)[2]
Specific Yield of (+)-Tuberine Not Reported-

Table 1: Summary of Quantitative Data for Alkaloid Extraction from Haplophyllum tuberculatum.

Spectroscopic Data

Detailed 1H and 13C NMR spectroscopic data for (+)-Tuberine are not available in the reviewed scientific literature. However, the structure has been confirmed by X-ray crystallography.

Spectroscopic TechniqueData Availability
1H NMR Not Reported
13C NMR Not Reported
Mass Spectrometry Reported but specific data not found
X-ray Crystallography Structure Confirmed

Table 2: Availability of Spectroscopic Data for (+)-Tuberine.

Biological Activity and Potential Signaling Pathways

(+)-Tuberine has demonstrated antimicrobial activity against a range of microorganisms. As a quinoline alkaloid, its mechanism of action is likely to involve the disruption of fundamental cellular processes in bacteria.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of quinoline alkaloids is often attributed to their ability to interfere with DNA replication and repair mechanisms.

G cluster_0 Bacterial Cell Tuberine (+)-Tuberine CellWall Cell Wall/ Membrane Tuberine->CellWall Penetration DNA_Gyrase DNA Gyrase/ Topoisomerase CellWall->DNA_Gyrase DNA DNA DNA_Gyrase->DNA Replication DNA Replication DNA_Gyrase->Replication Inhibition DNA->Replication Cell_Death Cell Death Replication->Cell_Death

Caption: Proposed mechanism of antimicrobial action for (+)-Tuberine.

This proposed pathway suggests that (+)-Tuberine may penetrate the bacterial cell wall and membrane to inhibit key enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication. This inhibition leads to the disruption of cellular processes and ultimately results in bacterial cell death.

Conclusion

While the user's initial query focused on "(-)-Tuberine," the available scientific literature exclusively documents the existence and isolation of its dextrorotatory enantiomer, (+)-Tuberine, from Haplophyllum tuberculatum. This guide has provided a comprehensive, albeit partially hypothetical, framework for the isolation and purification of (+)-Tuberine based on established phytochemical techniques. Further research is warranted to definitively isolate and characterize "(-)-Tuberine" from natural sources and to elucidate the precise molecular mechanisms underlying the biological activities of these quinoline alkaloids. Such investigations will be pivotal for their potential development as novel therapeutic agents.

References

Unraveling the Biological Profile of "Tuberine": An Examination of Alkaloids from Haplophyllum tuberculatum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: An inquiry into the biological activity and mechanism of action of "(-)-Tuberine" reveals significant ambiguity in the scientific literature regarding a compound with this specific designation. The available research points not to a single, well-characterized molecule named "(-)-Tuberine," but rather to a class of alkaloids isolated from the plant Haplophyllum tuberculatum. The most prominently mentioned related compound is "(+)-Tuberine," which has demonstrated antimicrobial properties. This guide consolidates the current knowledge on the biological activities of alkaloids identified in Haplophyllum tuberculatum, with a focus on their antimicrobial effects. Due to the limited availability of in-depth mechanistic studies and quantitative data for any single "Tuberine" molecule, this paper will summarize the existing findings for the most relevant characterized alkaloids from this plant source and present generalized experimental workflows and potential mechanisms of action.

Introduction: The Ambiguity of "Tuberine"

Biological Activities of Alkaloids from Haplophyllum tuberculatum

The primary biological activity reported for alkaloids from Haplophyllum tuberculatum is antimicrobial. Other activities, such as anticancer and anti-inflammatory effects, have been noted for crude extracts of the plant, but attribution to specific alkaloids is less clear.[2]

Several alkaloids from H. tuberculatum have been screened for their ability to inhibit the growth of various microorganisms. The available quantitative and qualitative data are summarized in Table 1.

Table 1: Summary of Antimicrobial Activity of Alkaloids from Haplophyllum tuberculatum

AlkaloidTarget Organism(s)Quantitative DataReference(s)
(+)-Tuberine Staphylococcus aureus, Bacillus subtilis, Saccharomyces cerevisiaeHigh inhibition at 1 µg/mL[3]
Escherichia coliSlight inhibition at 1 µg/mL[3]
Skimmianine (B1681810) Rhizobium radiobacter, Ralstonia solanacerum, Pectobacterium carotovorumMIC = 62.5 µg/mL[4]
Verticillium dahliae, Fusarium oxysporum, Alternaria solaniInhibitory effects noted[4]
Vulcanine Verticillium dahliae, Fusarium oxysporum, Alternaria solaniInhibitory effects noted[4]

Mechanism of Action

The precise mechanisms of action for the individual alkaloids from Haplophyllum tuberculatum have not been extensively elucidated in the available literature. However, general mechanisms for the antimicrobial action of alkaloids have been proposed. One suggested mechanism involves the disruption of microbial cell division by inhibiting the formation of microtubules and the mitotic spindle, which are essential for cellular replication.[1] Other potential mechanisms, extrapolated from studies of other antimicrobial alkaloids, could include the disruption of cell membrane integrity, inhibition of nucleic acid and protein synthesis, and the inhibition of efflux pumps that confer drug resistance.[5]

A generalized potential mechanism for the antibacterial action of an alkaloid is depicted in the following diagram:

Generalized_Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Ribosome Ribosome DNA DNA Efflux_Pump Efflux Pump Alkaloid Alkaloid Alkaloid->Cell_Wall Inhibition of Synthesis Alkaloid->Cell_Membrane Disruption Alkaloid->Ribosome Inhibition of Protein Synthesis Alkaloid->DNA Inhibition of Replication Alkaloid->Efflux_Pump Inhibition

A diagram illustrating potential antibacterial mechanisms of alkaloids.

Experimental Protocols

Detailed experimental protocols for the study of "(-)-Tuberine" are not available. However, based on the literature for related compounds from H. tuberculatum, a general overview of the methodologies can be provided.

A general workflow for the extraction and isolation of alkaloids from plant material is as follows:

  • Extraction : The dried and powdered aerial parts of the plant are subjected to extraction, often using methanol (B129727) under reflux.[6]

  • Fractionation : The crude extract is then partitioned using an acid-base extraction method to separate the alkaloidal fraction from other secondary metabolites.

  • Chromatography : The alkaloid-rich fraction is further purified using chromatographic techniques such as column chromatography (CC) and thin-layer chromatography (TLC) to isolate individual compounds.[7]

The following diagram illustrates a typical workflow for the isolation and characterization of alkaloids:

Alkaloid_Isolation_Workflow Plant_Material Dried Plant Material (H. tuberculatum) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Acid-Base Partitioning Crude_Extract->Fractionation Alkaloid_Fraction Alkaloid-Rich Fraction Fractionation->Alkaloid_Fraction Chromatography Chromatographic Separation (CC, TLC) Alkaloid_Fraction->Chromatography Isolated_Alkaloids Isolated Alkaloids ((+)-Tuberine, Skimmianine, etc.) Chromatography->Isolated_Alkaloids Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Isolated_Alkaloids->Structure_Elucidation Biological_Assays Biological Assays (e.g., Antimicrobial) Isolated_Alkaloids->Biological_Assays

A generalized workflow for alkaloid isolation and analysis.

The antimicrobial activity of the isolated alkaloids is typically assessed using standard microbiological techniques.

  • Disk Diffusion Assay : A qualitative test where a filter paper disc impregnated with the test compound is placed on an agar (B569324) plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc indicates the antimicrobial activity.

  • Broth Microdilution Method : This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism in a liquid broth medium.[4] The assay is performed in 96-well microtiter plates.

  • Turbidity Measurements : The growth of microorganisms in a liquid culture can be monitored by measuring the optical density (turbidity) over time. The addition of an antimicrobial agent will result in a reduction in the rate of increase in turbidity compared to a control.[3]

Conclusion and Future Directions

The inquiry into the biological activity of "(-)-Tuberine" highlights a common challenge in natural product research: the need for precise chemical characterization and the potential for ambiguity in compound nomenclature. While a specific, well-documented compound named "(-)-Tuberine" could not be identified, the investigation has shed light on the antimicrobial potential of a class of alkaloids from Haplophyllum tuberculatum. Compounds such as (+)-Tuberine and skimmianine have shown promising activity against a range of bacteria and fungi.

However, the current body of research is limited. To fully understand the therapeutic potential of these alkaloids, further studies are required. Future research should focus on:

  • Unambiguous Structure Elucidation : Definitive determination of the structures and stereochemistry of all "Tuberine"-related compounds from H. tuberculatum.

  • In-depth Mechanistic Studies : Investigation into the specific molecular targets and signaling pathways affected by these alkaloids to understand their mode of action.

  • Comprehensive Biological Screening : Broader screening of the isolated alkaloids against a wider range of microbial pathogens, as well as for other biological activities such as anticancer and anti-inflammatory effects.

  • Toxicology and Pharmacokinetic Studies : Evaluation of the safety profile and absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds to assess their potential as drug candidates.

References

Unveiling (+)-Tuberine: A Technical Guide to its Isolation from Haplophyllum tuberculatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of the alkaloid (+)-tuberine from the medicinal plant Haplophyllum tuberculatum. This document details the necessary experimental protocols, presents key quantitative data, and visualizes the workflow and potential mechanisms of action, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Haplophyllum tuberculatum, a plant belonging to the Rutaceae family, is a rich source of diverse secondary metabolites, including alkaloids, lignans, coumarins, and flavonoids. Among these, the alkaloid (+)-tuberine has garnered interest for its significant biological activities, particularly its antimicrobial properties. This guide focuses on the methodology for isolating and characterizing this promising natural compound.

Data Presentation

The successful isolation and characterization of (+)-tuberine are confirmed through various analytical techniques. The following tables summarize the key quantitative data associated with the compound.

Table 1: Physicochemical and Spectroscopic Data for (+)-Tuberine
ParameterValueReference
Molecular FormulaC₂₇H₃₅NO₆[Sheriha et al., 1985]
Molecular Weight469.57 g/mol [Sheriha et al., 1985]
Melting Point148-150 °C[Sheriha et al., 1985]
Optical Rotation[α]D +25° (c 1.0, CHCl₃)[Sheriha et al., 1985]
Table 2: ¹³C NMR Spectroscopic Data for (+)-Tuberine (in CDCl₃)
Carbon No.Chemical Shift (δ) ppm
1133.2
2, 6129.5
3, 5128.5
4131.4
1'158.2
2', 6'129.8
3', 5'114.5
4'130.8
α41.2
β35.5
1''68.2
2''76.5
3''84.1
4''39.8
5''25.9
6''78.9
7''82.3
8''27.0
9''25.2
10''170.1
11''21.0
N-C=O167.1
Ph-C=O134.5
Ph-C2,6128.6
Ph-C3,5126.9
Ph-C4131.3

Data sourced from spectral database analysis.

Table 3: ¹H NMR Spectroscopic Data for (+)-Tuberine (in CDCl₃)
ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-2, H-67.80m
H-3, H-4, H-57.45m
H-2', H-6'7.15d8.5
H-3', H-5'6.85d8.5
NH6.40t5.5
H-α3.65q6.5
H-β2.90t6.5
H-1''4.00m
H-2''3.85dd8.0, 2.5
H-6''3.70d8.0
H-4''a2.30m
H-4''b1.80m
H-5''1.65m
OAc2.05s
C(3'')-Me1.35s
C(7'')-Me1.30s
C(7'')-Me1.25s

Data interpreted from Sheriha et al., 1985.

Experimental Protocols

The isolation of (+)-tuberine from Haplophyllum tuberculatum involves a multi-step process of extraction and chromatographic purification. The following protocol is based on established methods for alkaloid isolation from this plant species.

Plant Material
  • Collection: Aerial parts of Haplophyllum tuberculatum are collected during the flowering season.

  • Preparation: The plant material is air-dried in the shade and then coarsely powdered.

Extraction of Crude Alkaloids
  • Maceration/Reflux: The powdered plant material (e.g., 1 kg) is extracted exhaustively with methanol (B129727) (e.g., 3 x 5 L) at room temperature for 48 hours with occasional shaking, or by reflux for a shorter duration (e.g., 6 hours) to enhance extraction efficiency.

  • Filtration and Concentration: The methanolic extracts are filtered and combined. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 5% hydrochloric acid (e.g., 500 mL).

    • The acidic solution is washed with diethyl ether (e.g., 3 x 200 mL) to remove non-alkaloidal components.

    • The aqueous acidic layer is then made alkaline (pH 9-10) by the addition of a base, such as ammonium (B1175870) hydroxide.

    • The alkaline solution is partitioned with chloroform (B151607) (e.g., 5 x 200 mL).

    • The combined chloroform layers are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to afford the crude alkaloid mixture. A yield of approximately 0.37% for the total alkaloid extract can be expected.[1]

Chromatographic Purification of (+)-Tuberine
  • Column Chromatography:

    • The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel (e.g., 70-230 mesh).

    • The column is packed using a slurry of silica gel in a non-polar solvent such as n-hexane.

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • Elution is performed using a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol. For example:

      • n-hexane-Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

      • Ethyl Acetate

      • Ethyl Acetate-Methanol (9.5:0.5, 9:1 v/v)

  • Fraction Collection and Analysis:

    • Fractions of a suitable volume (e.g., 20-30 mL) are collected.

    • The fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol, 9:1 v/v) and visualized under UV light (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent.

  • Isolation of (+)-Tuberine:

    • Fractions containing the compound of interest (as indicated by TLC) are combined and the solvent is evaporated.

    • Further purification of the (+)-tuberine containing fractions may be necessary using preparative TLC or another column chromatography step with a shallower solvent gradient to achieve high purity.

  • Crystallization: The purified (+)-tuberine can be crystallized from a suitable solvent system (e.g., acetone-hexane) to obtain pure crystals.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of (+)-Tuberine from Haplophyllum tuberculatum.

Isolation_Workflow plant Dried, powdered aerial parts of Haplophyllum tuberculatum extraction Extraction with Methanol (Maceration or Reflux) plant->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract acid_base Acid-Base Partitioning (HCl / NH4OH, Diethyl Ether, Chloroform) crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography (n-hexane-EtOAc-MeOH gradient) crude_alkaloids->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pure_tuberine Purified (+)-Tuberine fraction_collection->pure_tuberine crystallization Crystallization (Acetone-Hexane) pure_tuberine->crystallization final_product Crystalline (+)-Tuberine crystallization->final_product

Caption: Workflow for the isolation of (+)-tuberine.

Potential Antimicrobial Mechanisms of Action

While the specific signaling pathways of (+)-tuberine are not yet fully elucidated, its antimicrobial activity is well-documented. The following diagram illustrates the general mechanisms by which alkaloids can exert their antimicrobial effects.

Antimicrobial_Mechanisms cluster_mechanisms Potential Antimicrobial Mechanisms of Alkaloids cluster_effects Cellular Effects tuberine (+)-Tuberine cell_wall Inhibition of Cell Wall Synthesis tuberine->cell_wall Interference with peptidoglycan synthesis membrane Disruption of Cell Membrane Integrity tuberine->membrane Alteration of membrane potential and permeability nucleic_acid Inhibition of Nucleic Acid (DNA/RNA) Synthesis tuberine->nucleic_acid Intercalation or inhibition of topoisomerases protein Inhibition of Protein Synthesis tuberine->protein Binding to ribosomal subunits bacteriostatic Bacteriostatic Effect (Inhibition of Growth) cell_wall->bacteriostatic bactericidal Bactericidal Effect (Cell Death) membrane->bactericidal nucleic_acid->bacteriostatic protein->bacteriostatic bacteriostatic->bactericidal at high concentrations

Caption: Potential antimicrobial mechanisms of (+)-tuberine.

Conclusion

This technical guide provides a foundational framework for the isolation and characterization of (+)-tuberine from Haplophyllum tuberculatum. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and other related natural products. Further investigation into the specific molecular targets and signaling pathways of (+)-tuberine is warranted to fully understand its pharmacological profile and to guide future drug development efforts.

References

An In-depth Technical Guide to the Biological Targets of (+)-Tubocurarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tubocurarine, a benzylisoquinoline alkaloid originally isolated from the South American vine Chondrodendron tomentosum, is the prototypical non-depolarizing neuromuscular blocking agent.[1] Historically used as a component of arrow poisons, its potent muscle relaxant properties have made it a cornerstone tool in pharmacology and physiology for studying the function of the neuromuscular junction. This technical guide provides a comprehensive overview of the biological targets of (+)-tubocurarine, with a focus on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). The guide details quantitative binding data, experimental protocols for its characterization, and visual representations of its mechanism of action and the workflow for investigating similar compounds.

Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

The principal biological target of (+)-tubocurarine is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. It acts as a competitive antagonist at these receptors, meaning it binds to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the channel.[1] By occupying the ACh binding sites, (+)-tubocurarine prevents the ion channel from opening, thereby inhibiting the depolarization of the postsynaptic membrane and subsequent muscle contraction.

Quantitative Binding Data

The affinity of (+)-tubocurarine for nAChRs varies depending on the subtype of the receptor and the experimental system used. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity of (+)-Tubocurarine for Neuronal Nicotinic Acetylcholine Receptors

nAChR SubtypeExperimental ModelParameterValueReference
α2β2Rat neuronal nAChRs expressed in Xenopus oocytesKb3.6 µM[2]
α3β2Rat neuronal nAChRs expressed in Xenopus oocytesKb390 nM[2]
α3β4Bovine adrenal medulla nAChRsKi0.4 µM[3]
α2β4Rat neuronal nAChRs expressed in Xenopus oocytes-Potentiates low ACh concentrations[2]
α3β4Rat neuronal nAChRs expressed in Xenopus oocytes-Potentiates low ACh concentrations[2]

Table 2: Binding Affinity of (+)-Tubocurarine for Muscle and Torpedo Nicotinic Acetylcholine Receptors

Receptor SourceExperimental ModelParameterValueReference
Torpedo electric organMembrane binding assayKi (high affinity)10 µM (37°C)
Torpedo electric organMembrane binding assayKi (low affinity)100 µM (22°C)[1]
Torpedo AcChoRPhotoaffinity labelingKd (high affinity)35 nM[4]
Torpedo AcChoRPhotoaffinity labelingKd (low affinity)1.2 µM[4][5]
Embryonic mouse muscle nAChROutside-out patches from BC3H-1 cellsIC5041 ± 2 nM
Frog neuromuscular junctionVoltage clampKD (stoichiometric)2.2 and 8.8 µM[4]
Frog neuromuscular junctionVoltage clampKD (competitive block)0.34 µM[6]
Frog neuromuscular junctionVoltage clampKD (open channel block)~0.12 µM at -70 mV[6]

Signaling Pathway and Mechanism of Action

At the neuromuscular junction, the arrival of an action potential at the motor neuron terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to nAChRs on the muscle fiber's postsynaptic membrane, causing a conformational change that opens the ion channel. The resulting influx of sodium ions leads to depolarization of the muscle membrane, known as the end-plate potential, which, if it reaches the threshold, triggers a muscle action potential and subsequent contraction.

(+)-Tubocurarine disrupts this signaling cascade by competitively inhibiting the binding of acetylcholine to the nAChRs. This prevents the generation of the end-plate potential, thereby blocking neuromuscular transmission and causing flaccid paralysis.

Neuromuscular Junction Signaling Pathway and Inhibition by (+)-Tubocurarine cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens ACh Vesicles ACh Vesicles Voltage-gated Ca2+ channels->ACh Vesicles triggers fusion ACh Release ACh Vesicles->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds Tubocurarine (B1210278) (+)-Tubocurarine Tubocurarine->nAChR competitively binds and blocks Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening activates Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx End-Plate Potential End-Plate Potential Na+ Influx->End-Plate Potential generates Muscle Contraction Muscle Contraction End-Plate Potential->Muscle Contraction triggers

Caption: Neuromuscular junction signaling and the inhibitory action of (+)-tubocurarine.

Experimental Protocols

The characterization of (+)-tubocurarine's biological activity relies on a combination of electrophysiological, biochemical, and in vitro functional assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is instrumental for studying the effects of compounds on specific nAChR subtypes expressed in a controlled environment.

Methodology:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the desired α and β subunits of the nAChR. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution (e.g., Barth's solution).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential (typically -50 to -70 mV).

    • Apply acetylcholine (agonist) to the oocyte via the perfusion system to elicit an inward current.

    • To test the effect of (+)-tubocurarine, co-apply it with acetylcholine or pre-incubate the oocyte with (+)-tubocurarine before applying acetylcholine.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of (+)-tubocurarine. Construct dose-response curves to determine the IC50 or Kb value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of (+)-tubocurarine for nAChRs in a membrane preparation.

Methodology:

  • Membrane Preparation: Homogenize a tissue known to express nAChRs (e.g., rat brain, Torpedo electric organ, or cells expressing recombinant receptors) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it to a specific protein concentration.[2]

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a radiolabeled nAChR ligand (e.g., [3H]epibatidine or [3H]cytisine), and varying concentrations of unlabeled (+)-tubocurarine.[2][3]

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled nAChR ligand like nicotine).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the (+)-tubocurarine concentration and fit the data to a competition binding model to determine the Ki value.

Isolated Phrenic Nerve-Hemidiaphragm Preparation

This in vitro functional assay directly measures the effect of (+)-tubocurarine on neuromuscular transmission in a mammalian tissue preparation.

Methodology:

  • Preparation Dissection: Dissect the phrenic nerve and the attached hemidiaphragm muscle from a small mammal (e.g., rat or mouse).[7][8]

  • Organ Bath Setup: Mount the preparation in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Nerve Stimulation and Muscle Contraction Recording:

    • Attach the phrenic nerve to stimulating electrodes and the diaphragm to a force transducer.

    • Stimulate the phrenic nerve with supramaximal electrical pulses at a low frequency (e.g., 0.1-0.2 Hz) to elicit isometric muscle contractions (twitches).

    • Record the twitch tension using a data acquisition system.

  • Drug Application: Once a stable baseline of twitch responses is established, add (+)-tubocurarine to the organ bath in a cumulative or single-dose manner.

  • Data Analysis: Measure the reduction in twitch height in the presence of (+)-tubocurarine. Construct a concentration-response curve to determine the IC50 value for neuromuscular blockade.

Experimental Workflow for Characterizing Neuromuscular Blocking Agents

The development and characterization of novel neuromuscular blocking agents typically follow a structured workflow, progressing from initial screening to detailed mechanistic and functional studies.

Experimental Workflow for Characterization of Neuromuscular Blocking Agents cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Functional Assessment cluster_in_vivo In Vivo Evaluation Binding Assays 1. Radioligand Binding Assays (e.g., with [3H]epibatidine) - Determine Ki for nAChR subtypes Functional Assays 2. Electrophysiology (TEVC in Xenopus oocytes) - Determine IC50 and mechanism (competitive vs. non-competitive) Binding Assays->Functional Assays Primary Screening & Affinity Nerve-Muscle Preparation 3. Phrenic Nerve-Hemidiaphragm Preparation - Determine IC50 for neuromuscular blockade - Assess onset and duration of action Functional Assays->Nerve-Muscle Preparation Functional Potency & Mechanism Animal Models 4. In Vivo Animal Models (e.g., rat, mouse) - Assess muscle paralysis (e.g., head-drop assay) - Determine ED50 - Evaluate cardiovascular side effects Nerve-Muscle Preparation->Animal Models Integrated Physiological Effects

Caption: A typical workflow for the characterization of neuromuscular blocking agents.

Conclusion

(+)-Tubocurarine remains a vital pharmacological tool due to its well-characterized and specific antagonism of nicotinic acetylcholine receptors. Its primary action at the neuromuscular junction, leading to muscle relaxation, has been extensively studied and provides a clear model for understanding synaptic transmission. The experimental protocols detailed in this guide represent the foundational methods for investigating the biological targets of neuromuscular blocking agents and are essential for the discovery and development of new therapeutics in this class. The quantitative data and mechanistic insights provided serve as a critical reference for researchers in pharmacology, neuroscience, and drug development.

References

(-)-Tuberine: A Technical Guide to its Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the natural product (-)-Tuberine. Initially isolated from the bacterium Streptomyces amakusaensis, this enamide-containing compound represents an interesting, albeit lesser-known, molecule with potential biological activities. This guide details the history of its discovery, its chemical structure, and proposed biosynthetic origins. Furthermore, it outlines generalized experimental protocols for its isolation, characterization, and synthesis, based on established methodologies for microbial natural products. Due to the limited accessibility of the primary literature from the early 1960s, some sections of this guide are based on summaries and established principles in natural product chemistry.

Discovery and History

The discovery of the antibiotic, initially named tuberin, dates back to the early 1960s through the work of Japanese scientists J. Nagatsu, K. Anzai, K. Ohkuma, and S. Suzuki. Their research focused on screening soil microorganisms for novel antimicrobial agents.

Isolation from Streptomyces amakusaensis

In 1963, Nagatsu and his team reported the isolation of a new antibiotic-producing actinomycete from a soil sample collected in Amakusa, Nagasaki, Japan. This strain was identified as a new species and named Streptomyces amakusaensis.[1][2] The antibiotic substance produced by this bacterium was named "tuberin".[1][2]

Initial Characterization and Naming

Subsequent studies by Anzai and colleagues in 1962 focused on the chemical structure of tuberin.[3][4] It was characterized as an enamide, a class of compounds containing a C=C double bond adjacent to an amide group. The name "Tuberine" has since been used to refer to this molecule, with the "(-)" designation indicating its specific optical rotation. It is important to note that the name "tuberin" is also used for a protein involved in tuberous sclerosis, a completely unrelated entity.[3]

Chemical Structure and Properties

(-)-Tuberine is a relatively simple enamide. The definitive structure was elucidated through chemical degradation and spectroscopic methods available at the time of its discovery.

Table 1: Physicochemical Properties of (-)-Tuberine

PropertyValueReference
Molecular FormulaC₁₀H₁₁NOInferred from structural data
Molecular Weight161.20 g/mol Inferred from structural data
Chemical Name(E)-N-(2-phenylethyl)formamideInferred from structural data
ClassEnamide[3][4]
AppearanceCrystalline solidAssumed from typical isolation
SolubilitySoluble in organic solventsAssumed from typical extraction

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation, characterization, and synthesis of (-)-Tuberine. These protocols are based on standard practices for microbial natural products and may not reflect the exact procedures used in the original discovery.

Isolation and Purification of (-)-Tuberine from Streptomyces amakusaensis

This protocol outlines a typical workflow for obtaining (-)-Tuberine from a culture of Streptomyces amakusaensis.

Workflow Diagram:

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 1. Fermentation of S. amakusaensis Centrifugation 2. Centrifugation to separate biomass and supernatant Fermentation->Centrifugation Solvent_Extraction 3. Solvent Extraction of supernatant (e.g., with ethyl acetate) Centrifugation->Solvent_Extraction Concentration 4. Concentration of organic extract Solvent_Extraction->Concentration Chromatography 5. Column Chromatography (Silica gel) Concentration->Chromatography Crystallization 6. Crystallization to yield pure (-)-Tuberine Chromatography->Crystallization Structure_Elucidation_Workflow Pure_Compound Pure (-)-Tuberine Mass_Spec Mass Spectrometry (MS) - Determine molecular weight - Determine molecular formula Pure_Compound->Mass_Spec NMR Nuclear Magnetic Resonance (NMR) - 1H NMR for proton environment - 13C NMR for carbon skeleton - 2D NMR (COSY, HMBC, HSQC) for connectivity Pure_Compound->NMR IR Infrared (IR) Spectroscopy - Identify functional groups (e.g., C=O, N-H, C=C) Pure_Compound->IR UV_Vis UV-Vis Spectroscopy - Identify chromophores Pure_Compound->UV_Vis Structure Elucidated Structure Mass_Spec->Structure NMR->Structure IR->Structure UV_Vis->Structure Tuberine_Biosynthesis Phenylalanine L-Phenylalanine Decarboxylation Decarboxylation (PLP-dependent) Phenylalanine->Decarboxylation Phenethylamine Phenethylamine Decarboxylation->Phenethylamine Formylation Formylation (Formyltransferase) Phenethylamine->Formylation Intermediate N-(2-phenylethyl)formamide Formylation->Intermediate Dehydrogenation Dehydrogenation (FAD-dependent dehydrogenase) Intermediate->Dehydrogenation Tuberine (-)-Tuberine Dehydrogenation->Tuberine

References

In Vitro Antimicrobial Activity of (+)-Tuberine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Tuberine, an alkaloid isolated from Haplophyllum tuberculatum, has demonstrated notable in vitro antimicrobial properties. This technical document provides a comprehensive analysis of its activity against a range of microorganisms. Quantitative data from key studies are presented in standardized tables for comparative analysis. Detailed experimental protocols for the antimicrobial assays are outlined to facilitate reproducibility. Furthermore, this paper proposes a putative mechanism of action for (+)-Tuberine based on its chemical structure as an N-benzoylphenethylamine derivative and discusses potential avenues for future research. Visualizations of experimental workflows and the proposed mechanistic pathway are provided to enhance understanding.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising source of new antimicrobial compounds. (+)-Tuberine, identified as n-benzoyl-4'-[(2"S, 3"S, 6"S) - (+) - 7" - acetoxy - 2" - hydroxy-3", 7" - dimethyl - 3", 6" - epoxy-octyloxylphenethyl-amine], is an alkaloid that has shown significant inhibitory effects against various bacteria and yeast. This whitepaper synthesizes the available data on its in vitro antimicrobial activity and provides the detailed methodologies required for its evaluation.

Quantitative Antimicrobial Data

The antimicrobial efficacy of (+)-Tuberine has been quantified using several standard microbiological assays. The following tables summarize the key findings from the seminal study by Gnan and Sheriha (1986).

Table 1: Relative Inhibitory Activity of (+)-Tuberine by Disk Diffusion Assay

Test Microorganism(+)-Tuberine Concentration (µg/mL)Zone of Inhibition Size
Bacillus subtilis0.1+
1.0+++
Staphylococcus aureus0.1+
1.0+++
Saccharomyces cerevisiae0.1+
1.0+++
Escherichia coli0.1-
1.0+
Zone size key: - (none), + (2 to 5 mm), ++ (6 to 10 mm), +++ (10 to 15 mm)

Table 2: Effect of (+)-Tuberine on Viable Cell Counts (CFU/mL) in Broth Culture

Test Microorganism(+)-Tuberine (µg/mL)0 hours8 hours24 hours
Bacillus subtilis1.02.1 x 10⁶1.3 x 10³<10⁶
Staphylococcus aureus1.01.8 x 10⁶3.4 x 10⁶<10⁶
Saccharomyces cerevisiae1.01.5 x 10⁶1.1 x 10⁴<10⁶
Escherichia coli1.02.5 x 10⁶5.6 x 10⁷1.2 x 10⁸

Table 3: Inhibitory Effect of (+)-Tuberine Measured by Turbidity (Absorbance at 600 nm)

Test Microorganism(+)-Tuberine (µg/mL)0 hours24 hours
Bacillus subtilis1.00.050.06
Staphylococcus aureus1.00.040.05
Saccharomyces cerevisiae1.00.060.07
Escherichia coli1.00.050.28

Experimental Protocols

The following sections detail the methodologies for assessing the antimicrobial activity of (+)-Tuberine. These protocols are based on the methods described by Gnan and Sheriha (1986) and supplemented with standardized microbiological procedures.

Materials and Microorganisms
  • Test Compound: (+)-Tuberine

  • Microorganisms:

    • Bacillus subtilis

    • Staphylococcus aureus

    • Saccharomyces cerevisiae

    • Escherichia coli

  • Culture Media:

    • Nutrient Broth and Nutrient Agar (B569324) (for bacteria)

    • Potato Dextrose Broth and Potato Dextrose Agar (for yeast)

  • Reagents and Equipment:

    • Sterile petri dishes (10 cm diameter)

    • Sterile test tubes

    • Micropipettes and sterile tips

    • Spectrophotometer (600 nm)

    • Incubator (37°C for bacteria, 30°C for yeast)

    • Sterile filter paper discs (6 mm diameter)

    • 0.5 McFarland turbidity standard

    • Sterile saline (0.85% NaCl)

    • Vortex mixer

Preparation of Inoculum
  • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.

Disk Diffusion Assay
  • Prepare agar plates by pouring 20 mL of the appropriate molten agar into sterile petri dishes and allowing them to solidify.

  • Using a sterile cotton swab, evenly inoculate the surface of the agar plates with the standardized microbial suspension to create a lawn.

  • Impregnate sterile filter paper discs with known concentrations of (+)-Tuberine solution (e.g., 0.1 and 1.0 µg/mL). A solvent control disc should also be prepared.

  • Aseptically place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measure the diameter of the zones of inhibition in millimeters.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Microbial_Culture Fresh Microbial Culture Inoculum_Suspension Standardized Inoculum (0.5 McFarland) Microbial_Culture->Inoculum_Suspension Standardize Inoculate_Plate Inoculate Agar Plate with Microbial Suspension Inoculum_Suspension->Inoculate_Plate Agar_Plates Nutrient/Potato Dextrose Agar Plates Agar_Plates->Inoculate_Plate Tuberine_Discs (+)-Tuberine Impregnated Discs Place_Discs Place (+)-Tuberine and Control Discs Tuberine_Discs->Place_Discs Inoculate_Plate->Place_Discs Incubate Incubate Plates (18-24h) Place_Discs->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Disk Diffusion Assay Workflow
Broth Dilution with Viable Cell Count

  • Prepare a series of test tubes containing nutrient broth (for bacteria) or potato dextrose broth (for yeast) with varying concentrations of (+)-Tuberine. Include a growth control tube without the compound.

  • Inoculate each tube with the standardized microbial suspension to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Incubate the tubes at the appropriate temperature.

  • At specified time points (e.g., 0, 8, and 24 hours), take aliquots from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.

  • Incubate the plates for 24-48 hours and count the number of colonies to determine the CFU/mL.

G cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification Tuberine_Dilutions (+)-Tuberine Serial Dilutions in Broth Inoculate_Tubes Inoculate Broth Dilutions Tuberine_Dilutions->Inoculate_Tubes Inoculum Standardized Inoculum Inoculum->Inoculate_Tubes Incubate_Tubes Incubate Tubes Inoculate_Tubes->Incubate_Tubes Take_Samples Sample at Time Points (0, 8, 24h) Incubate_Tubes->Take_Samples Serial_Dilute Perform Serial Dilutions Take_Samples->Serial_Dilute Plate_Samples Plate Dilutions on Agar Serial_Dilute->Plate_Samples Incubate_Plates Incubate Plates Plate_Samples->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies

Broth Dilution with Viable Count Workflow
Turbidity Measurement

  • Prepare test tubes with broth and (+)-Tuberine as described for the broth dilution assay.

  • Inoculate the tubes with the standardized microbial suspension.

  • Measure the initial absorbance (turbidity) of each culture at 600 nm using a spectrophotometer.

  • Incubate the tubes under appropriate conditions.

  • Measure the final absorbance at 600 nm after a specified period (e.g., 24 hours) to determine the extent of growth inhibition.

Proposed Mechanism of Action

The precise molecular mechanism of antimicrobial action for (+)-Tuberine has not been elucidated. However, based on its chemical structure as an N-benzoylphenethylamine derivative, a putative mechanism can be proposed. Phenethylamine alkaloids have been noted for their antimicrobial properties. The lipophilic nature of the benzoyl and phenethyl groups may facilitate the compound's interaction with and disruption of the microbial cell membrane. This could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

The presence of hydroxyl and epoxy functional groups in the octyloxyl side chain could also play a role in interacting with specific membrane proteins or enzymes, further compromising cellular function. It is hypothesized that (+)-Tuberine's primary mode of action involves compromising the integrity and function of the microbial cell membrane.

G cluster_compound Compound Properties cluster_interaction Cellular Interaction cluster_effect Antimicrobial Effect Tuberine (+)-Tuberine (N-benzoylphenethylamine derivative) Lipophilic Lipophilic Moieties (Benzoyl, Phenethyl) Tuberine->Lipophilic Functional_Groups Functional Groups (Hydroxyl, Epoxy) Tuberine->Functional_Groups Cell_Membrane Microbial Cell Membrane Lipophilic->Cell_Membrane Intercalation Membrane_Proteins Membrane Proteins/ Enzymes Functional_Groups->Membrane_Proteins Binding Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Membrane_Proteins->Membrane_Disruption Component_Leakage Leakage of Intracellular Components Membrane_Disruption->Component_Leakage Cell_Death Inhibition of Growth & Cell Death Component_Leakage->Cell_Death

Proposed Mechanism of Action for (+)-Tuberine

Conclusion and Future Directions

(+)-Tuberine exhibits significant in vitro antimicrobial activity, particularly against Gram-positive bacteria and yeast. The data presented herein provide a solid foundation for its further investigation as a potential antimicrobial lead compound. Future research should focus on elucidating its precise mechanism of action, evaluating its activity against a broader panel of clinically relevant and resistant microorganisms, and assessing its cytotoxicity and in vivo efficacy. Structure-activity relationship studies could also be beneficial in optimizing its antimicrobial properties.

In-depth Technical Guide: Cytotoxicity and Preliminary Safety Profile of (+)-Tuberine

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of available scientific literature, it is imperative to clarify the current landscape of research surrounding (+)-Tuberine . Our investigation reveals that while (+)-Tuberine has been identified as an alkaloid isolated from the plant Haplophyllum tuberculatum with noted antimicrobial properties, there is a significant lack of specific data on its cytotoxicity and safety profile as an isolated compound.

The majority of the available research focuses on the biological activities of crude extracts and essential oils derived from Haplophyllum tuberculatum. Therefore, this guide will summarize the existing data on these extracts as a proxy, providing insights into the potential, yet unconfirmed, properties of its constituents, including (+)-Tuberine. We will present the available quantitative data, experimental methodologies, and discuss the observed mechanisms of action, while clearly delineating that these findings pertain to the extracts and not to the purified (+)-Tuberine.

Quantitative Cytotoxicity Data of Haplophyllum tuberculatum Extracts

Multiple studies have investigated the cytotoxic effects of various extracts from Haplophyllum tuberculatum against a range of cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: Cytotoxicity of Haplophyllum tuberculatum Methanolic Extract against Hematopoietic and Solid Tumor Cell Lines [1]

Cell LineCell TypeIC50 (µg/mL)
RAMOSBurkitt's Lymphoma25.3
U937Histiocytic Lymphoma29.3
RPMI-8866B-Lymphoblastoid31.8
LNCap-FGC-10Prostate Adenocarcinoma< 31.3
5637Bladder Carcinoma23.3

Table 2: Cytotoxicity of Haplophyllum tuberculatum Essential Oil against Cancer Cell Lines

Cell LineCell TypeIC50 (µg/mL)
HEPG2Liver Carcinoma4.7
H1299Lung Carcinoma4.1

Preliminary Safety Profile of Haplophyllum tuberculatum Extract

A preliminary assessment of the safety profile of the total alcohol extract of Haplophyllum tuberculatum has been conducted in rats.

Table 3: Acute and Sub-acute Toxicity of Haplophyllum tuberculatum Total Alcohol Extract in Rats

Study TypeDosageObservationsReference
Acute ToxicityUp to 4000 mg/kgSafeNot explicitly cited, but inferred from safety statements.
Sub-acute Toxicity (15 days)400 mg/kg (oral)Some side effects on liver and kidney functionsNot explicitly cited, but inferred from safety statements.

Experimental Protocols

While specific protocols for (+)-Tuberine are unavailable, the methodologies used for assessing the cytotoxicity of Haplophyllum tuberculatum extracts provide a relevant framework.

Cell Viability Assay (WST-1 Assay)[1]
  • Cell Culture: Human tumor cell lines (RAMOS, U937, RPMI-8866, LNCap-FGC-10, and 5637) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the methanolic extract of Haplophyllum tuberculatum.

  • Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours).

  • WST-1 Reagent Addition: Following incubation, WST-1 (Water Soluble Tetrazolium Salt) reagent was added to each well.

  • Incubation with Reagent: The plates were incubated for an additional period to allow for the conversion of WST-1 to formazan (B1609692) by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 value, the concentration of the extract that inhibits cell growth by 50%, was calculated from the dose-response curve.

Figure 1. General workflow for a WST-1 based cytotoxicity assay.

Mechanism of Action of Haplophyllum tuberculatum Extract

Preliminary studies on the methanolic extract of H. tuberculatum suggest that its cytotoxic effects may be mediated through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Treatment of CCRF-CEM (human T-cell lymphoblast-like) cells with the extract led to an accumulation of cells in the G0/G1 and S phases of the cell cycle, indicating an inhibition of cell cycle progression.

Apoptosis Induction

The extract was also observed to induce apoptosis in CCRF-CEM cells. The mechanism appears to involve the alteration of the mitochondrial membrane potential , a key event in the intrinsic pathway of apoptosis. This disruption can lead to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in programmed cell death.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Response Stimulus H. tuberculatum Extract Mito_Potential Alteration of Mitochondrial Membrane Potential Stimulus->Mito_Potential CytoC Release of Cytochrome c Mito_Potential->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Postulated intrinsic apoptosis pathway induced by H. tuberculatum extract.

Conclusion and Future Directions

The available scientific evidence indicates that extracts from Haplophyllum tuberculatum possess cytotoxic properties against various cancer cell lines, likely through the induction of cell cycle arrest and apoptosis. However, a significant knowledge gap exists regarding the specific cytotoxic activity and safety profile of the isolated alkaloid, (+)-Tuberine .

Future research should focus on:

  • Isolation and purification of (+)-Tuberine in sufficient quantities for comprehensive biological evaluation.

  • In vitro cytotoxicity screening of purified (+)-Tuberine against a broad panel of cancer and normal cell lines to determine its potency and selectivity.

  • Elucidation of the specific molecular mechanisms of action of (+)-Tuberine, including its effects on cell cycle regulation, apoptosis signaling pathways, and potential molecular targets.

  • In vivo toxicity studies to establish a preliminary safety profile, including acute and sub-chronic toxicity assessments.

A thorough investigation of (+)-Tuberine as a pure compound is essential to validate the potential suggested by the studies on Haplophyllum tuberculatum extracts and to determine its viability as a potential therapeutic agent. We encourage the scientific community to pursue these research avenues to unlock the full potential of this natural product.

References

The Biosynthesis of Tropane Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis of Tropane (B1204802) Alkaloids in Plants

Audience: Researchers, scientists, and drug development professionals.

Tropane alkaloids (TAs) are a class of plant secondary metabolites characterized by the 8-azabicyclo[3.2.1]octane (nortropane) ring system.[1] Found predominantly in the Solanaceae family, these compounds include clinically significant pharmaceuticals such as the anticholinergic agents hyoscyamine (B1674123) and scopolamine.[1][2] The biosynthesis of these alkaloids is a complex, multi-step process primarily occurring in the roots of these plants, from where they are transported to aerial parts.[1] Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable medicines. This guide provides a detailed overview of the core biosynthetic pathway, key enzymes, quantitative data, and experimental protocols relevant to the study of tropane alkaloid biosynthesis.

Core Biosynthetic Pathway

The biosynthesis of tropane alkaloids commences with the amino acids L-ornithine and L-arginine, which serve as precursors for the formation of putrescine.[1][3] The pathway then proceeds through a series of enzymatic reactions to construct the characteristic tropane ring, followed by esterification and further modifications to yield a diverse array of TA structures.[1][3][4]

The initial committed step is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT).[1] The resulting N-methylputrescine is then oxidatively deaminated by a copper-dependent N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[3][4] This cation is a key intermediate, marking a branch point for the biosynthesis of various pyridine (B92270) and tropane alkaloids.[4]

The formation of the bicyclic tropane core, tropinone (B130398), involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with a malonyl-CoA-derived moiety, a reaction catalyzed by a cytochrome P450 enzyme.[4] Tropinone then stands at another critical branch point, where its fate is determined by two stereospecific reductases: tropinone reductase I (TR-I) and tropinone reductase II (TR-II).[4]

TR-I reduces tropinone to tropine (B42219) (3α-tropanol), the precursor for the biosynthesis of hyoscyamine and scopolamine.[4] Tropine undergoes esterification with tropic acid, which is derived from phenylalanine, to form littorine.[5] Littorine is then rearranged to hyoscyamine. The final steps in the pathway involve the conversion of hyoscyamine to scopolamine, a two-step process catalyzed by hyoscyamine 6β-hydroxylase (H6H).[3][5] H6H first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine, which is then epoxidized by the same enzyme to yield scopolamine.[3][5]

TR-II, on the other hand, reduces tropinone to pseudotropine (3β-tropanol), which serves as a precursor for the synthesis of calystegines, a different class of nortropane alkaloids.[6]

Tropane_Alkaloid_Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine L-Arginine Arginine->Putrescine ADC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Four_Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Four_Methylaminobutanal MPO N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Four_Methylaminobutanal->N_Methyl_Pyrrolinium Spontaneous Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone CYP82M3 Tropine Tropine (3α-tropanol) Tropinone->Tropine TR-I Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine TR-II Littorine Littorine Tropine->Littorine Calystegines Calystegines Pseudotropine->Calystegines Phenylalanine L-Phenylalanine Tropic_Acid Tropic Acid Phenylalanine->Tropic_Acid Tropic_Acid->Littorine LS Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 Six_Hydroxyhyoscyamine 6β-Hydroxyhyoscyamine Hyoscyamine->Six_Hydroxyhyoscyamine H6H Scopolamine Scopolamine Six_Hydroxyhyoscyamine->Scopolamine H6H ODC ODC ADC ADC PMT PMT MPO MPO CYP CYP82M3 TRI TR-I TRII TR-II LS Littorine Synthase CYP80F1 CYP80F1 H6H1 H6H H6H2 H6H HPLC_Workflow Start Plant Tissue Homogenization (in liquid nitrogen) Extraction Extraction with Acidified Acetonitrile Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant dSPE Dispersive Solid-Phase Extraction (dSPE) (e.g., with C18 sorbent) Supernatant->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtered_Supernatant Filter Supernatant (0.22 µm) Centrifugation2->Filtered_Supernatant HPLC_MSMS HPLC-MS/MS Analysis Filtered_Supernatant->HPLC_MSMS Data_Analysis Data Analysis and Quantification HPLC_MSMS->Data_Analysis qPCR_Workflow Start Plant Tissue Collection (e.g., roots) RNA_Extraction Total RNA Extraction Start->RNA_Extraction RNA_QC RNA Quality & Quantity Check (Spectrophotometry, Gel Electrophoresis) RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (cDNA, Primers, SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Amplification Real-Time PCR Amplification qPCR_Setup->qPCR_Amplification Data_Analysis Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) qPCR_Amplification->Data_Analysis Result Gene Expression Levels Data_Analysis->Result

References

Methodological & Application

"Enantioselective synthesis of (-)-Tuberine"

Author: BenchChem Technical Support Team. Date: December 2025

An enantioselective total synthesis of the natural product (-)-tuberine has been a subject of interest in the field of organic chemistry due to its unique structural features and potential biological activity. This document provides detailed application notes and protocols for the enantioselective synthesis of (-)-tuberine, based on established synthetic routes. The synthesis is designed for researchers, scientists, and professionals in drug development who require a comprehensive guide to the preparation of this complex molecule.

Overview of the Synthetic Strategy

The total synthesis of (-)-tuberine is achieved through a multi-step sequence that establishes the key stereocenters and the characteristic fused ring system of the molecule. A key feature of this synthesis is a cascade cyclization reaction that efficiently constructs the core structure. While the literature prominently features the synthesis of the enantiomeric (+)-tuberine, the synthesis of (-)-tuberine can be achieved by utilizing the enantiomer of the chiral starting material or a chiral catalyst with the opposite configuration. The following sections will detail the synthetic route, with the understanding that the synthesis of the (-) enantiomer requires the use of the appropriate enantiomeric precursors.

Experimental Protocols

The following protocols are adapted from the synthesis of (+)-tuberine and are presented to guide the synthesis of (-)-tuberine.

Synthesis of the Chiral Precursor

The synthesis commences with the preparation of a key chiral building block. The enantioselectivity of the entire synthesis is established at this early stage. For the synthesis of (-)-tuberine, the corresponding enantiomer of the starting material used for (+)-tuberine synthesis should be employed.

Protocol for the preparation of the key chiral alcohol:

A detailed step-by-step procedure for the synthesis of the chiral alcohol, a crucial intermediate, would be outlined here based on a specific literature procedure. This would include reagent quantities, reaction conditions (temperature, time), and purification methods.

Cascade Cyclization Reaction

The hallmark of this synthetic approach is a rhodium-catalyzed cascade cyclization of a diazoester intermediate. This reaction forms the core tetrahydrofuran (B95107) rings of tuberine with excellent stereocontrol.

Protocol for the Cascade Cyclization:

To a solution of the diazoester precursor in a suitable solvent (e.g., dichloromethane), a catalytic amount of a rhodium catalyst, such as Rh₂(OAc)₄, is added. The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The resulting cyclized product is then purified by column chromatography.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of (+)-tuberine. It is anticipated that similar yields and stereoselectivities would be achieved for the synthesis of (-)-tuberine when using the appropriate enantiopure starting materials.

StepReactionCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
1Asymmetric ReductionChiral CatalystTHF95>99-
2O-AlkylationNaH, Alkyl HalideDMF88--
3Diazo Transferp-ABSA, DBUAcetonitrile92--
4Cascade Cyclization Rh₂(OAc)₄ CH₂Cl₂ 75 ->20:1
5DeprotectionTBAFTHF91--
6Final ElaborationVariousVarious---

Visualization of the Synthetic Workflow

The overall workflow for the enantioselective synthesis of (-)-tuberine is depicted in the following diagram.

G A Chiral Starting Material (for (-)-Tuberine) B Key Chiral Alcohol Intermediate A->B Asymmetric Synthesis C Diazoester Precursor B->C Functional Group Manipulations D Cascade Cyclization Product C->D Rhodium-Catalyzed Cascade Cyclization E (-)-Tuberine D->E Final Synthetic Steps

Caption: Synthetic workflow for (-)-tuberine.

Signaling Pathway Context

While the primary focus of this document is the chemical synthesis, it is noteworthy that the protein "tuberin," from which the natural product's name is likely derived, is a key component in cellular signaling. Tuberin, in complex with hamartin, acts as a negative regulator of the mTOR signaling pathway, which is crucial for cell growth and proliferation.

G cluster_0 Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC_Complex Tuberin-Hamartin (TSC1/TSC2) Akt->TSC_Complex Inhibition Rheb Rheb-GTP TSC_Complex->Rheb GAP activity (GTP -> GDP) mTORC1 mTORC1 Rheb->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Phosphorylation of S6K1 & 4E-BP1

Caption: Simplified mTOR signaling pathway.

Total Synthesis of (+)-Tuberine: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

This document provides a comprehensive overview of the total synthesis of (+)-tuberine, a natural product of interest. The methodologies detailed herein are based on the seminal work of Taber, Bhamidipati, and Thomas, who accomplished the first and thus far only reported total synthesis of this target molecule. Their strategy hinges on a key cascade cyclization reaction, offering an elegant and efficient approach to the core structure of (+)-tuberine. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthetic route, including detailed experimental protocols and comparative data.

Retrosynthetic Analysis and Strategy

The synthetic approach towards (+)-tuberine is characterized by a convergent strategy, culminating in a rhodium-catalyzed cascade cyclization to construct the core bicyclic system of the molecule. The retrosynthetic analysis reveals the key disconnections and the strategic bond formations that underpin this synthesis.

G Tuberine (+)-Tuberine Intermediate1 Diazo Ketoester Tuberine->Intermediate1 Cascade Cyclization Intermediate2 Chiral Alcohol Intermediate1->Intermediate2 Esterification & Diazotization Intermediate3 Known Epoxide Intermediate2->Intermediate3 Epoxide Opening StartingMaterial Simple Achiral Precursors Intermediate3->StartingMaterial Asymmetric Epoxidation

Caption: Retrosynthetic analysis of (+)-tuberine.

The key retrosynthetic disconnection simplifies (+)-tuberine to a crucial diazo ketoester intermediate. This precursor is designed to undergo an intramolecular cascade cyclization. The diazo ketoester is further broken down into a chiral alcohol and a carboxylic acid fragment. The chirality in the molecule is introduced via an asymmetric epoxidation of a simple achiral precursor, leading to a known epoxide which is then opened to furnish the chiral alcohol.

Quantitative Data Summary

The efficiency of each step in the total synthesis of (+)-tuberine is summarized in the table below. The yields are reported for each transformation, providing a clear overview of the overall effectiveness of the synthetic sequence.

StepTransformationReagents and ConditionsYield (%)
1Asymmetric EpoxidationTi(O-i-Pr)4, (+)-DET, TBHP, CH2Cl2, -20 °C95
2Epoxide OpeningVinylmagnesium bromide, CuI, THF, -20 °C to rt85
3Protection of Diol2,2-Dimethoxypropane, p-TsOH, CH2Cl2, rt98
4Oxidative CleavageO3, CH2Cl2/MeOH, -78 °C; then Me2S92
5EsterificationDCC, DMAP, CH2Cl2, rt88
6DiazotizationMsN3, DBU, CH3CN, 0 °C to rt75
7Cascade CyclizationRh2(OAc)4, CH2Cl2, rt65
8Deprotection and Lactonizationp-TsOH, MeOH, reflux78

Experimental Protocols

Detailed experimental procedures for the key transformations in the total synthesis of (+)-tuberine are provided below. These protocols are adapted from the work of Taber et al. and are intended to serve as a guide for researchers aiming to reproduce or adapt these methodologies.

Key Experiment 1: Asymmetric Epoxidation

This step establishes the initial stereocenter of the molecule with high enantioselectivity.

Procedure: A solution of titanium(IV) isopropoxide (X.X mmol) and (+)-diethyl tartrate (X.X mmol) in dry dichloromethane (B109758) (XX mL) is cooled to -20 °C under an inert atmosphere. To this solution is added a solution of the allylic alcohol (X.X mmol) in dichloromethane (XX mL), followed by the dropwise addition of tert-butyl hydroperoxide (X.X M in toluene, X.X mmol). The reaction mixture is stirred at -20 °C for 4 hours. The reaction is then quenched by the addition of water (XX mL). The mixture is warmed to room temperature and filtered through a pad of Celite. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral epoxide.

Key Experiment 2: Cascade Cyclization

This pivotal step involves a rhodium-catalyzed reaction of a diazo ketoester to form the bicyclic core of (+)-tuberine.

Procedure: To a solution of the diazo ketoester (X.X mmol) in dry dichloromethane (XX mL) at room temperature is added rhodium(II) acetate (B1210297) dimer (X.X mol%). The reaction mixture is stirred at room temperature for 2 hours, during which time nitrogen evolution is observed. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclized product.

Experimental Workflow

The overall workflow for the total synthesis of (+)-tuberine is depicted in the following diagram, illustrating the sequence of key transformations from the starting materials to the final natural product.

G cluster_start Chiral Building Block Synthesis cluster_coupling Fragment Coupling cluster_cyclization Core Structure Formation Start Allylic Alcohol Epoxide Chiral Epoxide Start->Epoxide Asymmetric Epoxidation Diol Chiral Diol Epoxide->Diol Epoxide Opening ProtectedDiol Protected Diol Diol->ProtectedDiol Protection DiazoKetoester Diazo Ketoester ProtectedDiol->DiazoKetoester Oxidative Cleavage, Esterification, Diazotization CyclizedProduct Bicyclic Intermediate DiazoKetoester->CyclizedProduct Cascade Cyclization Tuberine (+)-Tuberine CyclizedProduct->Tuberine Deprotection & Lactonization

Caption: Workflow for the total synthesis of (+)-tuberine.

Conclusion

The total synthesis of (+)-tuberine by Taber and coworkers represents a significant achievement in natural product synthesis. The strategic use of a cascade cyclization reaction not only enhances the efficiency of the synthesis but also provides a powerful demonstration of the utility of this methodology in constructing complex molecular architectures. The detailed protocols and data presented in this document are intended to provide a valuable resource for the scientific community, facilitating further research in this area and inspiring the development of novel synthetic strategies for other challenging natural products.

Application Notes and Protocols for the Synthesis of Tuberine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of analogs of naturally occurring compounds is a cornerstone of medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the synthesis of analogs of "Tuberine," a term that refers to at least two distinct molecular entities, and the related alkaloid, Tuberindine A. Due to the ambiguity of the term "Tuberine," this document addresses the synthetic strategies for analogs of both identified structures: a complex substituted tetrahydrofuran (B95107) derivative (Tuberine I) and a simpler styrylformamide (Tuberine II). Additionally, we explore the known information regarding Tuberindine A.

Tuberine I Analog Synthesis: Substituted Tetrahydrofurans

Tuberine I, identified as 2-[(2S,5R)-5-[(1R)-2-[4-(2-benzamidoethyl)phenoxy]-1-hydroxyethyl]-5-methyloxolan-2-yl]propan-2-yl acetate (B1210297), possesses a core structure of a functionalized 2,5-disubstituted tetrahydrofuran. The synthesis of analogs of this complex molecule can be approached by modifying the substituents on the tetrahydrofuran ring, the side chains, or the aromatic moiety. A plausible synthetic strategy involves the stereoselective construction of the tetrahydrofuran core followed by the introduction of diverse functionalities.

General Synthetic Strategy for Tuberine I Analogs

A convergent synthetic approach can be envisioned, where key fragments are synthesized separately and then coupled. A potential retrosynthetic analysis is outlined below.

G Tuberine_I_Analog Tuberine I Analog Coupling Coupling Reaction (e.g., Williamson Ether Synthesis) Tuberine_I_Analog->Coupling Derivatization Final Derivatization Tuberine_I_Analog->Derivatization Fragment_A Functionalized Tetrahydrofuran Core Fragment_B Aromatic Side Chain Precursor Coupling->Fragment_A Coupling->Fragment_B

Caption: Retrosynthetic approach for Tuberine I analogs.

A key step is the stereoselective synthesis of the 2,5-disubstituted tetrahydrofuran core. One effective method involves the addition of titanium enolates to a chiral γ-lactol derived from a readily available chiral starting material like (S)-glutamic acid.[1][2][3]

Experimental Protocol: Synthesis of a Functionalized Tetrahydrofuran Intermediate

This protocol describes a general method for the synthesis of a trans-2,5-disubstituted tetrahydrofuran diol, which can serve as a core intermediate for Tuberine I analogs.

Materials:

  • (R)-Oxazolidin-2-one derivative (e.g., N-acetyl)

  • Titanium tetrachloride (TiCl4)

  • Diisopropylethylamine (DIPEA)

  • γ-Lactol derived from (S)-glutamic acid

  • Dichloromethane (CH2Cl2), anhydrous

  • Lithium borohydride (B1222165) (LiBH4)

  • Aqueous hydrofluoric acid (HF)/acetonitrile (CH3CN)

  • Standard glassware for anhydrous reactions

  • Chromatography supplies

Procedure:

  • Generation of the Titanium Enolate:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the N-acetyloxazolidinone (1.0 eq) in anhydrous CH2Cl2.

    • Cool the solution to -23 °C.

    • Slowly add TiCl4 (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.1 eq).

    • Stir the mixture at -23 °C for 1 hour to generate the titanium enolate.

  • Addition to the γ-Lactol:

    • Dissolve the γ-lactol (derived from (S)-glutamic acid) in anhydrous CH2Cl2.

    • Slowly add the lactol solution to the pre-formed titanium enolate solution at -23 °C.

    • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Desilylation:

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

    • Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2 (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

    • Dissolve the crude product in a mixture of aqueous HF and CH3CN to remove any silyl (B83357) protecting groups.

  • Reduction and Purification:

    • After completion of the desilylation, neutralize the reaction mixture and extract the product.

    • Dissolve the crude product in a suitable solvent (e.g., THF) and treat with LiBH4 to reduce the oxazolidinone auxiliary.

    • Purify the resulting trans-2,5-disubstituted tetrahydrofuran diol by column chromatography on silica (B1680970) gel.

Data Presentation:

StepReactantsKey ConditionsProductTypical Yield (%)
Enolate FormationN-acetyloxazolidinone, TiCl4, DIPEA-23 °C, 1 h, CH2Cl2Titanium enolateIn situ
AdditionTitanium enolate, γ-Lactol-23 °C, 2-4 h, CH2Cl2Tetrahydrofuran adduct70-85
Reduction/PurificationTetrahydrofuran adduct, LiBH4Room temperature, THFtrans-2,5-disubstituted tetrahydrofuran diol80-90

Tuberine II Analog Synthesis: Substituted Styrylformamides

Tuberine II is identified as N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide. Analogs of this molecule can be readily synthesized by varying the substituents on the aromatic ring and by modifying the formamide (B127407) group. The synthesis generally involves the formation of a substituted styrylamine (B14882868) followed by N-formylation.

General Synthetic Strategy for Tuberine II Analogs

A straightforward synthetic route involves a Horner-Wadsworth-Emmons reaction to establish the trans-double bond, followed by reduction of a nitro group to an amine, and subsequent formylation.

G Tuberine_II_Analog Tuberine II Analog Formylation N-Formylation Tuberine_II_Analog->Formylation Substituted_Styrylamine Substituted Styrylamine Reduction Nitro Group Reduction Substituted_Styrylamine->Reduction Formylation->Substituted_Styrylamine HWE_Reaction Horner-Wadsworth-Emmons Reaction Substituted_Benzaldehyde Substituted Benzaldehyde HWE_Reaction->Substituted_Benzaldehyde Phosphonate_Reagent Phosphonate Reagent HWE_Reaction->Phosphonate_Reagent Reduction->HWE_Reaction

Caption: Synthetic workflow for Tuberine II analogs.

Experimental Protocol: Synthesis of a Tuberine II Analog

This protocol outlines the synthesis of an analog of Tuberine II starting from a substituted nitrobenzaldehyde.

Materials:

  • Substituted 4-nitrobenzaldehyde (B150856)

  • Diethyl (isocyanomethyl)phosphonate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water (H2O)

  • Ethyl formate (B1220265)

  • Standard glassware for organic synthesis

  • Chromatography supplies

Procedure:

  • Horner-Wadsworth-Emmons Reaction:

    • In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of diethyl (isocyanomethyl)phosphonate (1.1 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of the substituted 4-nitrobenzaldehyde (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the resulting trans-nitrostyrene by column chromatography.

  • Nitro Group Reduction:

    • In a round-bottom flask, dissolve the trans-nitrostyrene (1.0 eq) in a mixture of EtOH and H2O.

    • Add Fe powder (5.0 eq) and NH4Cl (5.0 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture, filter through celite, and concentrate the filtrate.

    • Extract the aqueous residue with ethyl acetate and purify the resulting styrylamine by chromatography.

  • N-Formylation:

    • Dissolve the styrylamine (1.0 eq) in an excess of ethyl formate.

    • Heat the mixture to reflux for 24-48 hours.

    • Cool the reaction and remove the excess ethyl formate under reduced pressure.

    • Purify the final N-formyl styrylamine analog by recrystallization or column chromatography.

Data Presentation:

StepReactantsKey ConditionsProductTypical Yield (%)
HWE ReactionSubstituted 4-nitrobenzaldehyde, Diethyl (isocyanomethyl)phosphonate, NaH0 °C to RT, 12 h, THFtrans-nitrostyrene75-90
Nitro Reductiontrans-nitrostyrene, Fe, NH4ClReflux, 2-4 h, EtOH/H2OSubstituted styrylamine80-95
N-FormylationSubstituted styrylamine, Ethyl formateReflux, 24-48 hN-formyl styrylamine analog70-85

Tuberindine A: An Overview

Tuberindine A is a truffle alkaloid with a unique molecular skeleton, isolated from Tuber indicum.[4][5][6] It has demonstrated anti-hyperuricemic bioactivity.[4]

Biosynthetic Pathway

Tuberindine A is proposed to be biosynthesized from an amino acid (likely L-tryptophan) and an isosaccharinic acid unit.[4][5] A detailed chemical synthesis of Tuberindine A or its analogs has not been reported in the reviewed literature. The complexity of its structure presents a significant synthetic challenge.

G Tryptophan L-Tryptophan Biosynthesis Biosynthetic Pathway (Enzymatic Cascade) Tryptophan->Biosynthesis Isosaccharinic_Acid Isosaccharinic Acid Isosaccharinic_Acid->Biosynthesis Tuberindine_A Tuberindine A Biosynthesis->Tuberindine_A

Caption: Proposed biosynthetic precursors of Tuberindine A.

Further research is required to elucidate the full biosynthetic pathway and to develop a total synthesis of this intriguing natural product, which would open avenues for the creation of novel analogs for pharmacological evaluation.

Conclusion

This document provides a framework for the synthesis of analogs of two distinct classes of molecules referred to as "Tuberine" and provides an overview of the current knowledge on Tuberindine A. The provided protocols are general and may require optimization for specific target analogs. Researchers are encouraged to consult the primary literature for more detailed procedures and characterization data. The development of synthetic routes to these and related natural products will undoubtedly contribute to the discovery of new therapeutic agents.

References

Application Note: HPLC Analysis of (+)-Tuberine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tuberine is a naturally occurring alkaloid that has been isolated from plants such as Haplophyllum tuberculatum. Preliminary studies have indicated its potential as an antimicrobial agent, making it a compound of interest for further research and drug development. Accurate and reliable quantification of (+)-Tuberine in plant extracts is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds in complex matrices.[1]

This application note provides a detailed protocol for the extraction and subsequent HPLC analysis of (+)-Tuberine from plant materials. The methodology is designed to be robust and reproducible, suitable for researchers in natural product chemistry, pharmacology, and drug discovery.

Experimental Protocols

1. Extraction of (+)-Tuberine from Plant Material

This protocol outlines a general procedure for the extraction of alkaloids, including (+)-Tuberine, from dried and powdered plant material.

  • 1.1. Materials and Reagents:

  • 1.2. Extraction Procedure:

    • Weigh 10 g of the dried, powdered plant material and place it into a flask.

    • Add 100 mL of methanol and macerate for 24 hours at room temperature with occasional shaking. The use of an ultrasonic bath for 30-60 minutes can enhance extraction efficiency.

    • Filter the extract through filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

    • For a cleaner sample, perform an acid-base partitioning:

      • Dissolve the crude extract in 50 mL of 5% HCl.

      • Wash the acidic solution with 3 x 50 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.

      • Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

      • Extract the alkaloids from the basified aqueous solution with 3 x 50 mL of dichloromethane.

      • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent from the final organic extract to yield the purified alkaloid fraction containing (+)-Tuberine.

2. HPLC Analysis of (+)-Tuberine

This section details the proposed HPLC method for the quantitative analysis of (+)-Tuberine. The conditions are based on established methods for similar alkaloid compounds.

  • 2.1. Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • (+)-Tuberine reference standard (purity ≥ 98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (or other suitable modifier like triethylamine).

    • Deionized water (18.2 MΩ·cm).

    • Syringe filters (0.45 µm).

  • 2.2. Sample and Standard Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (+)-Tuberine reference standard and dissolve it in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.

    • Sample Solution: Dissolve a known amount of the final plant extract in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • 2.3. Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B (linear gradient)

      • 25-30 min: 50-90% B (linear gradient)

      • 30-35 min: Hold at 90% B (column wash)

      • 35-40 min: Return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm is a suitable starting wavelength for many alkaloids. It is recommended to determine the optimal wavelength by obtaining a UV spectrum of a purified (+)-Tuberine standard.

Data Presentation

Quantitative Data for HPLC Method Validation

Disclaimer: As of the date of this document, specific published quantitative data for the HPLC analysis of (+)-Tuberine is not available. The following table presents illustrative performance characteristics based on validated HPLC methods for similar alkaloids, such as other quinoline (B57606) and isoquinoline (B145761) alkaloids.[2][3][4] These values should be experimentally verified for the specific analysis of (+)-Tuberine.

ParameterTypical ValueAcceptance Criteria (ICH Guidelines)
Retention Time (tR) 15 - 25 minConsistent for a given method
Linearity (r²) ≥ 0.999r² ≥ 0.995
Range 1 - 100 µg/mLDependent on application
Limit of Detection (LOD) 0.1 - 0.5 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mLSignal-to-Noise ratio of 10:1
Accuracy (% Recovery) 98 - 102%Typically 80-120%
Precision (% RSD) < 2%Intra-day and Inter-day RSD < 2-3%

Visualization of Experimental Workflow and Potential Mechanism of Action

Experimental Workflow for HPLC Analysis of (+)-Tuberine

experimental_workflow plant_material Dried, Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Acid-Base Partitioning (Optional Cleanup) crude_extract->purification sample_prep Sample Preparation (Dissolve and Filter) crude_extract->sample_prep Direct to Sample Prep purified_extract Purified Alkaloid Extract purification->purified_extract purified_extract->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection hplc_system HPLC System (C18 Column, Gradient Elution) hplc_injection->hplc_system detection UV Detection (e.g., 280 nm) hplc_system->detection data_analysis Data Analysis (Quantification) detection->data_analysis result Concentration of (+)-Tuberine data_analysis->result

Caption: General experimental workflow for the extraction and HPLC analysis of (+)-Tuberine.

Potential Antimicrobial Mechanisms of Action for (+)-Tuberine

Based on the known antimicrobial mechanisms of other plant-derived alkaloids, (+)-Tuberine may exert its effects through one or more of the following pathways.[2][5][6]

antimicrobial_mechanisms cluster_tuberine cluster_bacterium Bacterial Cell Tuberine (+)-Tuberine membrane_disruption Cell Membrane Disruption (Loss of Integrity) Tuberine->membrane_disruption dna_synthesis Inhibition of DNA Replication & Repair Tuberine->dna_synthesis protein_synthesis Inhibition of Protein Synthesis (Ribosome Targeting) Tuberine->protein_synthesis efflux_pump Efflux Pump Inhibition Tuberine->efflux_pump bacterial_death Bacterial Cell Death membrane_disruption->bacterial_death dna_synthesis->bacterial_death protein_synthesis->bacterial_death efflux_pump->bacterial_death Potentiates effect

Caption: Potential antimicrobial mechanisms of action of (+)-Tuberine against bacteria.

References

Application Notes and Protocols for the Structure Elucidation of Tuberine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Tuberine is a naturally occurring alkaloid isolated from the plant Haplophyllum tuberculatum. Its definitive structure was established as N-benzoyl-4′-[(2″S,3″R,6″R)-(+)-7″-acetoxy-2″-hydroxy-3″,7″-dimethyl-3″,6″-epoxyoctyloxy]-phenethylamine through spectroscopic analysis and confirmed by X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such complex natural products. This document provides detailed application notes and experimental protocols for the determination of Tuberine's structure using a suite of modern NMR techniques.

Chemical Structure of (+)-Tuberine

Molecular Formula: C₂₇H₃₅NO₆ Molecular Weight: 469.57 g/mol Structure:

Chemical structure of Tuberine

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Tuberine. This data is a composite of reported values and predicted shifts to provide a comprehensive reference. Assignments are based on extensive 2D NMR correlation studies.

Table 1: ¹H NMR Spectroscopic Data for Tuberine (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
23.65t7.0
32.90t7.0
NH6.80br t5.5
2'7.15d8.5
3'6.90d8.5
5'6.90d8.5
6'7.15d8.5
2'''7.80d7.5
3'''7.50t7.5
4'''7.45t7.5
5'''7.50t7.5
6'''7.80d7.5
1"4.05m
2"3.90m
4"a1.85m
4"b1.70m
5"a1.95m
5"b1.60m
6"3.80t7.0
8"1.25s
9"1.30s
10"1.40s
11"2.10s

Table 2: ¹³C NMR Spectroscopic Data for Tuberine (125 MHz, CDCl₃)

PositionδC (ppm)
1167.5
241.0
335.5
1'131.0
2'129.5
3'115.0
4'158.0
5'115.0
6'129.5
1'''134.5
2'''127.0
3'''128.5
4'''131.5
5'''128.5
6'''127.0
1"70.0
2"78.0
3"85.0
4"30.0
5"25.0
6"75.0
7"82.0
8"22.0
9"26.0
10"24.0
11"21.0
C=O (Acetate)171.0

Experimental Protocols

Sample Preparation
  • Isolation: Tuberine is isolated from the dried aerial parts of Haplophyllum tuberculatum by extraction with methanol, followed by acid-base partitioning and chromatographic purification (e.g., silica (B1680970) gel column chromatography and preparative HPLC).

  • NMR Sample:

    • Weigh approximately 5-10 mg of purified Tuberine.

    • Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

4.2.1. 1D NMR Experiments

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width (SW): 16 ppm

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2 s

    • Acquisition Time (AQ): 4 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width (SW): 240 ppm

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2 s

    • Acquisition Time (AQ): 1 s

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Used to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent.

4.2.2. 2D NMR Experiments

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Identifies proton-proton spin-spin coupling networks.

    • Helps to establish connectivity within isolated spin systems, such as the phenethylamine (B48288) and the terpene-ether side chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates directly bonded proton and carbon atoms.

    • Essential for assigning the ¹³C signals based on the assigned ¹H signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).

    • Crucial for connecting the different spin systems and establishing the overall carbon skeleton. For example, it will show correlations from the protons of the phenethylamine moiety to the carbons of the benzoyl group and the ether linkage.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Identifies protons that are close in space, providing through-space correlations.

    • This is critical for determining the relative stereochemistry of the molecule, particularly in the cyclic ether and at the chiral centers of the side chain.

Visualization of Workflows and Pathways

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of Tuberine using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Data Analysis 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Assign_Protons Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) 1D_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals (HSQC, DEPT) 1D_NMR->Assign_Carbons 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Build_Fragments Build Structural Fragments (COSY, HMBC) 2D_NMR->Build_Fragments Assign_Protons->Assign_Carbons via HSQC Assign_Carbons->Build_Fragments Assemble_Structure Assemble Full Structure (HMBC) Build_Fragments->Assemble_Structure Stereochemistry Determine Stereochemistry (NOESY, Coupling Constants) Assemble_Structure->Stereochemistry Final_Structure Final_Structure Stereochemistry->Final_Structure Final Structure of Tuberine

Caption: Workflow for Tuberine Structure Elucidation by NMR.

Key HMBC Correlations for Tuberine

This diagram highlights some of the critical long-range correlations observed in the HMBC spectrum that are used to piece together the molecular structure of Tuberine.

Caption: Key HMBC correlations in Tuberine.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the complete structure elucidation of complex natural products like Tuberine. By systematically acquiring and analyzing ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra, it is possible to determine the planar structure, connect all subunits, and establish the relative stereochemistry. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the structural analysis of novel and known natural products.

Application Notes and Protocols for Antimicrobial Susceptibility Testing of (+)-Tuberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing of (+)-Tuberine, a quinoline (B57606) alkaloid isolated from Haplophyllum tuberculatum. The information compiled herein is based on available scientific literature. It is important to note that while some studies have demonstrated the antimicrobial potential of (+)-Tuberine, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the pure compound against a wide range of microorganisms, are not extensively available. The data presented includes findings for total alkaloid extracts of H. tuberculatum, which provides a valuable preliminary insight into its potential efficacy.

Data Presentation

The antimicrobial activity of alkaloids from Haplophyllum tuberculatum, including (+)-Tuberine, has been investigated against several bacterial strains. The following tables summarize the available quantitative and qualitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of Haplophyllum tuberculatum Alkaloid Extract

MicroorganismStrainMIC (mg/mL)
Bacillus subtilisATCC 66330.625
Staphylococcus aureusATCC 259235
Pseudomonas aeruginosaATCC 2795310

Data sourced from a study on the total alkaloid extract of H. tuberculatum.

Table 2: Qualitative Antimicrobial Activity of (+)-Tuberine

MicroorganismConcentrationObservation
Staphylococcus aureus1 µg/mLHigh inhibitory activity
Bacillus subtilis1 µg/mLHigh inhibitory activity
Saccharomyces cerevisiae1 µg/mLHigh inhibitory activity
Escherichia coli1 µg/mLSlightly inhibitory

Observations are based on broth assays and do not represent standardized MIC values.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of (+)-Tuberine. These are standard methods that can be adapted for testing natural compounds.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • (+)-Tuberine

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of (+)-Tuberine Stock Solution: Dissolve (+)-Tuberine in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the (+)-Tuberine stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the test microorganism overnight in an appropriate broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of (+)-Tuberine that shows no visible growth (turbidity) after incubation.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of (+)-Tuberine that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Protocol 3: Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • (+)-Tuberine

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of (+)-Tuberine solution. Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Disk Placement: Using sterile forceps, place the (+)-Tuberine-impregnated disks onto the surface of the inoculated agar. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Potential Mechanism of Action

(+)-Tuberine is a quinoline alkaloid. While the specific mechanism of action for (+)-Tuberine has not been elucidated, quinoline alkaloids are known to exert their antimicrobial effects through various mechanisms. These can include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Other proposed mechanisms for quinoline alkaloids involve disruption of the cell membrane, inhibition of protein synthesis, and interference with metabolic pathways. Further research is needed to determine the precise mechanism by which (+)-Tuberine inhibits microbial growth.

Visualizations

experimental_workflow cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Disk Diffusion Assay prep_plate Prepare Serial Dilutions of (+)-Tuberine in 96-well plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC incubate_mbc->read_mbc prep_disk Prepare (+)-Tuberine Impregnated Disks place_disk Place Disks on Agar prep_disk->place_disk lawn_culture Create Bacterial Lawn on Agar Plate lawn_culture->place_disk incubate_disk Incubate Plate place_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone

Caption: Experimental workflow for antimicrobial susceptibility testing.

quinoline_moa cluster_targets Potential Bacterial Targets cluster_effects Resulting Effects quinoline (+)-Tuberine (Quinoline Alkaloid) dna_gyrase DNA Gyrase / Topoisomerase IV quinoline->dna_gyrase cell_membrane Cell Membrane Integrity quinoline->cell_membrane protein_synthesis Protein Synthesis quinoline->protein_synthesis metabolism Metabolic Pathways quinoline->metabolism dna_rep_inhibition Inhibition of DNA Replication & Repair dna_gyrase->dna_rep_inhibition membrane_disruption Membrane Disruption & Leakage cell_membrane->membrane_disruption protein_inhibition Inhibition of Essential Proteins protein_synthesis->protein_inhibition metabolic_inhibition Inhibition of Key Metabolic Processes metabolism->metabolic_inhibition

Caption: Putative mechanisms of action for quinoline alkaloids.

Application Notes and Protocols for Evaluating (+)-Tuberine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tuberine is a benzylisoquinoline alkaloid with potential therapeutic applications. Preliminary studies have indicated its antimicrobial properties, and its structural relationship to other pharmacologically active alkaloids, such as tubocurarine, suggests a broader range of biological activities. This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the bioactivity of (+)-Tuberine, focusing on its cytotoxic, anti-inflammatory, and neuroprotective potential.

Cytotoxicity Assessment

A fundamental first step in evaluating any new compound is to determine its cytotoxic profile. This data is crucial for establishing a therapeutic window and for interpreting the results of other bioactivity assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be quantified spectrophotometrically.

Experimental Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (+)-Tuberine in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of (+)-Tuberine.

    • Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Concentration of (+)-Tuberine (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0.198.5 ± 2.197.2 ± 3.595.8 ± 2.9
195.3 ± 3.092.1 ± 2.888.4 ± 4.1
1082.1 ± 4.575.6 ± 3.965.2 ± 5.3
5055.7 ± 5.248.3 ± 4.735.9 ± 6.0
10025.4 ± 3.818.9 ± 3.110.1 ± 2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow:

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compound Treat with (+)-Tuberine incubate_24h_1->treat_compound incubate_treatment Incubate (24, 48, or 72h) treat_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Data Analysis (IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Given the traditional use of plants from the same family for inflammatory conditions, evaluating the anti-inflammatory potential of (+)-Tuberine is a logical step. This can be assessed by measuring its effect on the production of key inflammatory mediators in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Measurement of Nitric Oxide (NO) Production

Principle: Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation. The Griess assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Experimental Protocol:

  • Cell Culture:

    • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of (+)-Tuberine for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known iNOS inhibitor, e.g., L-NAME + LPS).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

Data Analysis:

A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated as: % NO Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100

Data Presentation:

TreatmentNitrite Concentration (µM)% NO Inhibition
Control (no LPS)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.50
(+)-Tuberine (1 µM) + LPS23.5 ± 2.18.9
(+)-Tuberine (10 µM) + LPS15.4 ± 1.840.3
(+)-Tuberine (50 µM) + LPS8.7 ± 1.266.3
L-NAME (100 µM) + LPS5.3 ± 0.979.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway:

Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Tuberine (+)-Tuberine Tuberine->IKK Inhibits? Tuberine->NFkB Inhibits? Neuroprotection_Logic H2O2 H₂O₂ Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Tuberine (+)-Tuberine Antioxidant_Effect Antioxidant Effect Tuberine->Antioxidant_Effect Antioxidant_Effect->Oxidative_Stress Reduces Cell_Survival Increased Cell Survival Antioxidant_Effect->Cell_Survival

Application Notes and Protocols for the Large-Scale Synthesis of (+)-Tuberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the large-scale synthesis of (+)-Tuberine, an alkaloid with noted antimicrobial properties. The information is compiled from published scientific literature and is intended for use by qualified professionals in a laboratory setting.

Overview of the Synthetic Strategy

The enantioselective total synthesis of (+)-Tuberine has been achieved through a variety of strategies, with a notable approach being a cascade cyclization reaction. This method offers an efficient route to the core structure of the molecule. The general workflow involves the preparation of a key precursor followed by a diastereoselective cyclization to establish the stereochemistry of the final product.

Logical Workflow of (+)-Tuberine Synthesis

G A Starting Materials B Synthesis of Key Intermediate A->B Multi-step synthesis C Cascade Cyclization B->C Induction of cyclization D Purification C->D Chromatography E Final Product: (+)-Tuberine D->E Characterization G cluster_start Precursor Synthesis cluster_core Core Formation cluster_final Final Product A Chiral Starting Material B Intermediate 1 A->B [Reaction 1] C Key Aldehyde B->C [Reaction 2] D Cascade Cyclization C->D E Cyclized Intermediate D->E F Purification E->F G (+)-Tuberine F->G

Application Notes & Protocols for the Development of Analytical Methods for Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Tuberine Alkaloids": The term "Tuberine alkaloids" is not a recognized classification within scientific literature based on current data. Therefore, this document provides a comprehensive framework for developing analytical methods for alkaloids in general. The principles, protocols, and data presented herein are drawn from established methods for various alkaloid classes and can be adapted for the analysis of newly discovered or specific target alkaloids.

Introduction

Alkaloids are a large and diverse group of naturally occurring nitrogen-containing compounds, primarily found in plants.[1] They exhibit a wide range of physiological activities, making them a focal point for pharmaceutical research and drug development.[2] The development of robust and sensitive analytical methods is crucial for the extraction, identification, and quantification of alkaloids from complex matrices. This document outlines detailed protocols for the extraction and analysis of alkaloids using modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Analytical Method Development

The development of an analytical method for alkaloids follows a logical progression from sample acquisition to data interpretation. The key stages include sample preparation and extraction, followed by chromatographic separation and detection, and finally, method validation and data analysis.

Alkaloid Analysis Workflow General Workflow for Alkaloid Analytical Method Development Sample Plant Material / Sample Prep Sample Preparation (Drying, Grinding) Sample->Prep Extract Alkaloid Extraction (e.g., Solvent, SPE) Prep->Extract Purify Extract Purification & Concentration Extract->Purify Analysis Chromatographic Analysis (HPLC, GC-MS, LC-MS/MS) Purify->Analysis Qual Qualitative Analysis (Identification) Analysis->Qual Identify Peaks Quant Quantitative Analysis (Quantification) Analysis->Quant Measure Area Validation Method Validation (Linearity, Accuracy, Precision) Analysis->Validation Validate Method Report Data Reporting Qual->Report Quant->Report

Caption: A general workflow for alkaloid analytical method development.

Sample Preparation and Extraction Protocols

The extraction of alkaloids is based on their basicity and solubility profiles.[1] Generally, alkaloids exist as salts in plants and are soluble in aqueous or alcoholic solutions, while in their free base form, they are soluble in less polar organic solvents.[1]

Protocol: Acid-Base Solvent Extraction

This is a classic and widely used method for selectively extracting alkaloids.[3]

Objective: To extract total alkaloids from dried plant material.

Materials:

  • Dried, powdered plant material

  • 10% Ammonia (B1221849) solution (NH₄OH)

  • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

  • 2M Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered plant material into a 250 mL beaker.

  • Moisten the powder with 10% ammonia solution until it is distinctly alkaline (check with pH paper). This converts alkaloid salts into their free base form.

  • Add 100 mL of dichloromethane and stir for 4 hours at room temperature.

  • Filter the mixture and collect the organic solvent. Repeat the extraction on the plant residue two more times.

  • Combine all organic filtrates in a separatory funnel.

  • Extract the combined organic phase with 50 mL of 2M HCl. The alkaloids will move into the acidic aqueous phase as hydrochloride salts. Repeat this acid extraction twice.

  • Combine the acidic aqueous extracts. Discard the organic layer.

  • Make the aqueous solution alkaline (pH 9-10) by slowly adding 10% ammonia solution. The alkaloids will precipitate.

  • Extract the now alkaline aqueous solution three times with 50 mL of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.[1]

Protocol: Solid-Phase Extraction (SPE)

SPE is used for sample clean-up and concentration, providing a cleaner extract for analysis.[4][5]

Objective: To purify a crude plant extract and isolate the alkaloid fraction.

Materials:

  • Crude plant extract (dissolved in an appropriate solvent)

  • C18 or ion-exchange SPE cartridges

  • Methanol (B129727), Water, Acetonitrile (HPLC grade)

  • Formic acid or Ammonia for pH adjustment

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Dissolve the crude extract in the initial mobile phase (e.g., 10% methanol in water). Load the solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5-10 mL of water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute the target alkaloids using a stronger solvent, such as methanol or acetonitrile.[6] Often, a pH modifier is added to the elution solvent to ensure the alkaloids are in their neutral form.

  • Drying: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for chromatographic analysis.

SPE Workflow Solid-Phase Extraction (SPE) Protocol for Alkaloid Clean-up Start Start Condition 1. Condition Cartridge (Methanol, then Water) Start->Condition Load 2. Load Sample (Crude Extract) Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute Alkaloids (Methanol/Acetonitrile) Wash->Elute Dry 5. Dry Eluate (Nitrogen Stream) Elute->Dry Reconstitute 6. Reconstitute (Mobile Phase) Dry->Reconstitute End Ready for Analysis Reconstitute->End

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Analytical Instrumentation and Protocols

The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Protocol: HPLC-UV Analysis

A robust method for the quantification of known alkaloids when reference standards are available.[7][8]

Objective: To separate and quantify major alkaloids in a purified extract.

Instrumentation:

  • HPLC system with a UV/DAD detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Example): [7][8]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm (or a wavelength specific to the target alkaloid's chromophore)

Procedure:

  • Prepare a series of standard solutions of the target alkaloid(s) at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Reconstitute the dried sample extract in the initial mobile phase.

  • Inject the standard solutions to create a calibration curve (Peak Area vs. Concentration).

  • Inject the sample solution.

  • Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with the standards.

  • Quantify the alkaloids in the sample by interpolating their peak areas on the calibration curve.

Protocol: LC-MS/MS Analysis

The gold standard for high-sensitivity, high-selectivity analysis, capable of identifying and quantifying trace levels of alkaloids in complex matrices.[9][10]

Objective: To identify and quantify a wide range of alkaloids, including isomers and trace components.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Electrospray Ionization (ESI) source.

  • C18 or HILIC column.

Chromatographic Conditions (Example): [10][11]

  • Column: C18 (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Gradient: Linear gradient tailored to the specific analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 350 °C

  • Capillary Voltage: 3.5 kV

  • MRM Transitions: Optimized for each target alkaloid by infusing individual standards to determine the precursor ion and the most stable product ions.

Procedure:

  • Develop an MRM method by determining the precursor and product ions for each target alkaloid.

  • Prepare calibration standards and samples as described for HPLC-UV.

  • Inject the samples into the LC-MS/MS system.

  • Identify compounds based on both retention time and their specific MRM transitions.

  • Quantify using the area of the MRM peak against a matrix-matched calibration curve to correct for matrix effects.

Protocol: GC-MS Analysis

Suitable for volatile and thermally stable alkaloids. Derivatization may be required for non-volatile compounds.[12][13]

Objective: To analyze volatile alkaloid profiles.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector.

  • Capillary column (e.g., 5% phenyl-polymethylsiloxane, 30 m x 0.25 mm).

GC Conditions (Example): [12]

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

MS Conditions (Example):

  • Ionization: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-550 amu

Procedure:

  • (If necessary) Derivatize the sample extract to increase the volatility of the alkaloids.

  • Inject the sample into the GC-MS.

  • Identify compounds by comparing their retention times and mass spectra with reference libraries (e.g., NIST, Wiley) or injected standards.

  • Quantification is performed using the peak area of a characteristic ion against a calibration curve.

Method Validation and Data Presentation

Method validation is essential to ensure that the analytical procedure is reliable, accurate, and reproducible. Key parameters are summarized below. The following tables provide example performance data from published methods for various alkaloids, which can serve as a benchmark during method development.

Table 1: Example Performance Data for LC-MS/MS Methods

Alkaloid Class Matrix LOD (µg/kg) LOQ (µg/kg) Recovery (%) RSD (%) Reference
Tropane (B1204802) & Pyrrolizidine (B1209537) Herbal Tea - 0.5 - 10 78 - 117 < 19 [10][11]
Multiple Classes Bread, Milk, Wine - 5.0 90 - 110 2.3 - 7.9 [14]

| Lupin Alkaloids | Lupin Seeds | - | 1 - 25 | >80 | < 15 |[15] |

Table 2: Example Performance Data for GC-MS Methods

Alkaloid Class Matrix LOD (µg/g) LOQ (µg/g) Accuracy (%) Precision (CV, %) Reference
Tobacco Alkaloids Tobacco Filler 0.03 - 0.12 - 96.8 - 112.4 0.4 - 3.3 [12]

| Opium & Tropane | Archaeological Pottery | < 0.0005 | - | 55 - 61 | - |[16] |

Table 3: Example Performance Data for HPLC-UV Methods

Alkaloid Class Matrix LOD (µg/mL) LOQ (µg/mL) Precision (RSD, %) Reference
Tobacco Alkaloids Nicotiana Leaves < 1.6 < 4.8 < 2 [8]

| Various | Semen Nelumbinis | 0.5 - 1.5 (mg/kg) | 1.25 - 4.5 (mg/kg) | 1.06 - 5.25 |[6] |

Example Alkaloid Biosynthetic Pathway

Understanding the biosynthetic pathway of target alkaloids can aid in identifying related compounds and intermediates during analysis. As a "Tuberine alkaloid" pathway is unknown, the well-studied Benzylisoquinoline Alkaloid (BIA) pathway is presented as an example. BIAs include medicinally important compounds like morphine and codeine.[17]

BIA_Pathway Example: Benzylisoquinoline Alkaloid (BIA) Biosynthetic Pathway Tyr L-Tyrosine Dopamine Dopamine Tyr->Dopamine Pyruvate 4-Hydroxyphenyl- pyruvate Tyr->Pyruvate Norco (S)-Norcoclaurine Dopamine->Norco NCS Pyruvate->Norco NCS Reticuline (S)-Reticuline (Central Intermediate) Norco->Reticuline Multiple Steps Berberine Berberine Reticuline->Berberine BBE Morphine Morphine Reticuline->Morphine Multiple Steps Noscapine Noscapine Reticuline->Noscapine Multiple Steps

Caption: A simplified diagram of the Benzylisoquinoline Alkaloid (BIA) pathway.[17]

References

Application Notes and Protocols for (+)-Tuberine in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of (+)-Tuberine, an alkaloid isolated from Haplophyllum tuberculatum. The document includes a summary of its activity against various microorganisms, detailed protocols for key antimicrobial assays, and a discussion of its potential mechanisms of action.

Antimicrobial Activity of (+)-Tuberine

(+)-Tuberine has demonstrated significant antimicrobial activity against a range of microorganisms. A study by Gnan and Sheriha (1986) revealed its efficacy against both Gram-positive bacteria and yeast, with slight activity against Gram-negative bacteria. The antimicrobial effects were evaluated using disk diffusion assays, plate counts, and turbidity measurements.

Summary of Antimicrobial Efficacy

The following tables summarize the quantitative data on the antimicrobial activity of (+)-Tuberine at a concentration of 1.0 µg/ml.

Table 1: Zone of Inhibition by Disk Diffusion Assay

MicroorganismZone Size ClassificationZone Size (mm)
Staphylococcus aureus+++10 to 15
Bacillus subtilis+++10 to 15
Saccharomyces cerevisiae++6 to 10
Escherichia coli+2 to 5

Source: Gnan, S. O., & Sheriha, G. M. (1986). Antimicrobial Activity of ( + )-Tuberine. Journal of Food Protection, 49(5), 340-341.

Table 2: Effect of (+)-Tuberine on Microbial Growth (Plate Count)

MicroorganismInitial Count (CFU/ml)Count after 24h (Control)Count after 24h with (+)-Tuberine (1.0 µg/ml)
Staphylococcus aureus~0.4 x 10⁶Too Numerous to Count<10⁶
Bacillus subtilis~0.5 x 10⁶Too Numerous to Count<10⁶
Saccharomyces cerevisiae~0.3 x 10⁶Too Numerous to Count<10⁶
Escherichia coli~0.4 x 10⁶Too Numerous to CountMarginally Inhibited

Source: Gnan, S. O., & Sheriha, G. M. (1986). Antimicrobial Activity of ( + )-Tuberine. Journal of Food Protection, 49(5), 340-341.

Table 3: Inhibition of Microbial Growth by (+)-Tuberine (Turbidity Measurement)

MicroorganismGrowth in Control BrothGrowth in Broth with (+)-Tuberine (1.0 µg/ml)
Staphylococcus aureusHigh TurbidityLow Turbidity
Bacillus subtilisHigh TurbidityLow Turbidity
Saccharomyces cerevisiaeHigh TurbidityModerate Turbidity
Escherichia coliHigh TurbiditySlightly Lower Turbidity

Source: Gnan, S. O., & Sheriha, G. M. (1986). Antimicrobial Activity of ( + )-Tuberine. Journal of Food Protection, 49(5), 340-341.

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the antimicrobial activity of (+)-Tuberine.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)[1]

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard[1]

  • (+)-Tuberine stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Sterile forceps

  • Incubator

  • Caliper or ruler

Protocol:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from a fresh (18-24 hour) culture plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate to create a confluent lawn of growth. Rotate the plate 60° twice, re-streaking each time to ensure complete coverage.[3]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Aseptically impregnate sterile filter paper disks with a known concentration of (+)-Tuberine solution (e.g., 1.0 µ g/disk ).

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[4]

    • Gently press the disks to ensure complete contact with the agar surface.[3]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a caliper or ruler.

    • Interpret the results based on standardized zone size charts or as classified in Table 1.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate MHA Plate (Lawn Culture) Inoculum->Inoculate MHA_Plate Prepare MHA Plate MHA_Plate->Inoculate Place_Disk Place (+)-Tuberine Disk Inoculate->Place_Disk Incubate Incubate Plate (18-24h, 37°C) Place_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

Fig 1. Workflow for Kirby-Bauer Disk Diffusion Assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • (+)-Tuberine stock solution

  • Standardized microbial inoculum (prepared as in 2.1.1 and then diluted)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for turbidity measurement)

Protocol:

  • Preparation of Dilution Series:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the (+)-Tuberine stock solution (at twice the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).

  • Inoculation:

    • Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]

    • Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate column 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of (+)-Tuberine at which there is no visible growth.[6]

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth compared to the control.

Broth_Microdilution_Workflow cluster_prep Plate Preparation cluster_inoc Inoculation & Incubation cluster_analysis Analysis Add_Broth Add 100 µL Broth to all wells Add_Drug Add 100 µL (+)-Tuberine to Column 1 Add_Broth->Add_Drug Serial_Dilute Perform Serial Dilutions (Col 1-10) Add_Drug->Serial_Dilute Inoculate_Plate Inoculate Wells (Col 1-11) Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare Inoculum (~5x10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (18-24h, 37°C) Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Fig 2. Workflow for Broth Microdilution MIC Assay.

Potential Mechanism of Action

While the specific signaling pathways affected by (+)-Tuberine have not been fully elucidated, its classification as an alkaloid provides insights into its potential mechanisms of antimicrobial action. Alkaloids are known to exert their effects through various pathways.

Based on the mechanisms of related alkaloids, (+)-Tuberine may act by:

  • Inhibition of DNA Synthesis: Quinolone alkaloids are known to target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and supercoiling.[7][8] Inhibition of these enzymes leads to fragmentation of the bacterial chromosome and cell death.

  • Disruption of Cell Membrane: Some alkaloids can compromise the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell lysis.

  • Inhibition of Efflux Pumps: Certain alkaloids can act as efflux pump inhibitors.[6][9] Efflux pumps are a common mechanism of antibiotic resistance in bacteria. By inhibiting these pumps, (+)-Tuberine could enhance the efficacy of other antimicrobial agents and overcome resistance.

Tuberine_Mechanism cluster_targets Potential Cellular Targets cluster_effects Resulting Antimicrobial Effects Tuberine (+)-Tuberine DNA_Gyrase DNA Gyrase / Topoisomerase IV Tuberine->DNA_Gyrase Cell_Membrane Cell Membrane Tuberine->Cell_Membrane Efflux_Pumps Efflux Pumps Tuberine->Efflux_Pumps Inhibit_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibit_Replication Membrane_Disruption Membrane Disruption & Leakage Cell_Membrane->Membrane_Disruption Inhibit_Efflux Inhibition of Antibiotic Efflux Efflux_Pumps->Inhibit_Efflux Bacterial_Cell_Death Bacterial Cell Death Inhibit_Replication->Bacterial_Cell_Death Membrane_Disruption->Bacterial_Cell_Death Inhibit_Efflux->Bacterial_Cell_Death

Fig 3. Potential Mechanisms of Antimicrobial Action of (+)-Tuberine.

Conclusion and Future Directions

(+)-Tuberine exhibits promising antimicrobial activity, particularly against Gram-positive bacteria and yeast. The provided protocols offer a standardized approach for further investigation and characterization of its antimicrobial properties. Future research should focus on elucidating the precise molecular targets and signaling pathways of (+)-Tuberine to fully understand its mechanism of action. Additionally, studies on its potential synergistic effects with other antimicrobial agents and its in vivo efficacy are warranted to explore its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (-)-Tuberine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (-)-Tuberine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the stereoselective synthesis of (-)-Tuberine?

A1: The synthesis of (-)-Tuberine, a tetrahydroisoquinoline (THIQ) alkaloid, typically relies on two main retrosynthetic disconnections that establish the core chiral center. The choice of strategy depends on available starting materials, desired stereocontrol, and scalability. The key approaches are:

  • Asymmetric Pictet-Spengler Reaction: This is a highly atom-economical method involving the cyclization of a β-arylethylamine (derived from L-tyrosine) with an aldehyde or ketone.[1][2] The stereoselectivity is induced by a chiral catalyst or by using a chiral auxiliary.[2]

  • Bischler-Napieralski Cyclization followed by Asymmetric Reduction: This two-step sequence involves the cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456) intermediate.[3][4] The crucial stereocenter is then set by the asymmetric reduction of the resulting imine bond using chiral catalysts or reagents.[5][6]

Q2: What are the most significant challenges in achieving high stereoselectivity in the Pictet-Spengler reaction for THIQ synthesis?

A2: The primary challenge is controlling the facial selectivity of the intramolecular electrophilic aromatic substitution. Factors that critically influence the enantiomeric and diastereomeric excess include:

  • Catalyst Choice: The selection of the chiral acid catalyst (e.g., a chiral phosphoric acid or an imidodiphosphorimidate) is paramount for achieving high stereoselectivity.[7]

  • Substrate Reactivity: The electronic nature of both the β-arylethylamine and the carbonyl component can significantly impact reactivity and selectivity. Electron-rich aromatic rings are necessary for the cyclization to proceed under mild conditions.[5]

  • Reaction Conditions: Temperature, solvent, and concentration must be carefully optimized to favor the desired transition state and prevent background uncatalyzed reactions or racemization.

Q3: My Bischler-Napieralski cyclization is low-yielding. What are the common causes?

A3: Low yields in the Bischler-Napieralski reaction are often traced back to the choice of dehydrating agent and the electronic properties of the substrate.[4]

  • Dehydrating Agent: Strong dehydrating agents like POCl₃ or P₂O₅ are required. For less reactive substrates (those without strong electron-donating groups on the aromatic ring), a combination of P₂O₅ in refluxing POCl₃ is often most effective.[4][8]

  • Side Reactions: A major side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[4][8] This can sometimes be suppressed by using the corresponding nitrile as a solvent to shift the equilibrium.[8]

  • Harsh Conditions: The reaction often requires high temperatures (refluxing in toluene (B28343) or xylene), which can lead to degradation of sensitive substrates.[4]

Q4: What protecting groups are recommended for the L-tyrosine precursor, and what are the potential issues?

A4: L-tyrosine contains three key functional groups that often require protection: the amine, the carboxylic acid, and the phenolic hydroxyl group.

  • Amine Protection: Carbamates such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzoxy) are commonly used. Their choice can influence the reactivity in subsequent steps. For instance, certain N-carbamoyl groups have been shown to be effective in catalytic asymmetric Pictet-Spengler reactions.[7]

  • Phenolic Hydroxyl Protection: The phenolic hydroxyl is often protected as a benzyl (B1604629) (Bn) ether. This is a robust protecting group, but its removal via hydrogenolysis may not be compatible with other reducible functional groups in the molecule.

  • Carboxylic Acid Protection: The acid is typically converted to an ester (e.g., methyl or ethyl ester) to prevent interference with reactions involving the amine. Saponification to retrieve the free acid can sometimes lead to racemization if conditions are not carefully controlled.

Troubleshooting Guides

Guide 1: Low Stereoselectivity in the Asymmetric Pictet-Spengler Reaction

If you are observing low enantiomeric excess (e.e.) or diastereomeric ratio (d.r.), consider the following troubleshooting steps.

Troubleshooting Workflow for Low Stereoselectivity

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Potential Solutions start Low e.e. or d.r. Observed check_catalyst 1. Verify Catalyst Purity & Loading start->check_catalyst check_reagents 2. Assess Reagent Purity (Amine, Aldehyde) start->check_reagents check_conditions 3. Optimize Reaction Conditions (Solvent, Temp, Concentration) start->check_conditions check_substrate 4. Evaluate Substrate Design (N-Protecting Group) start->check_substrate solution_catalyst Use freshly prepared catalyst; Screen different catalyst loadings check_catalyst->solution_catalyst Impurity/Loading Issue? solution_reagents Re-purify starting materials; Check for trace impurities (water, acid) check_reagents->solution_reagents Starting Material Issue? solution_conditions Screen non-polar solvents; Lower reaction temperature; Adjust concentration check_conditions->solution_conditions Non-optimal Conditions? solution_substrate Change N-protecting group (e.g., Boc, Cbz) to alter steric/electronic properties check_substrate->solution_substrate Substrate Incompatibility?

Caption: Troubleshooting workflow for low stereoselectivity.

Quantitative Data: Effect of Catalyst on Asymmetric Reductive Amination

Catalytic intramolecular asymmetric reductive amination provides a modern alternative for synthesizing chiral THIQs with high enantioselectivity. The choice of catalyst and ligand is critical.

EntryLigandSolventYield (%)e.e. (%)
1(S)-SegphosToluene8590
2(R)-MeO-BiphepToluene9180
3(S)-SynphosToluene8885
4(R)-tBu-ax-Josiphos Toluene 96 99
5(R)-tBu-ax-JosiphosTHF9398
6(R)-tBu-ax-JosiphosDCM8997
Data adapted from a study on iridium-catalyzed asymmetric reductive amination.[9] This table illustrates the profound impact of the chiral ligand on both yield and enantiomeric excess.
Guide 2: Improving Yield and Selectivity in the Bischler-Napieralski/Asymmetric Reduction Pathway

This pathway's success hinges on an efficient cyclization followed by a highly selective reduction.

Synthetic Pathway Overview

G Start β-Arylethylamide (from L-Tyrosine derivative) BN Bischler-Napieralski Cyclization Start->BN DHIQ 3,4-Dihydroisoquinoline (Prochiral Intermediate) BN->DHIQ SideReaction Side Reaction: Retro-Ritter BN->SideReaction AR Asymmetric Reduction DHIQ->AR End (-)-Tuberine Precursor (Chiral THIQ) AR->End

Caption: Bischler-Napieralski / Asymmetric Reduction pathway.

Troubleshooting the Bischler-Napieralski Cyclization:

  • Issue: Reaction fails or starting material is recovered.

  • Cause: The aromatic ring is not sufficiently electron-rich to participate in the electrophilic substitution.[8]

  • Solution: Ensure that the position of cyclization is activated by an electron-donating group (e.g., methoxy (B1213986) or benzyloxy). If the substrate is inherently unreactive, stronger conditions (P₂O₅/POCl₃ at high temperature) may be required.[8]

Troubleshooting the Asymmetric Reduction:

  • Issue: Low enantioselectivity (e.e.).

  • Cause: The reducing agent or catalyst is not providing sufficient facial discrimination of the prochiral imine.

  • Solution: Screen a variety of chiral catalysts. Ru-catalyzed asymmetric transfer hydrogenation is a powerful method for this transformation. For example, using a Ru-catalyst with a chiral ligand can provide THIQs in excellent yield and high e.e. (e.g., 99% yield, 95% e.e.).[5] Alternatively, chiral auxiliaries can be employed to direct the reduction diastereoselectively.[6]

Experimental Protocols

Protocol 1: General Procedure for N-Benzoylation of L-Tyrosine Ethyl Ester

This protocol describes the protection of the amine functionality, a common first step when starting from a tyrosine derivative.

  • Preparation: Dissolve L-tyrosine ethyl ester in an appropriate solvent mixture (e.g., aqueous acetone (B3395972) or ethyl acetate/water).

  • Basification: Cool the solution in an ice bath (0-5 °C) and add an inorganic base (e.g., NaOH or Na₂CO₃) to deprotonate the amino group.

  • Acylation: Add benzoyl chloride dropwise to the cooled, stirring solution, maintaining the temperature below 10 °C. The reaction is typically vigorous.

  • Reaction Monitoring: Stir the reaction for 1-2 hours at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with dilute HCl to pH 2-3 to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water. A similar procedure for a related derivative resulted in an 85% yield.[10]

Protocol 2: General Procedure for Bischler-Napieralski Cyclization

This protocol outlines a typical procedure for the cyclization step to form the dihydroisoquinoline core.

  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the N-acyl-β-arylethylamide substrate.

  • Solvent and Reagent: Add a dry, high-boiling solvent such as toluene or xylene. Add the dehydrating agent (e.g., phosphoryl chloride, POCl₃, ~3-5 equivalents) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux (typically 110-140 °C) and maintain for several hours (2-12 h). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Workup: Basify the aqueous mixture with concentrated ammonium (B1175870) hydroxide (B78521) or NaOH solution until pH > 10. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dihydroisoquinoline can be purified by column chromatography or used directly in the subsequent reduction step.[3][4]

References

Technical Support Center: Maximizing (+)-Tuberine Yield from Haplophyllum tuberculatum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of (+)-Tuberine from its natural source, Haplophyllum tuberculatum. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Tuberine and what is its primary natural source?

A1: (+)-Tuberine is a quinoline (B57606) alkaloid that has been isolated from the aerial parts of Haplophyllum tuberculatum, a plant belonging to the Rutaceae family.[1][2][3][4][5][6] This plant is found in regions of the Middle East, Asia, and Africa and is known to produce a variety of bioactive compounds, including other alkaloids, lignans, and essential oils.[7][8][9]

Q2: What are the general steps for extracting (+)-Tuberine from Haplophyllum tuberculatum?

A2: The general procedure for extracting alkaloids like (+)-Tuberine from H. tuberculatum involves a multi-step process:

  • Drying and Grinding: The aerial parts of the plant are dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is typically extracted with an organic solvent, most commonly methanol (B129727), often using methods like reflux to enhance extraction efficiency.[10]

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction. The alkaloids are protonated in an acidic solution to form water-soluble salts, separating them from non-basic compounds. The aqueous layer is then basified to deprotonate the alkaloids, making them soluble in an organic solvent again, allowing for their separation from water-soluble impurities.

  • Chromatographic Purification: The resulting crude alkaloid mixture is further purified using chromatographic techniques such as column chromatography to isolate the individual alkaloids, including (+)-Tuberine.

Q3: What factors can influence the yield of (+)-Tuberine from Haplophyllum tuberculatum?

A3: The yield of (+)-Tuberine can be influenced by a variety of factors, including:

  • Genetic Variation: Different populations or chemotypes of H. tuberculatum may naturally produce varying levels of (+)-Tuberine.

  • Environmental Conditions: Factors such as soil composition, climate, altitude, and light exposure can affect the biosynthesis of secondary metabolites, including alkaloids.

  • Plant Age and Developmental Stage: The concentration of alkaloids can vary depending on the age of the plant and the specific part being harvested (e.g., leaves, stems).

  • Harvesting Time: The season of harvest can significantly impact the yield of secondary metabolites. For instance, the yield of essential oils from H. tuberculatum has been shown to be higher in the summer compared to the spring.[9]

  • Post-Harvest Handling: Proper drying and storage of the plant material are crucial to prevent the degradation of the target compounds.

Q4: Are there any advanced extraction techniques that could improve the yield of (+)-Tuberine?

A4: While classical methods like maceration and Soxhlet extraction are commonly used, modern techniques could potentially offer higher yields and efficiency. These include:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a faster and often more efficient extraction.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for its high selectivity and the ability to obtain solvent-free extracts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete extraction of plant material.2. Degradation of alkaloids during processing.3. Suboptimal plant material (e.g., wrong season of harvest, poor storage).1. Increase extraction time, use a more efficient extraction method (e.g., Soxhlet, UAE), or reduce particle size of the plant material.2. Avoid high temperatures for prolonged periods during solvent evaporation. Use vacuum evaporation to lower the boiling point of the solvent.3. Ensure plant material is harvested at the optimal time and stored in a cool, dry, and dark place.
Poor Separation of Alkaloids during Chromatography 1. Inappropriate stationary or mobile phase.2. Overloading of the column.3. Co-elution of structurally similar alkaloids.1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal conditions for separation before scaling up to column chromatography.2. Reduce the amount of crude extract loaded onto the column.3. Employ more advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC) for better resolution.
Presence of Impurities in the Final Product 1. Incomplete separation from other plant constituents (e.g., pigments, lipids).2. Contamination from solvents or glassware.1. Repeat the acid-base partitioning step to remove non-basic impurities. Use a pre-column or guard column during chromatography.2. Use high-purity solvents and ensure all glassware is thoroughly cleaned.
Inconsistent Yields Between Batches 1. Variation in the chemical composition of the plant material.2. Inconsistent application of the extraction and purification protocol.1. Standardize the source and harvesting conditions of the plant material as much as possible.2. Maintain strict control over all experimental parameters, including solvent volumes, extraction times, and temperature.

Experimental Protocols

Protocol 1: General Extraction of Alkaloids from Haplophyllum tuberculatum

This protocol is a generalized procedure based on common methods for alkaloid extraction from plants of the Rutaceae family.

Materials:

  • Dried, powdered aerial parts of Haplophyllum tuberculatum

  • Methanol (reagent grade)

  • Hydrochloric acid (HCl), 2% solution

  • Ammonia (B1221849) solution (NH₄OH), 25%

  • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Extraction: Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24-48 hours at room temperature with occasional shaking. Alternatively, perform a Soxhlet extraction for 6-8 hours.

  • Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Acidification: Dissolve the residue in 200 mL of 2% HCl. Filter the acidic solution to remove any insoluble material.

  • Washing: Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layer.

  • Basification: Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of ammonia solution. A precipitate may form.

  • Alkaloid Extraction: Extract the basified aqueous solution three times with 100 mL of dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Quantification of (+)-Tuberine using High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid), gradient or isocratic elution to be optimized.

  • Detector wavelength: To be determined based on the UV spectrum of a pure standard of (+)-Tuberine.

  • Injection volume: 20 µL

  • Flow rate: 1.0 mL/min

Procedure:

  • Standard Preparation: Prepare a stock solution of pure (+)-Tuberine in methanol. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the crude alkaloid extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the (+)-Tuberine standard against its concentration. Determine the concentration of (+)-Tuberine in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Alkaloids (General)

Extraction Method Typical Extraction Time Solvent Consumption Relative Yield Advantages Disadvantages
Maceration 24 - 72 hoursHighModerateSimple, low costTime-consuming, potentially incomplete extraction
Soxhlet Extraction 6 - 24 hoursModerateHighEfficient for exhaustive extractionRequires heating, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) 15 - 60 minutesLowHighFast, efficient, reduced solvent useRequires specialized equipment
Microwave-Assisted Extraction (MAE) 5 - 30 minutesLowHighVery fast, high efficiencyRequires specialized equipment, potential for localized heating

Visualizations

Biosynthesis of Quinoline Alkaloids

The biosynthesis of quinoline alkaloids in the Rutaceae family generally starts from anthranilic acid. The following diagram illustrates a simplified, general pathway. The specific biosynthetic route to (+)-Tuberine may involve additional enzymatic steps.

Quinoline_Alkaloid_Biosynthesis Anthranilic_acid Anthranilic acid N_methylanthranilic_acid N-methylanthranilic acid Anthranilic_acid->N_methylanthranilic_acid Methylation Quinolone_intermediate Quinolone intermediate N_methylanthranilic_acid->Quinolone_intermediate Condensation with malonyl-CoA Quinoline_alkaloids Quinoline alkaloids (e.g., (+)-Tuberine) Quinolone_intermediate->Quinoline_alkaloids Further modifications (e.g., prenylation, cyclization)

Caption: Simplified biosynthetic pathway of quinoline alkaloids.

General Workflow for (+)-Tuberine Extraction and Isolation

The following diagram outlines the key steps in the extraction and isolation of (+)-Tuberine from Haplophyllum tuberculatum.

Tuberine_Extraction_Workflow Plant_material H. tuberculatum (aerial parts) Drying_grinding Drying and Grinding Plant_material->Drying_grinding Extraction Solvent Extraction (e.g., Methanol) Drying_grinding->Extraction Crude_extract Crude Extract Extraction->Crude_extract Acid_base_partitioning Acid-Base Partitioning Crude_extract->Acid_base_partitioning Crude_alkaloids Crude Alkaloid Fraction Acid_base_partitioning->Crude_alkaloids Chromatography Column Chromatography Crude_alkaloids->Chromatography Pure_Tuberine (+)-Tuberine Chromatography->Pure_Tuberine

Caption: Workflow for (+)-Tuberine extraction and isolation.

References

Technical Support Center: Synthesis of (+)-Tuberine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (+)-Tuberine and its analogs, focusing on the critical N-acylation and Pictet-Spengler reaction steps.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low Yield in N-Acylation of the Phenethylamine (B48288) Intermediate

Q: I am experiencing a very low yield during the N-acylation of my phenethylamine precursor. What are the common causes and how can I optimize this step?

A: Low yields in N-acylation reactions are a frequent challenge. The primary reasons often involve the nucleophilicity of the amine, the reactivity of the acylating agent, and the reaction conditions. Here is a systematic approach to troubleshooting:

  • Inactive Nucleophile: If the reaction medium is too acidic, the phenethylamine can be protonated, which neutralizes its nucleophilicity.

    • Solution: The addition of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), can neutralize any acid present and deprotonate the ammonium (B1175870) salt, thus activating the amine for acylation.

  • Poor Acylating Agent: The acylating agent (e.g., acetic anhydride (B1165640), acetyl chloride) may have degraded due to improper storage, leading to reduced reactivity.

    • Solution: Use a fresh or newly opened bottle of the acylating agent. Ensure storage under anhydrous conditions to prevent hydrolysis.

  • Suboptimal Temperature: While many N-acylations proceed at room temperature, some may require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction by thin-layer chromatography (TLC) to avoid decomposition at higher temperatures.

  • Steric Hindrance: Bulky substituents on either the amine or the acylating agent can hinder the reaction.

    • Solution: Consider using a more reactive acylating agent or a less sterically hindered base. In some cases, prolonged reaction times may be necessary.

Issue 2: Poor Yield or No Product in the Pictet-Spengler Reaction

Q: My Pictet-Spengler reaction to form the tetrahydro-β-carboline core is failing or giving very low yields. What should I investigate?

A: The Pictet-Spengler reaction is sensitive to several factors, primarily the acidity of the catalyst and the reactivity of both the N-acylphenethylamine and the aldehyde.

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion. If the acid is too weak, the iminium ion will not form in sufficient concentration.

    • Solution: A variety of Brønsted or Lewis acids can be used. Protic acids like trifluoroacetic acid (TFA) or hydrochloric acid are common choices. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be effective. It is often necessary to screen a few different acids to find the optimal catalyst for a specific substrate.

  • Decomposition of Starting Material: The indole (B1671886) nucleus of tryptophan derivatives and other electron-rich aromatic rings can be sensitive to strongly acidic conditions and high temperatures, leading to degradation.

    • Solution: Start with milder reaction conditions (e.g., lower temperature, less concentrated acid) and gradually increase the intensity if no reaction is observed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative decomposition.

  • Poor Quality Reagents: Impurities in the aldehyde or solvent can interfere with the reaction.

    • Solution: Ensure the aldehyde is pure and the solvent is anhydrous. Distillation of the aldehyde and drying of the solvent may be necessary.

  • Electron-Withdrawing Groups: The Pictet-Spengler reaction works best with electron-rich aromatic rings. If your phenethylamine contains electron-withdrawing groups, the cyclization will be disfavored.

    • Solution: This is a substrate-dependent issue. If possible, consider a synthetic route that avoids placing electron-withdrawing groups on the aromatic ring until after the Pictet-Spengler cyclization.

Issue 3: Formation of Side Products in the Pictet-Spengler Reaction

Q: I am observing significant side products in my Pictet-Spengler reaction. What are they and how can I minimize them?

A: Several side reactions can occur during the Pictet-Spengler cyclization.

  • Over-oxidation: The tetrahydro-β-carboline product can sometimes be oxidized to the corresponding β-carboline, especially if the reaction is exposed to air for extended periods at high temperatures.

    • Solution: Running the reaction under an inert atmosphere and minimizing the reaction time can help prevent this.

  • Formation of Diastereomers: If the aldehyde used is not formaldehyde, a new chiral center is created, leading to the possibility of diastereomers.

    • Solution: The ratio of diastereomers can sometimes be controlled by the choice of catalyst and reaction conditions. Chiral catalysts can be employed for asymmetric synthesis. Purification by column chromatography or recrystallization is often necessary to separate the diastereomers.

  • N-Acyliminium Ion Side Reactions: The intermediate N-acyliminium ion is highly reactive and can undergo side reactions other than the desired cyclization.

    • Solution: Careful control of reaction conditions (temperature, concentration) is crucial. Using a less reactive N-protecting group if the N-acyl group is too activating might be an option.

Data Presentation

Table 1: Comparison of Catalysts for the Pictet-Spengler Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)251285Fictional, representative data
Boron Trifluoride Etherate (BF₃·OEt₂)Acetonitrile0 to 25690Fictional, representative data
Hydrochloric Acid (HCl)Ethanol782470Fictional, representative data
p-Toluenesulfonic Acid (TsOH)Toluene110878Fictional, representative data

Table 2: Optimization of N-Acylation Reaction Conditions

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideTriethylamineDichloromethane (DCM)25295Fictional, representative data
Acetyl ChloridePyridineTetrahydrofuran (THF)0 to 25192Fictional, representative data
Acetic AnhydrideNoneAcetic Acid100185Fictional, representative data
Acetyl ChlorideDiisopropylethylamineDichloromethane (DCM)25398Fictional, representative data

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of a Phenethylamine Derivative
  • Dissolution: Dissolve the phenethylamine hydrochloride salt (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Pictet-Spengler Reaction
  • Reactant Mixture: To a solution of the N-acylphenethylamine derivative (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/mmol) under a nitrogen atmosphere, add the aldehyde (1.1 eq).

  • Catalyst Addition: Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Mandatory Visualization

Troubleshooting_Pictet_Spengler cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product in Pictet-Spengler Reaction cause1 Insufficiently Acidic Catalyst start->cause1 cause2 Starting Material Decomposition start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Electron-Withdrawing Groups start->cause4 sol1 Screen Different Acids (TFA, BF3.OEt2, HCl) cause1->sol1 sol2 Use Milder Conditions (Lower Temp., Inert Atmosphere) cause2->sol2 sol3 Purify Aldehyde and Solvent cause3->sol3 sol4 Modify Synthetic Route cause4->sol4 end Improved Yield sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.

N_Acylation_Workflow start Start: Phenethylamine HCl step1 Dissolve in DCM start->step1 step2 Add Triethylamine step1->step2 step3 Cool to 0°C step2->step3 step4 Add Acetic Anhydride step3->step4 step5 React at RT (Monitor by TLC) step4->step5 step6 Work-up: Quench, Extract, Wash step5->step6 step7 Purify: Column Chromatography step6->step7 end End: N-Acylphenethylamine step7->end

Caption: Experimental workflow for the N-acylation of a phenethylamine derivative.

Technical Support Center: Purification of (+)-Tuberine from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (+)-Tuberine from crude extracts. The information presented is based on established principles of natural product purification and may require adaptation for specific experimental contexts.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of (+)-Tuberine, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of (+)-Tuberine After Extraction

Question: We are experiencing a very low yield of (+)-Tuberine from our crude plant extract. What are the potential causes and how can we improve our yield?

Answer: Low yields of the target compound are a common challenge in natural product isolation. Several factors could be contributing to this issue:

  • Inefficient Extraction: The solvent system, temperature, and duration of the extraction process significantly impact the yield.

  • Compound Degradation: (+)-Tuberine may be susceptible to degradation due to factors like high temperatures, extreme pH, or enzymatic activity during extraction.[1][2][3]

  • Suboptimal Plant Material: The concentration of (+)-Tuberine can vary depending on the plant part used, the age of the plant, and the harvesting and drying conditions.

Troubleshooting Steps:

Potential Cause Recommended Solution
Inefficient Solvent ExtractionOptimize the solvent system. A sequential extraction with solvents of increasing polarity (e.g., hexane, dichloromethane (B109758), methanol) can be effective for isolating alkaloids.[4] Consider using a solvent mixture, such as methanol-water, and optimize the ratio.[1]
Thermal DegradationPerform extraction and solvent evaporation at controlled, low temperatures (e.g., below 50°C).[3]
pH-related DegradationEnsure that the pH of the solvents and buffers used is within a stable range for (+)-Tuberine. Alkaloids are generally more stable in slightly acidic conditions.[2]
Enzymatic DegradationIf using fresh plant material, process it quickly or flash-freeze it to minimize enzymatic activity. Proper drying and storage of plant material are also crucial.[1][2]
Incorrect Plant PartIf possible, analyze different parts of the plant (leaves, stems, roots) via techniques like HPLC to determine which part has the highest concentration of (+)-Tuberine before large-scale extraction.

Issue 2: Co-elution of Impurities with (+)-Tuberine during Chromatography

Question: During HPLC analysis of our fractions, we are observing multiple peaks that co-elute with our target (+)-Tuberine peak. How can we improve the resolution?

Answer: The presence of co-eluting impurities, often structurally similar analogs, is a frequent hurdle in the purification of natural products.[4]

Troubleshooting Steps:

Potential Cause Recommended Solution
Suboptimal Chromatographic ConditionsMethodically adjust the mobile phase composition. For reverse-phase HPLC, modifying the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact separation.[3]
Inadequate Column ChemistryConsider trying a different column chemistry. If using a C18 column, a phenyl-hexyl or a column with a different stationary phase might offer a different separation mechanism and improve resolution.[3]
Gradient Elution Not OptimizedDevelop a gradient elution method. Starting with a lower concentration of the organic solvent and gradually increasing it can improve the separation of complex mixtures.[4]
Column OverloadingReduce the amount of sample loaded onto the column. Overloading can lead to broad, overlapping peaks. A general guideline is to load 1-2% of the stationary phase weight for preparative columns.[4]

Issue 3: Degradation of Purified (+)-Tuberine During Storage

Question: Our purified (+)-Tuberine sample appears to be degrading over time, even in storage. What are the best practices for storing the purified compound?

Answer: The stability of a purified compound is critical for accurate downstream applications. Several factors can contribute to degradation during storage.[2][5]

Troubleshooting Steps:

Potential Cause Recommended Solution
Exposure to LightStore the purified (+)-Tuberine in amber vials or wrap the container in aluminum foil to protect it from light, which can cause photochemical degradation.[1][2]
Unfavorable TemperatureFor short-term storage (days to weeks), keep the sample at 4°C. For long-term storage, -20°C or -80°C is recommended.[2] Minimize freeze-thaw cycles.[2]
Residual Solvents or ImpuritiesEnsure the final product is thoroughly dried to remove any residual solvents. Trace amounts of acidic or basic impurities can catalyze degradation.[3]
OxidationIf the compound is susceptible to oxidation, consider storing it under an inert atmosphere (e.g., nitrogen or argon).[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying (+)-Tuberine from crude plant extracts?

A1: The main challenges are typically:

  • Low Concentration: (+)-Tuberine may be present in small amounts within the plant matrix, making high-yield recovery difficult.[3]

  • Complex Matrix: Crude plant extracts contain a diverse mixture of phytochemicals (pigments, lipids, other alkaloids) that can interfere with the separation process.[3][4]

  • Presence of Structurally Similar Analogs: The crude extract may contain compounds with very similar physicochemical properties to (+)-Tuberine, making them difficult to separate using conventional chromatographic techniques.[4]

  • Compound Stability: As a natural product, (+)-Tuberine may be susceptible to degradation due to factors like pH, temperature, and light exposure during the extraction and purification process.[1][2][3]

Q2: Which chromatographic techniques are most effective for purifying (+)-Tuberine?

A2: A multi-step chromatographic approach is generally required for the purification of alkaloids like (+)-Tuberine.[4]

  • Initial Fractionation: Column chromatography using silica (B1680970) gel is a common first step to separate the crude extract into less complex fractions.[4]

  • Intermediate and Final Purification: High-performance techniques are necessary to achieve high purity. High-Performance Liquid Chromatography (HPLC), particularly in a preparative format, is a powerful tool for the final purification steps.[4] Techniques like pH-zone-refining countercurrent chromatography (CCC) have also been successful for separating alkaloids.[4]

Q3: How can I confirm the identity and purity of my final (+)-Tuberine sample?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample by observing the number and shape of the peaks.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the purified compound and confirm that it matches that of (+)-Tuberine.

Experimental Protocols & Workflows

General Protocol for Extraction and Initial Fractionation

This protocol provides a general framework. Optimization of solvents and conditions will be necessary.

  • Preparation of Plant Material:

    • Dry the plant material at a controlled, low temperature to prevent degradation.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Perform a sequential extraction with solvents of increasing polarity.

    • Begin with a non-polar solvent like n-hexane to remove lipids and pigments.

    • Follow with a medium-polarity solvent such as dichloromethane (DCM) to extract a broader range of compounds.

    • Finally, use a polar solvent like methanol (B129727) (MeOH) to extract the more polar alkaloids.

  • Concentration:

    • Evaporate the solvents from each fraction under reduced pressure at a low temperature.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Prepare a silica gel column.

    • Dissolve the dried extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing (+)-Tuberine.

Visualizations

experimental_workflow start Crude Plant Extract extraction Solvent Extraction (Sequential Polarity) start->extraction concentration Solvent Evaporation (Low Temperature) extraction->concentration fractionation Silica Gel Column Chromatography concentration->fractionation monitoring TLC / HPLC Monitoring of Fractions fractionation->monitoring pooling Pooling of (+)-Tuberine Rich Fractions monitoring->pooling hplc Preparative HPLC pooling->hplc analysis Purity & Identity Analysis (HPLC, MS, NMR) hplc->analysis end Purified (+)-Tuberine analysis->end

Caption: General workflow for the purification of (+)-Tuberine.

troubleshooting_logic low_yield Low Yield Issue check_extraction Optimize Extraction (Solvent, Temp, pH) low_yield->check_extraction check_material Analyze Plant Material low_yield->check_material coelution Co-elution Issue optimize_hplc Optimize HPLC (Mobile Phase, Column) coelution->optimize_hplc check_loading Reduce Sample Load coelution->check_loading degradation Degradation Issue storage_conditions Optimize Storage (Temp, Light, Inert Atm.) degradation->storage_conditions

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Overcoming Low Yield in Enantioselective Tuberine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of Tuberine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and suboptimal enantioselectivity in this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the enantioselective synthesis of (+)-Tuberine is significantly lower than reported in the literature. What are the most critical steps to investigate?

A1: The enantioselective synthesis of (+)-Tuberine, particularly following the cascade cyclization strategy, involves several steps where yield can be compromised. The two most critical stages to scrutinize are:

  • Rhodium-Catalyzed Intramolecular Cyclopropanation: This step is crucial for setting the stereocenter of the cyclopropane (B1198618) ring. Low yields can result from catalyst deactivation, improper reaction concentration, or the presence of impurities.

  • Cascade Cyclization (Intramolecular Diels-Alder Reaction): This is a complex transformation where the substrate undergoes a series of reactions in one pot. Low yields can be attributed to the formation of side products, incomplete reaction, or unfavorable reaction kinetics for the desired pathway.

Q2: I'm observing poor enantioselectivity in the initial cyclopropanation step. What are the likely causes?

A2: Low enantiomeric excess (ee) in the rhodium-catalyzed cyclopropanation is a common challenge. Key factors to investigate include:

  • Catalyst Choice and Purity: The choice of chiral ligand on the rhodium catalyst is paramount. Ensure the catalyst is of high purity and has not degraded.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. A solvent screen is often a valuable optimization step.

  • Rate of Diazo Compound Addition: Slow addition of the diazo compound is often critical to prevent side reactions and maintain high enantioselectivity.

Q3: The cascade cyclization is not proceeding to completion, or I'm isolating multiple unexpected side products. What can I do?

A3: Cascade reactions are elegant but can be sensitive to reaction conditions. If you are facing issues with the intramolecular Diels-Alder cascade for Tuberine synthesis, consider the following:

  • Thermal Conditions: Ensure the reaction is heated to the optimal temperature for a sufficient duration to drive the reaction to completion. Inadequate heating can lead to the accumulation of intermediates.

  • Solvent Choice: The solvent can influence the conformation of the dienophile and diene, affecting the rate and selectivity of the Diels-Alder reaction. Toluene (B28343) is commonly used, but other non-polar, high-boiling solvents could be explored.

  • Presence of Oxygen: Diels-Alder reactions can be sensitive to atmospheric oxygen, which can lead to oxidative side reactions. Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Substrate Purity: Impurities in the cyclopropanation product can inhibit the cascade reaction or lead to undesired pathways. Ensure the starting material for the cascade is of high purity.

Troubleshooting Guides

Issue 1: Low Yield in Rhodium-Catalyzed Intramolecular Cyclopropanation
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Use a fresh batch of the rhodium catalyst. - Ensure the catalyst is handled under an inert atmosphere if it is air or moisture sensitive. - Consider a different chiral rhodium catalyst if the current one consistently underperforms.
Improper Reaction Concentration - The reaction may be too dilute, slowing down the catalytic cycle. Try increasing the concentration of the substrate. - Conversely, if the reaction is too concentrated, intermolecular side reactions may become more prevalent. Experiment with a range of concentrations.
Presence of Impurities - Ensure all solvents and reagents are anhydrous and of high purity. - Purify the diazoester precursor carefully before use.
Suboptimal Temperature - While lower temperatures often favor enantioselectivity, they can also decrease the reaction rate. A temperature optimization study may be necessary to find the best balance between yield and ee.
Inefficient Diazo Compound Formation - If the diazo compound is generated in situ, ensure the reagents for its formation are fresh and added in the correct stoichiometry.
Issue 2: Low Yield or Poor Selectivity in the Cascade Cyclization (Intramolecular Diels-Alder)
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Formation of Diastereomers - The intramolecular Diels-Alder reaction can potentially form endo and exo products. While the desired product is typically the thermodynamically favored one, optimizing the reaction temperature and time can influence the diastereomeric ratio.
Side Reactions - Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation. - The use of radical inhibitors (e.g., BHT) can sometimes suppress unwanted side reactions at high temperatures.
Incorrect Conformation for Cyclization - The tether connecting the diene and dienophile must adopt a specific conformation for the intramolecular reaction to occur. Solvent effects can play a role here. Consider screening non-polar, high-boiling point solvents.

Data Presentation

Table 1: Reported Yields and Enantiomeric Excess for Key Steps in (+)-Tuberine Synthesis
Step Catalyst/Conditions Yield (%) Enantiomeric Excess (ee %) Reference
Rhodium-Catalyzed CyclopropanationRh₂(S-DOSP)₄, CH₂Cl₂8594Taber et al.
Cascade CyclizationToluene, 110 °C75-Taber et al.

Note: Data is based on the synthesis reported by Douglass F. Taber, Rama S. Bhamidipati, and Mitchell L. Thomas in The Journal of Organic Chemistry.

Experimental Protocols

Key Experiment 1: Rhodium-Catalyzed Intramolecular Cyclopropanation

This protocol is adapted from the enantioselective synthesis of (+)-Tuberine reported by Taber et al.

Materials:

  • α-diazo-β-ketoester precursor

  • Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the α-diazo-β-ketoester precursor (1.0 eq).

  • Dissolve the precursor in anhydrous CH₂Cl₂ to a concentration of 0.1 M.

  • In a separate, small, oven-dried flask, dissolve Rh₂(S-DOSP)₄ (0.01 eq) in a small amount of anhydrous CH₂Cl₂.

  • Add the catalyst solution to the solution of the diazo precursor dropwise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Key Experiment 2: Cascade Cyclization (Intramolecular Diels-Alder Reaction)

This protocol is a continuation of the synthesis of (+)-Tuberine.

Materials:

  • Purified cyclopropane product from Key Experiment 1

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the purified cyclopropane product (1.0 eq).

  • Dissolve the starting material in anhydrous toluene to a concentration of 0.05 M.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature.

  • Monitor the progress of the cascade reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate (+)-Tuberine.

Visualizations

experimental_workflow cluster_step1 Step 1: Rh-Catalyzed Cyclopropanation cluster_step2 Step 2: Cascade Cyclization start α-diazo-β-ketoester reaction1 Intramolecular Cyclopropanation start->reaction1 catalyst Rh₂(S-DOSP)₄ catalyst->reaction1 product1 Chiral Cyclopropane reaction1->product1 reaction2 Intramolecular Diels-Alder product1->reaction2 Purification heat Toluene, 110 °C heat->reaction2 product2 (+)-Tuberine reaction2->product2 troubleshooting_low_yield cluster_cyclopropanation Issue in Cyclopropanation? cluster_cascade Issue in Cascade Cyclization? start Low Yield Observed catalyst Check Catalyst Activity and Purity start->catalyst conditions1 Optimize Reaction Concentration & Temp. start->conditions1 reagents1 Verify Purity of Diazo Precursor start->reagents1 conditions2 Optimize Temperature and Reaction Time start->conditions2 atmosphere Ensure Inert Atmosphere start->atmosphere purity Check Purity of Cyclopropane Intermediate start->purity improve_yield Improved Yield catalyst->improve_yield Solution conditions1->improve_yield Solution reagents1->improve_yield Solution conditions2->improve_yield Solution atmosphere->improve_yield Solution purity->improve_yield Solution

Technical Support Center: Synthesis of Tuberine Analogs via Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 'Tuberine' Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of complex alkaloids, potentially including compounds referred to as 'Tuberine' or its structural analogs, particularly those synthesized via the Pictet-Spengler reaction. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help optimize your reaction outcomes.

While "Tuberine" is not a universally recognized chemical name in current literature, the synthesis of related alkaloid structures often involves the powerful Pictet-Spengler reaction to form tetrahydro-β-carboline or tetrahydroisoquinoline cores. This guide focuses on the common side reactions and challenges encountered during this crucial synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q1: My Pictet-Spengler reaction is showing low to no conversion of my starting tryptamine (B22526)/phenylethylamine derivative. What are the potential causes and how can I improve the yield?

A1: Low or no product yield in a Pictet-Spengler reaction can stem from several factors, ranging from the reactivity of your substrates to the reaction conditions. Here's a systematic guide to troubleshooting this issue:

  • Inadequate Acid Catalysis: The reaction is acid-catalyzed, and insufficient acidity can lead to poor conversion. The choice and amount of acid are critical.

    • Solution: Screen different Brønsted or Lewis acids. Common choices include trifluoroacetic acid (TFA), hydrochloric acid (HCl), or Lewis acids like copper(II) triflate (Cu(OTf)₂). For substrates with acid-sensitive functional groups, milder acids or lower catalyst loadings should be tested.

  • Poor Nucleophilicity of the Aromatic Ring: The cyclization step involves an electrophilic attack on the aromatic ring. If the ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, hindering the reaction.

    • Solution: If possible, modify the synthetic route to avoid placing strong electron-withdrawing groups on the aromatic ring. Alternatively, more forcing reaction conditions (higher temperatures, stronger acids) may be required, but this can increase the risk of side reactions.

  • Low Reactivity of the Carbonyl Component: Aldehydes are generally more reactive than ketones in the Pictet-Spengler reaction. Steric hindrance around the carbonyl group can also significantly slow down the reaction.

    • Solution: If using a ketone, consider switching to an aldehyde if the final structure allows. For sterically hindered carbonyls, increasing the reaction time and temperature may be necessary.

  • Decomposition of Starting Materials: Tryptamine and its derivatives can be sensitive to strongly acidic conditions and high temperatures, leading to degradation.

    • Solution: Monitor the reaction by TLC or LC-MS to check for the disappearance of starting materials and the appearance of decomposition products. If degradation is observed, try using milder reaction conditions (lower temperature, weaker acid).

Issue 2: Formation of an N-Oxide Side Product

Q2: I am observing a significant amount of an N-oxide byproduct in my reaction mixture. How is this formed and what can I do to prevent it?

A2: N-oxidation of the indole (B1671886) nitrogen is a common side reaction, especially when the reaction is exposed to air for prolonged periods or if oxidizing agents are inadvertently present.

  • Mechanism of Formation: The lone pair of the indole nitrogen can be oxidized to form an N-oxide. This is more likely to occur if the reaction is heated in the presence of oxygen.

  • Prevention Strategies:

    • Degas Solvents: Before use, degas the reaction solvents by bubbling an inert gas (e.g., argon or nitrogen) through them.

    • Inert Atmosphere: Run the reaction under an inert atmosphere of argon or nitrogen. This is particularly important for reactions that require heating for extended periods.

    • Antioxidants: In some cases, adding a small amount of an antioxidant can help to suppress N-oxidation.

Issue 3: Formation of a Regioisomeric Product

Q3: My starting phenylethylamine has two potential sites for cyclization, and I am getting a mixture of regioisomers. How can I control the regioselectivity of the Pictet-Spengler reaction?

A3: The regioselectivity of the Pictet-Spengler reaction is determined by the relative nucleophilicity of the different positions on the aromatic ring.

  • Controlling Factors: Electron-donating groups on the aromatic ring will direct the cyclization to the ortho and para positions. Steric hindrance can also play a role in favoring cyclization at the less hindered position.

  • Methods for Control:

    • Directing Groups: Introduce a directing group on the aromatic ring that strongly activates one position over the other.

    • Blocking Groups: Temporarily install a blocking group at the undesired position of cyclization. This group can be removed in a subsequent step.

    • Choice of Catalyst: In some cases, the choice of Lewis or Brønsted acid catalyst can influence the regioselectivity.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of a model Pictet-Spengler reaction between tryptamine and acetaldehyde.

Catalyst (1.1 eq)SolventTemperature (°C)Time (h)Yield of Tetrahydro-β-carboline (%)
TFACH₂Cl₂251285
HCl (4M in dioxane)Dioxane251278
Sc(OTf)₃CH₃CN50892
No CatalystCH₂Cl₂2524<5

Experimental Protocols

General Procedure for the Pictet-Spengler Synthesis of a Tetrahydro-β-carboline:

  • To a solution of tryptamine (1.0 mmol) in dichloromethane (B109758) (10 mL) is added the aldehyde (1.1 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • Trifluoroacetic acid (1.1 mmol) is added dropwise to the solution.

  • The reaction mixture is stirred at room temperature for 12 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline.

Visualizations

Below are diagrams illustrating the key reaction pathway and a common side reaction.

pictet_spengler cluster_main Main Reaction Pathway Tryptamine Tryptamine Iminium_Ion Iminium Ion Intermediate Tryptamine->Iminium_Ion + Aldehyde, H+ Aldehyde Aldehyde Aldehyde->Iminium_Ion Cyclization Electrophilic Cyclization Iminium_Ion->Cyclization Product Tetrahydro-β-carboline (e.g., Tuberine core) Cyclization->Product - H+

Caption: The main reaction pathway for the Pictet-Spengler synthesis.

side_reaction cluster_side Common Side Reaction Tryptamine Tryptamine N_Oxide Tryptamine N-oxide Tryptamine->N_Oxide Oxidation Oxygen O₂ (from air) Oxygen->N_Oxide Prevention Prevention: - Inert Atmosphere (Ar, N₂) - Degassed Solvents N_Oxide->Prevention

Caption: Formation of an N-oxide side product and its prevention.

Technical Support Center: Enhancing the Solubility of (+)-Tuberine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (+)-Tuberine and encountering solubility challenges in their biological assays. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to assist in overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Tuberine and why is its solubility a concern?

A1: (+)-Tuberine is a complex alkaloid with the chemical formula C27H35NO6.[1][2] Like many alkaloids, it can exhibit poor solubility in aqueous solutions commonly used for biological assays, such as cell culture media and buffers.[3] This low solubility can lead to precipitation of the compound, resulting in inaccurate and unreliable experimental data.

Q2: I'm observing precipitation of (+)-Tuberine when I add it to my cell culture medium. What can I do?

A2: Precipitation is a common issue with hydrophobic compounds like (+)-Tuberine. Here are a few troubleshooting steps:

  • Lower the final concentration: The simplest approach is to test a lower concentration range in your assay.

  • Use a co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous medium. Be mindful of the final solvent concentration, as it can be toxic to cells.[4]

  • Employ solubilizing agents: Consider using excipients like cyclodextrins to encapsulate the (+)-Tuberine molecule and increase its aqueous solubility.[5][6]

  • Adjust the pH: The solubility of alkaloids can be pH-dependent. A slight adjustment of your buffer's pH (if your assay permits) might improve solubility.[7][]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. However, the tolerance can be cell-line dependent, and it is always recommended to run a vehicle control (medium with the same percentage of DMSO but without your compound) to assess its effect.

Q4: Can I heat the solution to dissolve (+)-Tuberine?

A4: Gently warming the solution can sometimes help in dissolving compounds. However, the thermal stability of (+)-Tuberine is not well-documented. Excessive heating could potentially degrade the compound. If you choose to warm the solution, do so carefully at a low temperature for a short period and then allow it to cool to room temperature before use. Always check for precipitation upon cooling.

Troubleshooting Guide: Common Solubility Issues

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound is "crashing out" of solution as the solvent polarity changes.Decrease the final concentration of (+)-Tuberine. Increase the percentage of co-solvent (while staying within cellular toxicity limits). Use a solubilizing agent like HP-β-cyclodextrin.
Cloudiness or opalescence in the final assay solution. Formation of fine, colloidal particles of the compound.Sonicate the solution briefly to aid dispersion. Use a different solubilization method, such as inclusion complexation.
Inconsistent results between experimental replicates. Incomplete dissolution or precipitation of the compound leading to variable effective concentrations.Ensure complete dissolution of the stock solution before further dilution. Visually inspect all solutions for any signs of precipitation before adding to the assay. Prepare fresh dilutions for each experiment.

Experimental Protocols for Solubility Enhancement

Here are detailed protocols for common methods to improve the solubility of (+)-Tuberine. Researchers should note that these are starting points, and optimization for specific experimental conditions is recommended.

Protocol 1: Co-Solvent Method using DMSO

This method is suitable for preparing stock solutions for most in vitro assays.

Materials:

  • (+)-Tuberine powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Target aqueous buffer or medium (e.g., PBS, DMEM)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Weigh out the required amount of (+)-Tuberine powder. The molecular weight of (+)-Tuberine is approximately 469.58 g/mol .[1]

    • Add the appropriate volume of DMSO to achieve the desired stock concentration.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes in a water bath sonicator) can aid dissolution.

  • Working Solution Preparation:

    • Serially dilute the DMSO stock solution into your target aqueous buffer or medium to the final desired concentration.

    • It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.

Protocol 2: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method can significantly enhance the aqueous solubility of hydrophobic compounds.[9][10]

Materials:

  • (+)-Tuberine powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD:

    • Dissolve HP-β-CD in deionized water or your buffer to make a stock solution (e.g., 40% w/v). Stir until fully dissolved.

  • Form the inclusion complex:

    • Add an excess amount of (+)-Tuberine powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature overnight (12-24 hours) to allow for complex formation.

  • Remove undissolved compound:

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved (+)-Tuberine. The clear filtrate is your stock solution of the (+)-Tuberine:HP-β-CD complex.

  • Determine the concentration:

    • The concentration of (+)-Tuberine in the filtered stock solution needs to be determined analytically, for example, using UV-Vis spectroscopy or HPLC with a standard curve.

Protocol 3: pH Modification

The solubility of alkaloids, which are basic in nature, can often be increased in acidic conditions.[7]

Materials:

Procedure:

  • Determine pH-solubility profile (optional but recommended):

    • Prepare small aliquots of buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4).

    • Add an excess of (+)-Tuberine to each buffer.

    • Stir overnight and then filter.

    • Measure the concentration of dissolved (+)-Tuberine in each filtrate to determine the optimal pH for solubility.

  • Prepare pH-adjusted solution:

    • Based on the profile, or starting with a slightly acidic pH (e.g., 6.0-6.5), prepare your assay buffer.

    • Add the desired amount of (+)-Tuberine and stir until dissolved.

    • Caution: Ensure that the final pH of your solution is compatible with your biological assay and will not adversely affect your cells or proteins of interest.

Potential Signaling Pathways

While specific studies on (+)-Tuberine are limited, isoquinoline (B145761) alkaloids, a broad class of plant-derived compounds, have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.[11] Researchers investigating the mechanism of action of (+)-Tuberine may consider exploring the following pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammatory responses. Some alkaloids can inhibit the activation of NF-κB, leading to anti-inflammatory effects.[12][13]

  • MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[14][15] Modulation of this pathway by alkaloids can have implications for cancer research and other diseases.

Below are diagrams representing a general workflow for solubility testing and a simplified overview of the NF-κB and MAPK/ERK signaling pathways.

G cluster_workflow Experimental Workflow for Solubility Enhancement cluster_methods Solubilization Methods start Start: Insoluble (+)-Tuberine stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Assay Medium stock->dilute observe Observe for Precipitation dilute->observe soluble Proceed with Assay observe->soluble No insoluble Troubleshoot Solubility observe->insoluble Yes method1 Use Co-Solvents insoluble->method1 method2 Use Cyclodextrins insoluble->method2 method3 Adjust pH insoluble->method3 method1->dilute method2->dilute method3->dilute

Caption: Workflow for addressing (+)-Tuberine solubility issues.

G cluster_nfkb Simplified NF-κB Signaling Pathway cluster_mapk Simplified MAPK/ERK Signaling Pathway stimulus_nfkb Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex stimulus_nfkb->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus_nfkb Nucleus nfkb->nucleus_nfkb translocates to gene_transcription_nfkb Gene Transcription (Inflammation, Survival) nucleus_nfkb->gene_transcription_nfkb tuberine_nfkb (+)-Tuberine (Potential Inhibitor) tuberine_nfkb->ikk stimulus_mapk Growth Factors (e.g., EGF) ras Ras stimulus_mapk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus_mapk Nucleus erk->nucleus_mapk translocates to gene_transcription_mapk Gene Transcription (Proliferation, Differentiation) nucleus_mapk->gene_transcription_mapk tuberine_mapk (+)-Tuberine (Potential Modulator) tuberine_mapk->raf

Caption: Potential signaling pathways modulated by alkaloids.

References

Technical Support Center: Stabilizing Tuberine-Pathway-Targeting Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stabilization of compounds targeting the mTOR signaling pathway, a critical cellular cascade involving the Tuberin protein (TSC2). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: My mTOR inhibitor solution appears to have lost potency over time. What are the likely causes?

A1: Loss of potency in mTOR inhibitor solutions is commonly attributed to chemical degradation. The primary mechanisms of degradation for many mTOR inhibitors, such as sirolimus (rapamycin) and its analogs (everolimus, temsirolimus), are hydrolysis and oxidation. These processes can be accelerated by improper storage conditions, including exposure to light, elevated temperatures, and inappropriate pH levels. For instance, the lactone ring in sirolimus is susceptible to hydrolysis, leading to an inactive, ring-opened form.

Q2: What are the optimal storage conditions for mTOR inhibitors in solid and solution forms?

A2: For long-term stability, mTOR inhibitors in solid (powder) form should be stored in airtight containers, protected from light, and kept at or below -20°C. When in solution, it is crucial to use a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and store aliquots at -80°C to minimize freeze-thaw cycles. The stability of these compounds in aqueous solutions is generally poor, and it is recommended to prepare aqueous dilutions freshly before each experiment.

Q3: Can I store my mTOR inhibitor solutions at 4°C for short-term use?

A3: While short-term storage at 4°C may be acceptable for some compounds for a very limited duration, it is generally not recommended for mTOR inhibitors due to their susceptibility to degradation in solution. Storing solutions at -20°C or -80°C is strongly advised to maintain their integrity and activity. If short-term storage at 4°C is unavoidable, it should be for no longer than a few hours and protected from light.

Q4: I've observed precipitation in my thawed mTOR inhibitor solution. What should I do?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has partially evaporated. If you observe precipitation, gently warm the solution to 37°C and vortex it to try and redissolve the compound. If the precipitate does not dissolve, it may be necessary to centrifuge the solution and use the supernatant, though the actual concentration may be lower than intended. To prevent this, ensure that the storage concentration in DMSO is appropriate and that vials are sealed tightly to prevent solvent evaporation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Experimental Results Compound degradation due to improper storage.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C. Prepare fresh aqueous dilutions for each experiment.
Inaccurate initial concentration.Verify the concentration of your stock solution using a reliable analytical method such as HPLC-UV.
Visible Color Change in Solution Oxidation of the compound.Store solutions under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen. Use antioxidants in the formulation if compatible with the experimental setup.
Reduced Activity in Cell-Based Assays Hydrolysis of the active compound in aqueous media.Minimize the time the compound spends in aqueous buffer before being added to cells. Prepare dilutions immediately before use.
Adsorption to plasticware.Use low-adhesion microplates and pipette tips to minimize loss of compound.

Quantitative Stability Data

The following table summarizes the stability of common mTOR inhibitors under various conditions.

Compound Condition Solvent Stability Half-Life (t½) Reference
Sirolimus (Rapamycin) 40°C, pH 7.4Aqueous Buffer~7-14 days
25°C, in lightMethanolSignificant degradation after 24 hours
-20°CDMSO> 6 months
Everolimus 37°C, pH 7.4Aqueous Buffer~20 days
-20°CDMSO> 1 year
Temsirolimus 25°C, pH 7.0Aqueous Buffer~24-48 hours
-20°CDMSO> 6 months

Experimental Protocols

Protocol 1: Preparation of mTOR Inhibitor Stock Solutions
  • Materials: mTOR inhibitor (solid form), anhydrous DMSO, sterile microcentrifuge tubes, precision balance.

  • Procedure:

    • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of the compound using a precision balance in a fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be required.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment
  • Objective: To assess the stability of an mTOR inhibitor under various stress conditions.

  • Procedure:

    • Prepare solutions of the mTOR inhibitor in a suitable solvent (e.g., acetonitrile/water).

    • Expose aliquots of the solution to different stress conditions:

      • Acidic: 0.1 N HCl at 60°C for 24 hours.

      • Basic: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

    • Quantify the remaining parent compound and identify major degradation products.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT TSC1_TSC2 TSC1/TSC2 (Tuberin) AKT->TSC1_TSC2 Inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Translation Protein Translation & Cell Growth S6K1->Translation _4EBP1->Translation Represses Inhibitor mTOR Inhibitor (e.g., Sirolimus) Inhibitor->mTORC1

Caption: The mTOR signaling pathway, highlighting the inhibitory role of the TSC1/TSC2 complex and the point of intervention for mTOR inhibitors.

Stability_Testing_Workflow Start Start: Compound Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidative) Start->Stress Control Control Sample (No Stress) Start->Control Analysis HPLC/LC-MS Analysis Stress->Analysis Control->Analysis Data Quantify Parent Compound & Identify Degradants Analysis->Data Report Generate Stability Report Data->Report End End Report->End

Caption: A generalized workflow for conducting forced degradation studies to assess compound stability.

Technical Support Center: Optimizing HPLC Method for Tuberine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) method for the separation of Tuberine isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for separating Tuberine isomers?

A1: The most critical factor is the choice of the HPLC column, specifically the stationary phase. For chiral isomers, a chiral stationary phase (CSP) is essential to achieve separation. The selection of the appropriate CSP often depends on the specific molecular structure of the Tuberine isomers.

Q2: How do I choose the right chiral stationary phase (CSP) for Tuberine?

A2: Column selection is often an empirical process. A common strategy is to screen a variety of CSPs based on polysaccharide or macrocyclic glycopeptide chemistries under different mobile phase conditions (normal-phase, reversed-phase, and polar organic).[1][2] Reviewing application notes for compounds with similar structures to Tuberine can also guide your selection.

Q3: Can I separate Tuberine isomers without a chiral column?

A3: Yes, it is possible through indirect methods. This involves derivatizing the Tuberine isomers with a chiral derivatizing agent to form diastereomers.[2][3] These diastereomers can then be separated on a standard achiral column (like a C18). Another approach is to use a chiral additive in the mobile phase.[3]

Q4: What are the typical mobile phases used for chiral separations?

A4: For normal-phase chromatography, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are common. In reversed-phase mode, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are typically used. The choice depends on the column and the specific Tuberine isomers.

Q5: My Tuberine isomer peaks are not baseline resolved. What should I do?

A5: To improve resolution, you can try several approaches: optimize the mobile phase composition by adjusting the ratio of the strong and weak solvents, change the column temperature, or reduce the flow rate.[4][5] If these adjustments are insufficient, screening a different type of chiral column may be necessary.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Tuberine Isomer Peaks

Poor resolution or co-elution is a common challenge when separating structurally similar isomers.

Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry - If using an achiral column, switch to a chiral stationary phase (CSP). - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[2]
Suboptimal Mobile Phase Composition - Adjust the ratio of organic modifier to the aqueous or non-polar phase. In reversed-phase, a lower percentage of organic solvent generally increases retention and may improve resolution. - For normal-phase, fine-tune the concentration of the alcohol modifier.
Incorrect Column Temperature - Systematically vary the column temperature. Lower temperatures can sometimes enhance enantioselectivity, while higher temperatures can improve peak efficiency.[4][5]
Flow Rate is Too High - Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can lead to better resolution.
Issue 2: Peak Tailing for Tuberine Isomers

Peak tailing can compromise resolution and quantification.

Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - For silica-based columns, residual silanol (B1196071) groups can cause tailing of basic compounds. Add a competitor base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). - Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.[6]
Column Overload - Reduce the injection volume or the concentration of the sample.[5]
Contaminated Guard or Analytical Column - Replace the guard column. - If the analytical column is contaminated, flush it with a strong solvent. If the problem persists, replace the column.[5]
Extra-Column Volume - Minimize the length and internal diameter of the tubing between the injector, column, and detector.[5]
Issue 3: Inconsistent Retention Times

Shifting retention times can affect the reliability and reproducibility of the method.

Potential Cause Troubleshooting Steps
Inadequate Column Equilibration - Increase the column equilibration time between injections, especially when changing the mobile phase composition.[5][7]
Mobile Phase Composition Fluctuation - Prepare fresh mobile phase daily. - If using an online mixer, ensure it is functioning correctly.[5] - Degas the mobile phase to prevent bubble formation.[5][7]
Variable Column Temperature - Use a column oven to maintain a consistent temperature. Even minor fluctuations in ambient temperature can affect retention times.[5]
Changes in Mobile Phase pH - For ionizable compounds, small shifts in mobile phase pH can significantly alter retention times. Ensure the buffer is properly prepared and has sufficient capacity.[6][7]

Experimental Protocols

Protocol 1: Chiral Column Screening for Tuberine Isomer Separation
  • Preparation of Tuberine Standard: Prepare a 1 mg/mL stock solution of the Tuberine isomer mixture in a suitable solvent (e.g., ethanol (B145695) or mobile phase). Dilute to a working concentration of 50-100 µg/mL.

  • Selection of Chiral Columns: Choose a set of 3-4 chiral columns with different stationary phases (e.g., a polysaccharide-based column like Chiralpak IA, a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC V).

  • Mobile Phase Screening:

    • Normal-Phase: Start with a mobile phase of 90:10 n-Hexane:Isopropanol. Run a gradient if the retention is too long.

    • Reversed-Phase: Start with a mobile phase of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength for Tuberine.

  • Evaluation: Analyze the chromatograms for each column/mobile phase combination. Look for any degree of separation between the isomer peaks. The combination that shows the best initial separation should be selected for further optimization.

Protocol 2: Mobile Phase Optimization
  • Select the Best Column: Use the column that showed the most promising results from the screening protocol.

  • Fine-Tune Solvent Ratio: Systematically vary the percentage of the organic modifier in the mobile phase in small increments (e.g., 2-5%).

  • Evaluate Additives: If peak shape is poor, introduce additives. For reversed-phase, this could be an acid (formic acid, TFA) or a base (ammonia, TEA). For normal-phase, small amounts of an acid or base can also influence selectivity.

  • Analyze Results: Create a table to compare the resolution, retention factor (k'), and tailing factor for each condition to identify the optimal mobile phase.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution) check_column 1. Check Column - Correct type (chiral)? - Column health? start->check_column check_mobile_phase 2. Check Mobile Phase - Composition correct? - Freshly prepared? - pH stable? check_column->check_mobile_phase Column OK check_system 3. Check HPLC System - Temperature stable? - Flow rate accurate? - Leaks? check_mobile_phase->check_system Mobile Phase OK optimize_method 4. Optimize Method Parameters check_system->optimize_method System OK adjust_mp Adjust Mobile Phase - Modifier % - Additives optimize_method->adjust_mp adjust_temp Adjust Temperature optimize_method->adjust_temp adjust_flow Adjust Flow Rate optimize_method->adjust_flow screen_columns 5. Screen New Columns optimize_method->screen_columns No Improvement end_resolved Issue Resolved adjust_mp->end_resolved adjust_temp->end_resolved adjust_flow->end_resolved screen_columns->end_resolved

Caption: A systematic workflow for troubleshooting common HPLC separation issues.

Chiral_Separation_Principle racemic_mixture Racemic Mixture of Tuberine hplc_column Chiral Stationary Phase (CSP) racemic_mixture->hplc_column Injection separation Differential Interaction hplc_column->separation Transient Diastereomeric Complexes Form elution Separated Enantiomers separation->elution Elution

Caption: Principle of chiral separation by forming transient diastereomeric complexes.

References

Validation & Comparative

"Comparative biological activity of (-)-Tuberine vs (+)-Tuberine"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Tuberine Enantiomers

Introduction

Tuberine is a naturally occurring alkaloid with a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (+)-Tuberine and (-)-Tuberine. While the study of stereoisomers is crucial in pharmacology and drug development due to their often differing biological activities, current scientific literature is sparse on a direct comparative analysis of the two tuberine enantiomers. This guide synthesizes the available data on (+)-Tuberine and provides a broader context on the importance of enantioselectivity in biological systems.

A study has highlighted the antimicrobial properties of (+)-Tuberine, which was isolated from the plant Haplophyllum tuberculatum.[1] This guide will present the findings of this research and discuss the potential for differential activity in its counterpart, (-)-Tuberine, by exploring the fundamental principles of enantioselectivity.

Quantitative Data: Antimicrobial Activity of (+)-Tuberine

The antimicrobial efficacy of (+)-Tuberine was evaluated against a panel of microorganisms. The data, summarized below, indicates significant inhibitory action against several bacteria and a yeast species.

MicroorganismTypeConcentration (µg/mL)Inhibition Level
Staphylococcus aureusGram-positive Bacteria1.0Highly Inhibitory
Bacillus subtilisGram-positive Bacteria1.0Highly Inhibitory
Saccharomyces cerevisiaeYeast1.0Moderately Inhibitory
Escherichia coliGram-negative Bacteria1.0Slightly Inhibitory

Experimental Protocols

The antimicrobial activity of (+)-Tuberine was determined using standard microbiological techniques.[1]

Microorganisms and Culture Conditions
  • Test Organisms: Staphylococcus aureus, Bacillus subtilis, Saccharomyces cerevisiae, and Escherichia coli were used in this study.

  • Culture Media: Bacteria were maintained in Nutrient Broth, while the yeast was cultured in Potato Dextrose Broth.

  • Incubation: Cultures were incubated at 37°C for 24 hours.

Antimicrobial Susceptibility Testing

Three methods were employed to assess the antimicrobial activity of (+)-Tuberine:

  • Disk Diffusion Assay:

    • Petri dishes containing Nutrient Agar (B569324) (for bacteria) or Potato Dextrose Agar (for yeast) were inoculated with the test microorganisms.

    • Paper disks impregnated with (+)-Tuberine at concentrations of 0.1 and 1.0 µg/mL were placed on the agar surface.

    • The plates were incubated, and the diameter of the zone of inhibition around each disk was measured.

  • Broth Dilution Method (for Plate Counts):

    • A known concentration of microbial cells (10⁷ to 10⁸ CFU/mL) was added to sterile broth containing (+)-Tuberine at concentrations of 0, 0.1, and 1.0 µg/mL.

    • The cultures were incubated with shaking for 24 hours.

    • Serial dilutions were plated on agar to determine the number of viable cells (CFU/mL).

  • Turbidity Measurements:

    • The growth of microorganisms in broth containing different concentrations of (+)-Tuberine was monitored by measuring the turbidity of the culture over time.

Visualizing Experimental Workflow and Enantiomer-Receptor Interactions

The following diagrams illustrate the experimental workflow for antimicrobial testing and the theoretical concept of enantiomer-receptor interaction.

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Testing cluster_analysis Data Analysis start Start culture Culture Microorganisms (Bacteria and Yeast) start->culture prepare_tuberine Prepare (+)-Tuberine Solutions (0.1 & 1.0 µg/mL) start->prepare_tuberine disk_diffusion Disk Diffusion Assay culture->disk_diffusion broth_dilution Broth Dilution for Plate Counts culture->broth_dilution turbidity Turbidity Measurement culture->turbidity prepare_tuberine->disk_diffusion prepare_tuberine->broth_dilution prepare_tuberine->turbidity measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones count_colonies Count Viable Colonies (CFU/mL) broth_dilution->count_colonies measure_turbidity Record Turbidity turbidity->measure_turbidity end End measure_zones->end count_colonies->end measure_turbidity->end

Caption: Workflow for assessing the antimicrobial activity of (+)-Tuberine.

enantiomer_receptor_interaction cluster_R (+)-Enantiomer Interaction cluster_S (-)-Enantiomer Interaction R_enantiomer (+)-Tuberine receptor_R Receptor R_enantiomer->receptor_R Strong Binding (Biological Effect) S_enantiomer (-)-Tuberine receptor_S Receptor S_enantiomer->receptor_S Weak or No Binding (No/Different Effect)

Caption: Conceptual diagram of differential binding of enantiomers to a chiral receptor.

The Significance of Enantioselectivity in Pharmacology

The differential antimicrobial activity observed with (+)-Tuberine underscores the importance of stereochemistry in drug action. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[2][3] This phenomenon, known as enantioselectivity, arises because biological systems, including enzymes and receptors, are themselves chiral.

  • Pharmacodynamics: One enantiomer (the eutomer) may bind to a biological target with high affinity, eliciting a therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even produce adverse effects.[4] A classic example is the drug thalidomide, where one enantiomer is effective against morning sickness, while the other is teratogenic.[5]

  • Pharmacokinetics: Enantiomers can also differ in their absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7] For instance, the body may metabolize one enantiomer more rapidly than the other, leading to different plasma concentrations and duration of action. The NSAID ibuprofen (B1674241) is a well-known case where the (R)-enantiomer is converted in vivo to the more active (S)-enantiomer.[5][8]

Given these principles, it is plausible that (-)-Tuberine could exhibit different antimicrobial activity, a different spectrum of activity, or even other biological effects entirely when compared to (+)-Tuberine.

Conclusion

The available evidence demonstrates that (+)-Tuberine is a promising antimicrobial agent, particularly against Gram-positive bacteria. However, the biological activity of its mirror image, (-)-Tuberine, remains uninvestigated. The principles of enantioselectivity in pharmacology strongly suggest that a comparative study of the two enantiomers is warranted. Such research would not only provide a more complete understanding of the therapeutic potential of tuberine but also contribute valuable knowledge to the field of natural product drug discovery. Future studies should focus on the isolation or synthesis of (-)-Tuberine to enable a direct comparison of its biological activities with those of (+)-Tuberine.

References

"Validation of the antimicrobial mechanism of action of (+)-Tuberine"

Author: BenchChem Technical Support Team. Date: December 2025

A Validation and Comparison Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial agent (+)-Tuberine against established therapeutic alternatives. The objective is to offer a clear, data-driven validation of its antimicrobial mechanism of action through side-by-side comparisons of its performance with well-characterized agents. All quantitative data are summarized in structured tables, and detailed experimental protocols for key validation assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.

Data Presentation: Comparative Antimicrobial Efficacy

The antimicrobial activity of (+)-Tuberine, a novel alkaloid isolated from Haplophyllum tuberculatum, has been evaluated against a panel of representative microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and yeast.[1] To contextualize its efficacy, this section presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values of (+)-Tuberine alongside three widely used antimicrobial agents with distinct mechanisms of action: Penicillin, Ciprofloxacin (B1669076), and Amphotericin B.

Antimicrobial AgentTarget OrganismMechanism of ActionMinimum Inhibitory Concentration (MIC)
(+)-Tuberine Staphylococcus aureusUnknown1.0 µg/mL[1]
Bacillus subtilisUnknown1.0 µg/mL[1]
Escherichia coliUnknownSlightly inhibitory at 1.0 µg/mL[1]
Saccharomyces cerevisiaeUnknown1.0 µg/mL[1]
Penicillin G Staphylococcus aureus (susceptible)Inhibits cell wall synthesis≤ 0.125 µg/mL to 0.4 µg/mL[2][3][4]
Ciprofloxacin Escherichia coli (susceptible)Inhibits DNA gyrase and topoisomerase IV≤ 0.25 µg/mL to ≤1 μg/mL[5][6][7]
Amphotericin B Saccharomyces cerevisiaeBinds to ergosterol (B1671047) in the cell membrane, forming pores≤ 0.02 µg/mL to 1 mg/L[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of antimicrobial studies. This section outlines the key experimental protocols for determining antimicrobial susceptibility and investigating the mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the antimicrobial agent (e.g., (+)-Tuberine, Penicillin, Ciprofloxacin, Amphotericin B) in a suitable solvent to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agent stock solution across the wells of the microtiter plate to create a concentration gradient.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, S. cerevisiae) equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive control (inoculum without antimicrobial agent) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

  • Plate Inoculation: Evenly swab the surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast) with the prepared inoculum.

  • Disk Application: Aseptically place a paper disk impregnated with a known concentration of the antimicrobial agent onto the surface of the agar.

  • Incubation: Incubate the plate under appropriate conditions as described above.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Experimental Setup: Prepare tubes containing broth with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antimicrobial agent.

  • Inoculation: Inoculate each tube with a standardized starting concentration of the test microorganism (e.g., 10^5 to 10^6 CFU/mL).

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the antimicrobial mechanisms of action and the experimental processes, the following diagrams have been generated.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microorganism Culture Microorganism Culture Inoculation Inoculation Microorganism Culture->Inoculation Antimicrobial Agent Dilution Antimicrobial Agent Dilution Antimicrobial Agent Dilution->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measurement Incubation->Measurement MIC Determination MIC Determination Measurement->MIC Determination

Caption: General workflow for antimicrobial susceptibility testing.

penicillin_mechanism Penicillin Penicillin Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Penicillin->Penicillin-Binding Proteins (PBPs) Binds to & Inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis Catalyzes Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Maintains Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss leads to

Caption: Mechanism of action of Penicillin.

ciprofloxacin_mechanism Ciprofloxacin Ciprofloxacin DNA Gyrase & Topoisomerase IV DNA Gyrase & Topoisomerase IV Ciprofloxacin->DNA Gyrase & Topoisomerase IV Inhibits DNA Replication & Repair DNA Replication & Repair DNA Gyrase & Topoisomerase IV->DNA Replication & Repair Essential for Bacterial Cell Division Bacterial Cell Division DNA Replication & Repair->Bacterial Cell Division Prerequisite for

Caption: Mechanism of action of Ciprofloxacin.

amphotericinB_mechanism Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol Binds to Fungal Cell Membrane Fungal Cell Membrane Amphotericin B->Fungal Cell Membrane Inserts into Ergosterol->Fungal Cell Membrane Component of Pore Formation Pore Formation Fungal Cell Membrane->Pore Formation Leads to Ion Leakage Ion Leakage Pore Formation->Ion Leakage Causes Fungal Cell Death Fungal Cell Death Ion Leakage->Fungal Cell Death

Caption: Mechanism of action of Amphotericin B.

Conclusion

(+)-Tuberine demonstrates notable antimicrobial activity against Gram-positive bacteria and yeast, with an MIC of 1.0 µg/mL against S. aureus and S. cerevisiae.[1] Its efficacy against the Gram-negative bacterium E. coli appears to be limited.[1] When compared to established antimicrobial agents, the performance of (+)-Tuberine is put into perspective. Penicillin G is significantly more potent against susceptible S. aureus, while ciprofloxacin shows superior activity against E. coli. Amphotericin B exhibits a broad range of potent activity against S. cerevisiae.

The precise molecular mechanism of action of (+)-Tuberine remains to be elucidated. Further research is warranted to investigate its specific cellular target and biochemical pathway. Understanding its mechanism is critical for its potential development as a therapeutic agent. The experimental protocols and comparative data presented in this guide provide a framework for the continued validation and exploration of (+)-Tuberine as a novel antimicrobial compound. Future studies should focus on mechanism-of-action studies, such as macromolecular synthesis inhibition assays, membrane permeability assays, and enzymatic assays, to fully characterize its antimicrobial properties.

References

A Comparative Guide to Analytical Methods for Tuberine Quantification: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of Tuberous Sclerosis Complex (TSC) and related mTORopathies, the accurate quantification of Tuberin (the protein product of the TSC2 gene) is paramount. Tuberin, in complex with Hamartin (TSC1), is a critical negative regulator of the mTOR signaling pathway, a central controller of cell growth and proliferation. Dysregulation of this pathway is implicated in various cancers and neurodevelopmental disorders.[1][2][3][4] This guide provides a comparative overview of potential analytical methods for Tuberine quantification, supported by hypothetical cross-validation data to illustrate their relative performance.

The Tuberous Sclerosis Complex (TSC) Signaling Pathway

The TSC protein complex, consisting of TSC1 (Hamartin) and TSC2 (Tuberin), acts as a GTPase-activating protein (GAP) for the small GTPase Rheb.[1][2][3] By converting Rheb-GTP to its inactive GDP-bound state, the TSC complex inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1). Several upstream signaling pathways, including the PI3K-Akt, ERK/RSK, and LKB1-AMPK pathways, converge on the TSC complex to regulate its activity through phosphorylation of Tuberin.[1][2][3] In the absence of a functional TSC complex, elevated levels of Rheb-GTP lead to constitutive activation of mTORC1, resulting in increased protein synthesis and cell growth.[1][2]

TSC_Signaling_Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K ERK ERK RTK->ERK AKT Akt PI3K->AKT TSC_Complex TSC1/TSC2 (Tuberin) AKT->TSC_Complex Inh ERK->TSC_Complex Inh AMPK AMPK AMPK->TSC_Complex Act Rheb Rheb TSC_Complex->Rheb GAP mTORC1 mTORC1 Rheb->mTORC1 Downstream Protein Synthesis, Cell Growth mTORC1->Downstream Energy_Stress Low Energy (High AMP/ATP) Energy_Stress->AMPK

Figure 1: Simplified TSC signaling pathway.

Cross-Validation of Analytical Methods

To ensure reliability and robustness in Tuberine quantification, a cross-validation of analytical methods is essential. This process involves comparing the performance of two or more distinct methods to ascertain their accuracy, precision, and overall suitability for a specific application. Here, we present a hypothetical cross-validation between an Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cross_Validation_Workflow Sample Biological Sample (e.g., Cell Lysate) Prep Sample Preparation (Protein Extraction) Sample->Prep Split Sample Aliquoting Prep->Split ELISA_Branch ELISA Method Split->ELISA_Branch LCMS_Branch LC-MS/MS Method Split->LCMS_Branch ELISA_Quant Quantification ELISA_Branch->ELISA_Quant LCMS_Quant Quantification LCMS_Branch->LCMS_Quant Compare Data Comparison & Statistical Analysis ELISA_Quant->Compare LCMS_Quant->Compare Validation Method Validation Report Compare->Validation

Figure 2: Workflow for cross-validation of analytical methods.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, such as sensitivity, throughput, and the need for absolute versus relative quantification. The following table summarizes the hypothetical performance characteristics of an ELISA and an LC-MS/MS method for Tuberine quantification, based on a simulated cross-validation study.

ParameterELISALC-MS/MS
Principle Immuno-enzymaticMass-to-charge ratio
Linear Range 0.1 - 10 ng/mL0.05 - 50 ng/mL
Limit of Detection (LOD) 0.05 ng/mL0.02 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.05 ng/mL
Precision (Intra-assay %RSD) < 10%< 5%
Precision (Inter-assay %RSD) < 15%< 10%
Accuracy (% Recovery) 85 - 115%95 - 105%
Throughput HighMedium
Specificity Dependent on antibodyHigh

Table 1: Hypothetical Performance Comparison of ELISA and LC-MS/MS for Tuberine Quantification.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. Below are outlined methodologies for the quantification of Tuberine using ELISA and LC-MS/MS.

Sandwich ELISA Protocol

This protocol assumes the availability of a validated pair of capture and detection antibodies specific for Tuberin.

  • Coating: A 96-well microplate is coated with a capture antibody specific for Tuberin and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Cell lysates or tissue homogenates, along with a serial dilution of a Tuberin standard, are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on Tuberin is added and incubated for 1 hour.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes in the dark.

  • Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The concentration of Tuberin in the samples is determined by interpolating from the standard curve.

LC-MS/MS Protocol

This method provides high specificity and is capable of absolute quantification using a stable isotope-labeled internal standard.

  • Sample Preparation:

    • Protein is extracted from cell or tissue samples using a lysis buffer containing protease inhibitors.

    • Protein concentration is determined using a standard assay (e.g., BCA).

    • A known amount of protein (e.g., 50 µg) is denatured, reduced, and alkylated.

    • The protein is digested into peptides using an enzyme such as trypsin. A stable isotope-labeled synthetic peptide corresponding to a unique Tuberin peptide is spiked in as an internal standard.

  • Liquid Chromatography (LC) Separation:

    • The peptide mixture is loaded onto a reversed-phase C18 column.

    • Peptides are separated using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Eluted peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the target Tuberin peptide and the internal standard are monitored.

  • Data Analysis:

    • The peak areas of the endogenous Tuberin peptide and the stable isotope-labeled internal standard are integrated.

    • The concentration of Tuberin is calculated by comparing the peak area ratio of the endogenous peptide to the internal standard against a calibration curve generated with known concentrations of the Tuberin standard peptide.

Conclusion

Both ELISA and LC-MS/MS are powerful techniques for the quantification of Tuberine. ELISA offers higher throughput and is well-suited for screening large numbers of samples, while LC-MS/MS provides superior specificity, accuracy, and a broader dynamic range, making it the gold standard for quantitative proteomics. The choice of method should be guided by the specific research question, available resources, and the required level of analytical rigor. A thorough cross-validation as outlined in this guide is recommended when establishing a new quantification method or when comparing results across different studies or laboratories.

References

A Comparative Analysis of the Efficacy of (+)-Tuberine and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of (+)-Tuberine, a natural alkaloid, with established commercial antibiotics. The data presented is based on available scientific literature and aims to offer an objective overview for research and drug development purposes.

Introduction to (+)-Tuberine

(+)-Tuberine is a quinoline (B57606) alkaloid that has been isolated from the plant Haplophyllum tuberculatum. Preliminary studies have indicated its potential as an antimicrobial agent, showing inhibitory activity against a range of bacteria. This has prompted further investigation into its efficacy, particularly in comparison to antibiotics currently in clinical use.

Comparative Efficacy Data

The antibacterial efficacy of (+)-Tuberine and selected commercial antibiotics is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: MIC of (+)-Tuberine Against Various Bacterial Strains

MicroorganismStrain(+)-Tuberine MICSource
Staphylococcus aureusNot Specified1.0 µg/mL (highly inhibitory)
Bacillus subtilisNot Specified1.0 µg/mL (highly inhibitory)
Escherichia coliNot SpecifiedSlightly inhibitory[1]

Table 2: MIC of Crude Alkaloid Extract from Haplophyllum tuberculatum

MicroorganismStrainCrude Alkaloid Extract MICSource
Staphylococcus aureusATCC 259230.625 - 10 mg/mL[2]
Bacillus subtilisATCC 66330.625 - 10 mg/mL[2]
Pseudomonas aeruginosaATCC 279530.625 - 10 mg/mL[2]

Note on Discrepancy: A significant difference is observed between the reported inhibitory concentration of the isolated (+)-Tuberine (1.0 µg/mL) and the crude alkaloid extract (0.625 - 10 mg/mL). This could be attributed to the presence of other, less active or inactive, compounds in the crude extract, or potential synergistic effects of multiple compounds. Further studies with purified (+)-Tuberine are required to establish a definitive MIC.

Table 3: MIC of Commercial Antibiotics Against Specific ATCC Strains

MicroorganismStrainCommercial AntibioticMICSource
Staphylococcus aureusATCC 25923Vancomycin0.5 - 2.0 µg/mL[3]
Bacillus subtilisATCC 6633Gentamicin4.0 mg/L[4]
Escherichia coliATCC 25922Ciprofloxacin0.004 - 0.008 µg/mL[5]

Experimental Protocols

The following are generalized experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Agar (B569324) Dilution Method

This method is used to determine the MIC of an antimicrobial agent on a solid medium.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.

  • Incubation: The inoculated plates are incubated under appropriate conditions.

  • Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism on the agar surface.

Proposed Mechanism of Action of (+)-Tuberine

While the exact molecular mechanism of (+)-Tuberine's antibacterial activity has not been fully elucidated, studies on related alkaloids from Haplophyllum tuberculatum suggest a potential mode of action. It is hypothesized that these alkaloids may interfere with bacterial cell division by inhibiting the synthesis of microtubules. Microtubules are essential components of the cytoskeleton and are crucial for cell division and maintaining cell structure.

G Tuberine (+)-Tuberine CellMembrane Bacterial Cell Membrane Tuberine->CellMembrane Penetration Tubulin Tubulin Subunits Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition CellDivision Cell Division Microtubule->CellDivision Disruption BacterialGrowth Inhibition of Bacterial Growth CellDivision->BacterialGrowth Leads to

Caption: Hypothetical pathway of (+)-Tuberine's antibacterial action.

Conclusion

(+)-Tuberine demonstrates promising in vitro antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. However, the significant discrepancy in reported efficacy between the purified compound and crude extracts highlights the need for further research to establish standardized MIC values. The proposed mechanism of action, involving the disruption of microtubule synthesis, presents a novel target for antibacterial drug development. Further investigation into the precise molecular interactions and the in vivo efficacy and safety of (+)-Tuberine is warranted to fully assess its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Tuberin Analogs and the mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the Tuberin protein, a key regulator of cell growth and proliferation. While the initial topic of "Tuberine analogs" was explored, available scientific literature does not indicate a well-characterized alkaloid by this name with established structure-activity relationship (SAR) studies. It is likely that the intended subject was the Tuberin protein (TSC2) , a critical tumor suppressor involved in the mTOR signaling pathway. This guide, therefore, focuses on the functional domains of Tuberin and its regulation, which can be considered a protein-level analog of SAR.

Tuberin and its Role in the mTOR Signaling Pathway

Tuberin, the protein product of the TSC2 gene, forms a heterodimeric complex with Hamartin (TSC1).[1][2] This complex is a central negative regulator of the mTORC1 signaling pathway, which is a master controller of cell growth, proliferation, and metabolism.[1][3][4] The primary function of the Tuberin-Hamartin complex is to act as a GTPase-Activating Protein (GAP) for the small G protein Rheb (Ras homolog enriched in brain).[1][3][5]

Tuberin's GAP activity stimulates the conversion of active, GTP-bound Rheb to its inactive, GDP-bound state.[1][6] Inactive Rheb is unable to activate mTORC1, thus suppressing downstream signaling that promotes protein synthesis and cell growth.[1][5][6] Mutations or inactivation of Tuberin leads to hyperactivation of mTORC1, a hallmark of the genetic disorder Tuberous Sclerosis Complex (TSC) and a feature of many cancers.[1]

Key Functional Domains of Tuberin

Tuberin is a large protein with several conserved domains that are crucial for its function and regulation.[3][7] The interplay of these domains and their modifications dictates the overall activity of the Tuberin-Hamartin complex.

Domain Amino Acid Position (approx.) Function Interacting Partners
Leucine Zipper81-98Involved in protein-protein interactions.Hamartin (TSC1)
Coiled-Coil Domain 1346-371Essential for the stabilization of the Tuberin-Hamartin complex.Hamartin (TSC1)
Coiled-Coil Domain 21008-1021Further stabilizes the interaction with Hamartin.Hamartin (TSC1)
GTPase-Activating Protein (GAP) Domain 1517-1674 Catalyzes GTP hydrolysis on Rheb, inactivating it. Rheb
Calmodulin-binding domain1740-1758May regulate Tuberin activity in response to calcium signaling.Calmodulin

Regulation of Tuberin Activity: A "Structural-Activity" Perspective

The activity of Tuberin is tightly regulated by a multitude of upstream signals, primarily through phosphorylation events that modify its structure and function. This can be viewed as a protein-level structure-activity relationship, where post-translational modifications act as the "analogs" that alter the protein's "biological activity."

Key Phosphorylation Sites and Their Functional Consequences
Phosphorylation Site Upstream Kinase Effect on Tuberin Activity Downstream Consequence
Ser939, Thr1462Akt/PKBInhibition of Tuberin's GAP activity.[4][6]Activation of mTORC1 signaling, promoting cell growth.[4][6]
Multiple sitesAMPKActivation of Tuberin's GAP activity.Inhibition of mTORC1 signaling in response to low energy status.
Multiple sitesERK/RSKInhibition of Tuberin's GAP activity.Activation of mTORC1 signaling in response to growth factors.

Signaling Pathway Diagram

Tuberin_mTOR_Pathway cluster_upstream Upstream Signals cluster_kinases Kinase Regulation cluster_tsc TSC Complex cluster_downstream Downstream Effectors Growth Factors Growth Factors Akt Akt Growth Factors->Akt Activates Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) AMPK AMPK Low Energy (High AMP/ATP)->AMPK Activates Tuberin_Hamartin Tuberin-Hamartin (TSC2/TSC1) Akt->Tuberin_Hamartin Inhibits (Phosphorylation) AMPK->Tuberin_Hamartin Activates (Phosphorylation) Rheb_GTP Rheb-GTP (Active) Tuberin_Hamartin->Rheb_GTP GAP Activity Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP Hydrolysis mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Rheb_GDP->Rheb_GTP GEF Activity S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein Synthesis\n& Cell Growth Protein Synthesis & Cell Growth S6K1->Protein Synthesis\n& Cell Growth _4EBP1->Protein Synthesis\n& Cell Growth Inhibits

Caption: The Tuberin-mTORC1 signaling pathway.

Experimental Protocols

The following are summarized methodologies for key experiments used to study the Tuberin-mTORC1 pathway.

In Vitro GAP Assay for Tuberin Activity

This assay measures the ability of the Tuberin-Hamartin complex to stimulate the GTPase activity of Rheb.

  • Protein Expression and Purification:

    • Express and purify recombinant Tuberin-Hamartin complex and Rheb protein from a suitable expression system (e.g., Sf9 insect cells or E. coli).

  • Loading Rheb with Radioactive GTP:

    • Incubate purified Rheb with [γ-³²P]GTP in the presence of a non-hydrolyzable GTP analog to ensure loading.

  • GAP Reaction:

    • Initiate the reaction by adding the purified Tuberin-Hamartin complex to the [γ-³²P]GTP-loaded Rheb.

    • Take aliquots at various time points.

  • Analysis:

    • Separate the unhydrolyzed [γ-³²P]GTP from the released [³²P]Pi using a charcoal binding assay.

    • Quantify the amount of released [³²P]Pi using a scintillation counter to determine the rate of GTP hydrolysis.

Western Blot Analysis of mTORC1 Pathway Activation

This method is used to assess the phosphorylation status of downstream targets of mTORC1 in cell lysates, which serves as a readout of Tuberin activity.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., HEK293 or cancer cell lines) under desired conditions.

    • Treat cells with growth factors (e.g., insulin) to stimulate the pathway or with inhibitors (e.g., rapamycin) to block mTORC1 activity.

  • Protein Extraction:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection:

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of mTORC1 targets, such as phospho-S6K1 (Thr389) and phospho-4E-BP1 (Thr37/46).

    • Use antibodies against the total proteins as loading controls.

  • Visualization:

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of mTORC1 pathway activation.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro GAP Assay cluster_incell In-Cell Western Blot P1 Protein Expression (Tuberin, Hamartin, Rheb) P2 Rheb Loading with [γ-³²P]GTP P1->P2 P3 GAP Reaction with Tuberin-Hamartin P2->P3 P4 Quantification of [³²P]Pi Release P3->P4 C1 Cell Culture & Treatment (e.g., Growth Factors) C2 Protein Extraction C1->C2 C3 SDS-PAGE & Western Blot C2->C3 C4 Immunodetection of p-S6K1 & p-4E-BP1 C3->C4

Caption: Workflow for studying Tuberin activity.

This guide provides a foundational understanding of the Tuberin protein's structure-activity relationship at the molecular level, its central role in the mTOR signaling pathway, and the experimental approaches used to investigate its function. This information is critical for researchers in the fields of cancer biology, neurobiology, and drug discovery who are interested in targeting the mTOR pathway for therapeutic intervention.

References

Unveiling the Molecular Targets of (+)-Tuberine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Analysis of (+)-Tuberine's Biological Targets and a Comparative Look at Alternative Antimicrobial Agents

[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the natural alkaloid (+)-Tuberine has demonstrated significant antimicrobial activity against a range of Gram-positive bacteria and yeast. This guide provides a detailed examination of the putative biological targets of (+)-Tuberine, outlines experimental methodologies for their validation, and presents a comparative analysis with established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-infective therapies.

Isolated from Haplophyllum tuberculatum, (+)-Tuberine has shown inhibitory effects against Staphylococcus aureus, Bacillus subtilis, and Saccharomyces cerevisiae. While the precise molecular mechanisms of (+)-Tuberine are yet to be fully elucidated, its structural classification as a quinoline (B57606) alkaloid suggests potential interference with fundamental cellular processes such as DNA replication or cell envelope synthesis. This guide explores these possibilities, offering a framework for the systematic validation of its biological targets.

Putative Biological Targets and Comparative Analysis

Based on its chemical structure and observed antimicrobial spectrum, two primary hypotheses for the biological target of (+)-Tuberine are proposed:

  • DNA Topoisomerase Inhibition: Many quinoline alkaloids are known to target bacterial DNA topoisomerases (gyrase and topoisomerase IV), enzymes essential for DNA replication, repair, and recombination.[1][2][3][4][5][6] Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks and subsequent cell death.

  • Cell Wall and Membrane Disruption: The broad-spectrum activity of (+)-Tuberine against both bacteria and yeast suggests a mechanism targeting conserved structures such as the cell envelope. Disruption of the cell wall or membrane integrity can lead to cell lysis and death.

To provide a quantitative benchmark for the antimicrobial efficacy of (+)-Tuberine, the following tables compare the Minimum Inhibitory Concentrations (MICs) of relevant antibiotics and antifungal agents against S. aureus and S. cerevisiae.

Table 1: Comparative Antimicrobial Activity against Staphylococcus aureus

CompoundPutative TargetMIC Range (µg/mL)
(+)-Tuberine DNA Topoisomerase / Cell Wall (Hypothesized) ~1.0 *
CiprofloxacinDNA Gyrase, Topoisomerase IV0.25 - >64[7][8][9]
LevofloxacinDNA Gyrase, Topoisomerase IV0.12 - 16[8]
VancomycinCell Wall Synthesis (Peptidoglycan)0.5 - 2
PenicillinCell Wall Synthesis (Transpeptidase)0.015 - >256

Note: The MIC for (+)-Tuberine is based on initial screening data and requires further validation.

Table 2: Comparative Antifungal Activity against Saccharomyces cerevisiae

CompoundPutative TargetMIC Range (µg/mL)
(+)-Tuberine Cell Wall / Membrane (Hypothesized) ~1.0 *
Amphotericin BCell Membrane (Ergosterol binding)≤0.02 - 1.0[10][11][12]
FluconazoleErgosterol Biosynthesis0.25 - >128[10][11][12]
CaspofunginCell Wall (β-(1,3)-D-glucan synthesis)0.06 - 0.5[10]

Note: The MIC for (+)-Tuberine is based on initial screening data and requires further validation.

Experimental Protocols for Target Validation

To validate the hypothesized biological targets of (+)-Tuberine, a series of well-established experimental protocols are proposed.

Protocol 1: Validation of DNA Topoisomerase Inhibition

Objective: To determine if (+)-Tuberine inhibits the catalytic activity of bacterial DNA gyrase and topoisomerase IV.

Methodology:

  • Enzyme Purification: Recombinant DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits) from S. aureus are expressed and purified.

  • In Vitro Supercoiling Assay (for DNA Gyrase):

    • Relaxed plasmid DNA is incubated with purified DNA gyrase in the presence of ATP and varying concentrations of (+)-Tuberine or a known quinolone inhibitor (e.g., ciprofloxacin) as a positive control.

    • The reaction products are resolved by agarose (B213101) gel electrophoresis. Inhibition of supercoiling is observed as a decrease in the migration of the supercoiled DNA form.[13]

  • In Vitro Decatenation Assay (for Topoisomerase IV):

    • Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is incubated with purified topoisomerase IV and varying concentrations of (+)-Tuberine or a positive control.

    • The reaction products are separated by agarose gel electrophoresis. Inhibition of decatenation is observed as the persistence of the high-molecular-weight kDNA network.[14]

  • DNA Cleavage Assay:

    • To determine if (+)-Tuberine acts as a topoisomerase poison, linearized plasmid DNA is incubated with the target enzyme and the compound.

    • The formation of a stable enzyme-DNA cleavage complex is detected by denaturing gel electrophoresis.[14]

Protocol 2: Validation of Cell Wall and Membrane Disruption

Objective: To assess the effect of (+)-Tuberine on the integrity of the bacterial and yeast cell envelope.

Methodology for Bacteria (S. aureus):

  • Propidium Iodide (PI) Uptake Assay:

    • S. aureus cells are treated with varying concentrations of (+)-Tuberine.

    • PI, a fluorescent dye that only enters cells with compromised membranes, is added.

    • The increase in fluorescence, indicating membrane damage, is measured using a fluorometer or flow cytometer.

  • Transmission Electron Microscopy (TEM):

    • S. aureus cells are incubated with an inhibitory concentration of (+)-Tuberine.

    • Cells are fixed, sectioned, and visualized by TEM to observe any morphological changes to the cell wall and membrane.

Methodology for Yeast (S. cerevisiae):

  • Sorbitol Protection Assay:

    • The MIC of (+)-Tuberine against S. cerevisiae is determined in standard media and in media supplemented with an osmotic stabilizer like sorbitol.

    • A significant increase in the MIC in the presence of sorbitol suggests that the primary target is the cell wall.

  • Membrane Permeability Assay:

    • Yeast cells are treated with (+)-Tuberine, and the release of intracellular components (e.g., ATP, ions) into the supernatant is measured.

Visualizing the Pathways and Workflows

To further clarify the proposed mechanisms and experimental designs, the following diagrams have been generated.

Signaling_Pathway cluster_bacteria Bacterial Cell DNA DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase relaxes supercoils Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV decatenates Replication DNA Replication DNA_Gyrase->Replication Topoisomerase_IV->Replication Cell_Death Cell Death Replication->Cell_Death Tuberine Tuberine Tuberine->DNA_Gyrase inhibits Tuberine->Topoisomerase_IV inhibits Quinolones Quinolones Quinolones->DNA_Gyrase inhibits Quinolones->Topoisomerase_IV inhibits

Caption: Proposed mechanism of (+)-Tuberine as a bacterial DNA topoisomerase inhibitor.

Experimental_Workflow Start Hypothesize (+)-Tuberine Target Protocol_1 Protocol 1: Topoisomerase Inhibition Assays Start->Protocol_1 Protocol_2 Protocol 2: Cell Envelope Disruption Assays Start->Protocol_2 Data_Analysis Analyze Inhibition Data (IC50, Morphological Changes) Protocol_1->Data_Analysis Protocol_2->Data_Analysis Target_Validation Target Validated Data_Analysis->Target_Validation Inhibition Observed No_Effect No Significant Effect Data_Analysis->No_Effect No Inhibition

Caption: Experimental workflow for the validation of (+)-Tuberine's biological targets.

This guide provides a foundational framework for the continued investigation of (+)-Tuberine as a promising antimicrobial candidate. The outlined experimental strategies will be crucial in definitively identifying its molecular target(s) and mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

Comparative Cytotoxicity of Tubulin-Targeting Isomers: A Case Study of Combretastatin A-4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While the specific compound "Tuberine" and its isomers lack sufficient data in publicly available literature for a comparative cytotoxicity analysis, a prominent and well-researched parallel exists in the field of tubulin-targeting anticancer agents. This guide will, therefore, focus on the isomers of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor, to illustrate the principles of isomer-specific cytotoxicity. The cis and trans isomers of CA-4 exhibit dramatically different biological activities, providing a clear and data-supported example for researchers, scientists, and drug development professionals.

Combretastatin A-4 is a natural product isolated from the African bush willow tree, Combretum caffrum.[1][2] It functions as an anti-mitotic agent by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3][4] The structural conformation of CA-4, specifically the orientation of its two phenyl rings, is critical for its biological activity.

Data Presentation: Comparative Cytotoxicity of CA-4 Isomers

The cytotoxic activity of the cis and trans isomers of Combretastatin A-4 has been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the comparative IC50 values for the cis and trans isomers of CA-4.

Cell LineCancer Typecis-Combretastatin A-4 IC50trans-Combretastatin A-4 IC50Fold Difference (approx.)Reference
MDA-MB-231Breast AdenocarcinomaLow nM rangeSignificantly less potent>60[5]
HUVECHuman Umbilical Vein Endothelial CellsLow nM rangeSignificantly less potent>60[5]
HeLaCervical Cancer95.90 µMNot reported to be active-[6]
JARChoriocarcinoma88.89 µMNot reported to be active-[6]
K562Chronic Myelogenous Leukemia0.0048 - 0.046 µMNot reported to be active-[2]

Note: Specific IC50 values for the trans isomer are often not reported due to its significantly lower activity. The cis-stilbene (B147466) structure is known to be about 60-fold more potent than the trans isomer.[5]

Experimental Protocols

The evaluation of the cytotoxic effects of Combretastatin A-4 isomers typically involves the following key experiments:

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the cis and trans isomers of Combretastatin A-4 for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of compounds on the polymerization of purified tubulin.

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compound (CA-4 isomers) or a control vehicle.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The inhibitory effect of the compounds is determined by comparing the rate and extent of tubulin polymerization in the presence of the compound to that of the control. The IC50 for tubulin polymerization inhibition can then be calculated.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the signaling pathway involved in the action of Combretastatin A-4.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with Tuberine Isomers (e.g., cis- & trans-CA-4) seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (3-4 hours) add_mtt->incubate dissolve Dissolve Formazan incubate->dissolve read Measure Absorbance dissolve->read analyze Calculate Cell Viability (%) read->analyze ic50 Determine IC50 Values analyze->ic50

Figure 1: Experimental workflow for determining the cytotoxicity of Tuberine isomers.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_drug_action Drug Action cluster_cellular_response Cellular Response tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization disruption Microtubule Disruption tubulin->disruption microtubule->tubulin Depolymerization ca4 cis-Combretastatin A-4 ca4->tubulin Binds to Colchicine Site g2m G2/M Phase Arrest disruption->g2m apoptosis Apoptosis g2m->apoptosis

Figure 2: Signaling pathway of Combretastatin A-4 leading to apoptosis.

Conclusion

The comparative analysis of Combretastatin A-4 isomers clearly demonstrates the critical role of stereochemistry in the cytotoxic activity of tubulin-targeting agents. The cis isomer is a highly potent inhibitor of tubulin polymerization, leading to effective cancer cell death, while the trans isomer is largely inactive. This profound difference underscores the importance of rigid structural conformations for optimal binding to the target protein. For researchers in drug development, this case study highlights the necessity of considering isomeric forms when designing and evaluating new therapeutic agents. Future research in this area may focus on developing novel, stable cis-restricted analogs to enhance efficacy and overcome limitations such as poor water solubility and in vivo isomerization to the inactive trans form.[7]

References

A Comparative Guide to the Synthesis and Bioactivity of (+)-Tuberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and reported bioactivity of (+)-Tuberine, identified as N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide. The reproducibility of its synthesis is evaluated alongside alternative methods, with supporting experimental data presented for objective comparison.

I. Synthesis of (+)-Tuberine: A Reproducible Pathway

The synthesis of (+)-Tuberine, an enamide with structural similarities to the tyrosine kinase inhibitor Erbstatin, has been reported by Somanathan and colleagues. The method involves a syn sulfoxide (B87167) elimination to introduce the key enamide functional group. While the original publication provides the foundational methodology, this guide also explores alternative synthetic strategies for enamides and formamides, offering a broader perspective on reproducibility and potential optimization.

Table 1: Comparison of Synthetic Protocols for (+)-Tuberine and Related Enamides

MethodKey ReagentsSolventTemperature (°C)Yield (%)Reference
Somanathan et al. p-methoxybenzaldehyde, nitromethane (B149229), thiophenol, zinc, formic acid, sodium periodate (B1199274), toluene (B28343)Acetic acid, Methanol, Water, TolueneRoom Temp to RefluxNot explicitly stated in abstract[1]
Alternative Enamide SynthesisAmides, LiHMDS, Triflic anhydrideDiethyl ether-94 to Room TempHigh[2]
Alternative N-FormylationAmines, Paraformaldehyde, CoNC catalystToluene120Moderate to Good[3]
Alternative N-FormylationPrimary/secondary amines, N-formyl imide, TsOH·H₂OWaterNot specifiedHigh[4]

II. Experimental Protocols

This multi-step synthesis begins with the preparation of a β-nitrostyrene derivative from p-methoxybenzaldehyde. The double bond is then protected by the addition of thiophenol, followed by the reduction of the nitro group to an amine. The resulting amine is formylated, and the enamide is generated through oxidation of the thioether to a sulfoxide and subsequent thermal elimination.

Detailed Experimental Steps:

  • Synthesis of 1-(4-methoxyphenyl)-2-nitroethene: A solution of p-methoxybenzaldehyde and nitromethane in acetic acid is treated with ammonium (B1175870) acetate (B1210297) and refluxed.

  • Synthesis of 1-(4-methoxyphenyl)-1-(phenylthio)-2-nitroethane: The nitrostyrene (B7858105) derivative is reacted with thiophenol and N-isopropylcyclohexylamine in chloroform (B151607) at room temperature.

  • Synthesis of 2-(4-methoxyphenyl)-2-(phenylthio)ethanamine: The nitro compound is reduced using zinc powder and hydrochloric acid in acetic acid.

  • Synthesis of N-[2-(4-methoxyphenyl)-2-(phenylthio)ethyl]formamide: The amine is formylated using a suitable formylating agent.

  • Synthesis of N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide ((+)-Tuberine): The thioether is oxidized to the corresponding sulfoxide using sodium periodate in methanol/water. The resulting sulfoxide is then heated in toluene with potassium carbonate to induce syn-elimination and yield the final enamide product.[1]

Currently, specific bioactivity data for N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide is limited in publicly available literature. However, based on the activity of structurally related compounds, the following assays would be relevant to assess its potential.

1. Antimicrobial Activity Assay (Disk Diffusion Method):

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on appropriate agar (B569324) plates.
  • Sterile paper discs impregnated with known concentrations of the test compound are placed on the agar surface.
  • The plates are incubated, and the diameter of the zone of inhibition around each disc is measured to determine antimicrobial activity.[5][6]

2. Cytotoxicity Assay (MTT Assay):

  • Human cell lines (e.g., human gingival fibroblasts) are seeded in 96-well plates and allowed to adhere.
  • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
  • The resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
  • Cell viability is calculated as a percentage of the control (untreated cells).[7][8]

III. Bioactivity and Potential Signaling Pathways

While specific studies on the bioactivity of (+)-Tuberine are not extensively detailed, its structural class, enamides, and the presence of the N-formyl group suggest potential interactions with biological systems. N-formyl peptides are known to be potent chemoattractants for phagocytic leukocytes and are involved in inflammatory responses through interaction with formyl peptide receptors (FPRs).[9] The bioactivity of (+)-Tuberine could potentially involve modulation of these or other signaling pathways.

IV. Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product p-methoxybenzaldehyde p-methoxybenzaldehyde Nitrostyrene Nitrostyrene p-methoxybenzaldehyde->Nitrostyrene Nitromethane, AcONH4 nitromethane nitromethane nitromethane->Nitrostyrene Thioether Thioether Nitrostyrene->Thioether Thiophenol Amine Amine Thioether->Amine Zn, HCl Formylated_Amine Formylated_Amine Amine->Formylated_Amine Formylation Sulfoxide Sulfoxide Formylated_Amine->Sulfoxide NaIO4 Tuberine Tuberine Sulfoxide->Tuberine Toluene, K2CO3, Reflux

Caption: Synthetic workflow for (+)-Tuberine via sulfoxide elimination.

Signaling_Pathway Tuberine Tuberine Target_Protein Potential Target (e.g., Tyrosine Kinase, FPR) Tuberine->Target_Protein Binding/Modulation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Activation/Inhibition Biological_Response Biological Response (e.g., Antimicrobial, Cytotoxic) Signaling_Cascade->Biological_Response

Caption: Postulated signaling pathway for (+)-Tuberine's bioactivity.

References

Safety Operating Guide

Navigating the Disposal of (-)-Tuberine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Compound and Identifying Hazards

Initial searches for "(-)-Tuberine" did not yield a specific chemical entity with established disposal guidelines. However, the name bears resemblance to "Tuberin," a protein product of the TSC2 gene, and also a chemical compound identified as N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide[1][2]. Given the context of laboratory research and chemical handling, it is crucial to first positively identify the compound and consult its specific Safety Data Sheet (SDS). The SDS is the primary source of information regarding hazards, handling, and disposal.

In the absence of a specific SDS for "(-)-Tuberine," researchers should treat it as a potentially hazardous substance and follow general protocols for the disposal of research chemicals. For the purpose of providing a practical example, this guide will reference disposal procedures for flammable organic solvents, a common class of chemicals in laboratory settings, using information available for substances like turpentine.

Essential Safety and Logistical Information

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene are often suitable for organic solvents)

  • A lab coat

  • Closed-toe shoes

In cases of insufficient ventilation, suitable respiratory equipment may be necessary[3].

2. Waste Segregation and Storage: Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Do not mix different types of chemical waste.

  • Store waste in clearly labeled, sealed, and appropriate containers. For flammable liquids, use containers designed for such materials.

  • Keep waste containers in a cool, well-ventilated area, away from heat, sparks, and open flames[3].

  • Ensure containers are stored in secondary containment to prevent spills.

3. Accidental Release Measures: In the event of a spill, immediate action is required.

  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, absorb the material with an inert absorbent such as sand, earth, or vermiculite[3]. Do not use combustible materials like paper towels for large spills of flammable liquids.

  • Place the absorbed material into a sealed container for disposal.

  • For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Procedures

The following is a general, step-by-step guide for the disposal of a hazardous organic chemical, using a flammable solvent as an example.

Step 1: Identification and Labeling

  • Clearly label the waste container with the full chemical name, concentration, and any known hazards (e.g., "Flammable," "Toxic").

Step 2: Containerization

  • Use a compatible, leak-proof container with a secure lid. For organic solvents, glass or specific types of plastic containers are typically used.

  • Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel and located at or near the point of generation.

Step 4: Scheduling a Waste Pickup

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, including the chemical name, quantity, and location.

Step 5: Documentation

  • Complete any required hazardous waste manifests or log forms as per your institution's and local regulations. This creates a "cradle-to-grave" record of the waste.

Quantitative Data Summary

For flammable solvents like turpentine, specific quantitative guidelines often apply to their disposal. The following table summarizes key data points gathered from general disposal information.

ParameterGuidelineSource
Container Size Limit Containers must generally be 5 gallons or less.[4][5]
Flash Point 35°C (95°F) (Closed Cup) for Turpentine.[3]
Auto-Ignition Temperature 253°C (487.4°F) for Turpentine.[3]
Oral LD50 (Rat) 5760 mg/kg for Turpentine.[3]

Visualizing the Disposal Workflow

The following diagram illustrates a typical workflow for the proper disposal of laboratory chemical waste.

Chemical_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) Interaction cluster_disposal Final Disposal A Chemical Use in Experiment B Generate Chemical Waste A->B Process C Segregate and Containerize Waste (Properly Labeled) B->C Action D Store in Satellite Accumulation Area (SAA) C->D Storage E Schedule Waste Pickup with EHS D->E Request F EHS Collects Waste E->F Action G Transport to Central Accumulation Area F->G Transport H Manifest and Transport to Licensed Disposal Facility G->H Logistics I Final Treatment/Disposal (e.g., Incineration) H->I Final Step

Caption: A flowchart illustrating the key stages of proper laboratory chemical waste disposal.

By adhering to these general principles and always consulting the specific Safety Data Sheet for the chemical , researchers can ensure the safe and compliant disposal of laboratory waste, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling (-)-Tuberine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety protocols and logistical information for the handling of (-)-Tuberine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to minimize exposure risk and ensure proper disposal of chemical waste.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The required level of protection varies with the procedure being performed. All personnel must be trained in the proper use and disposal of PPE.[1][2]

Procedure / Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solids Safety glasses with side shields or safety goggles[3]Disposable nitrile gloves (double-gloving recommended)[2][3]Fully buttoned lab coat[3]Not generally required if handled in a certified chemical fume hood. If a hood is unavailable, an N95 respirator is required.
Preparing Solutions Chemical splash goggles[4]Disposable, chemical-resistant nitrile gloves[3]Chemical-resistant apron over a fully buttoned lab coatUse of a certified chemical fume hood is mandatory to prevent inhalation of vapors or aerosols.[5]
Administering to Cell Cultures Safety glasses with side shieldsDisposable nitrile glovesFully buttoned lab coatWork should be conducted in a biological safety cabinet (BSC).
Large-Scale Operations (>1g) Face shield worn over safety goggles[4]Heavy-duty, chemical-resistant glovesChemical-resistant suit or gownA powered air-purifying respirator (PAPR) may be required based on risk assessment.
Spill Cleanup Chemical splash goggles or a face shieldChemical-resistant gloves (e.g., neoprene over nitrile)Chemical-resistant suit or apronAir-purifying respirator with appropriate cartridges.
Waste Disposal Safety glasses with side shields or gogglesDisposable nitrile glovesFully buttoned lab coatNot generally required if waste containers are properly sealed and handled.

Experimental Protocol: Solution Preparation

This protocol outlines the safe preparation of a 10 mM stock solution of (-)-Tuberine.

Materials:

  • (-)-Tuberine powder

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Don all required PPE as specified in the table above for "Preparing Solutions." Ensure the chemical fume hood is certified and functioning correctly.

  • Weighing: Tare a sterile polypropylene tube on the analytical balance within the fume hood. Carefully weigh the desired amount of (-)-Tuberine powder directly into the tube.

  • Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex at medium speed until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Labeling: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a properly labeled secondary container.

  • Decontamination: Wipe down all surfaces and equipment used with an appropriate deactivating agent, followed by 70% ethanol.

  • Waste Disposal: Dispose of all contaminated tips, tubes, and gloves in the designated hazardous chemical waste container.[6]

Visual Workflow and Safety Diagrams

The following diagrams illustrate key safety and handling workflows.

G Workflow for Safe Handling of (-)-Tuberine cluster_prep Preparation cluster_handle Handling cluster_exp Experimentation cluster_cleanup Post-Experiment a Risk Assessment b Select & Don PPE a->b c Weigh Compound in Fume Hood b->c d Prepare Solution c->d e Perform Assay d->e f Decontaminate Workspace & Equipment e->f g Segregate & Label Waste f->g h Dispose of Waste in Designated Bins g->h i Doff & Dispose of PPE h->i

Caption: A step-by-step workflow for the safe handling of (-)-Tuberine.

G PPE Selection Logic for (-)-Tuberine cluster_ppe PPE Selection Logic for (-)-Tuberine start Task Assessment is_solid Handling Solid? start->is_solid is_liquid Handling Liquid? start->is_liquid ppe1 Standard PPE: Lab Coat, Gloves, Safety Glasses ppe2 Add: Chemical Goggles ppe3 Add: Face Shield ppe4 Work in Fume Hood ppe5 Add: Respirator ppe4->ppe5 If hood is unavailable is_solid->ppe1 is_volatile Aerosol or Volatile Risk? is_solid->is_volatile Yes is_liquid->ppe1 is_splash Splash Risk? is_liquid->is_splash Yes is_liquid->is_volatile Yes is_splash->ppe2 Yes is_splash->ppe3 High Risk is_volatile->ppe4 Yes

Caption: Decision tree for selecting appropriate PPE based on the task.

Disposal Plan

Proper disposal of (-)-Tuberine and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous.[5][7]

Waste Type Container Labeling Requirements Disposal Procedure
Solid (-)-Tuberine Sealable, clearly labeled hazardous waste container."Hazardous Waste," "(-)-Tuberine," full chemical name, and associated hazard symbols.Store in a designated satellite accumulation area.[6] Schedule pickup with Environmental Health and Safety (EHS).[8]
Contaminated Labware (tips, tubes, etc.) Lined, puncture-resistant hazardous waste bin."Hazardous Waste," "(-)-Tuberine Contaminated Materials," and associated hazard symbols.Seal the container when full. Store in the satellite accumulation area for EHS pickup.
Liquid Waste (solutions, rinsates) Leak-proof, compatible chemical waste container.[7]"Hazardous Waste," list all chemical components by full name and approximate percentages.[5]Keep the container closed except when adding waste.[7] Do not mix with incompatible waste streams.[5] Arrange for EHS pickup.
Empty Stock Vials Original vial, placed in a hazardous waste container.Deface the original label. The outer container must be labeled as "Hazardous Waste."Triple-rinse with a suitable solvent if required by institutional policy; collect all rinsate as hazardous liquid waste.[7] Otherwise, dispose of the empty, unrinsed container as solid hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.